molecular formula C10H6ClNO B1311993 Quinoline-3-carbonyl Chloride CAS No. 84741-86-6

Quinoline-3-carbonyl Chloride

Cat. No.: B1311993
CAS No.: 84741-86-6
M. Wt: 191.61 g/mol
InChI Key: HNUSZIQSLZBZTO-UHFFFAOYSA-N
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Description

Quinoline-3-carbonyl Chloride is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUSZIQSLZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452549
Record name Quinoline-3-carbonyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID40452549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84741-86-6
Record name Quinoline-3-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Quinoline-3-carbonyl Chloride from Quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carbonyl chloride is a pivotal chemical intermediate, leveraging the privileged quinoline scaffold for the synthesis of a diverse range of functional molecules.[1][2][3] The quinoline core is a fundamental structure in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The high reactivity of the acyl chloride functional group makes this compound an exceptionally valuable building block for creating extensive libraries of amide and ester derivatives in drug discovery programs.[2] This guide provides an in-depth exploration of the synthesis of this compound from its carboxylic acid precursor, focusing on the underlying chemical principles, reagent selection, detailed reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on safety, process optimization, and the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in organic synthesis. This process dramatically enhances the electrophilicity of the carbonyl carbon, transforming a relatively unreactive functional group into a highly versatile intermediate capable of undergoing nucleophilic acyl substitution with a wide array of nucleophiles.[6][7]

This compound (CAS 84741-86-6) is of particular interest to medicinal chemists.[8][9] The quinoline moiety provides a rigid, aromatic framework that can engage in favorable interactions with biological targets through π-stacking and hydrogen bonding.[1] By converting quinoline-3-carboxylic acid to the highly reactive acyl chloride, chemists unlock the ability to readily couple this valuable scaffold to various amines, alcohols, and other nucleophiles, thereby generating novel molecular entities for therapeutic screening.[2] This guide details the most common and effective methods for this critical synthetic step.

Principles of Synthesis: Reagent Selection and Rationale

The synthesis of an acyl chloride from a carboxylic acid involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is achieved by converting the hydroxyl group into a better leaving group. The two most prominent reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

  • Thionyl Chloride (SOCl₂): A widely used, aggressive chlorinating agent. It reacts efficiently with most carboxylic acids to produce the acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[6][10] While highly effective, its high reactivity can sometimes be unsuitable for sensitive substrates that may undergo undesired side reactions.

  • Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective alternative to thionyl chloride.[11][12] The reaction proceeds under gentler conditions, often at room temperature. Its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, which greatly simplifies the reaction workup and purification of the product.[11][13][14] For substrates sensitive to high temperatures or strongly acidic conditions, oxalyl chloride is frequently the reagent of choice.[12] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[11][15]

Table 1: Comparison of Common Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity HighHigh, but generally milder than SOCl₂
Typical Conditions Reflux in an inert solventRoom temperature in an inert solvent
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)
Workup Requires removal of excess reagent by distillationSimplified due to all-gaseous byproducts
Substrate Scope Broad, but can be harsh for sensitive moleculesExcellent for sensitive substrates; less charring
Catalyst Generally not requiredCatalytic DMF is commonly used

Reaction Mechanisms: The "Why" Behind the Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The pathways for thionyl chloride and oxalyl chloride differ significantly.

Mechanism with Thionyl Chloride

The reaction proceeds via the formation of a highly reactive chlorosulfite intermediate. This intermediate makes the hydroxyl group an excellent leaving group, which is subsequently displaced by a chloride ion.

  • Nucleophilic Attack: The carbonyl oxygen of quinoline-3-carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[7][16]

  • Intermediate Formation: A chloride ion is expelled, leading to the formation of a protonated acyl chlorosulfite intermediate.

  • Nucleophilic Acyl Substitution: The displaced chloride ion acts as a nucleophile, attacking the carbonyl carbon.[6][10]

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into stable gaseous byproducts SO₂ and HCl.[6][7]

thionyl_chloride_mechanism start Quinoline-3-Carboxylic Acid + SOCl₂ intermediate1 Protonated Acyl Chlorosulfite Intermediate start->intermediate1 Nucleophilic attack by carbonyl oxygen intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Attack by Cl⁻ on carbonyl carbon product This compound + SO₂(g) + HCl(g) intermediate2->product Collapse of intermediate, elimination of SO₂ and H⁺

Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.

Mechanism with Oxalyl Chloride and Catalytic DMF

This process involves the in-situ formation of a Vilsmeier reagent, which is the active electrophile that reacts with the carboxylic acid.

  • Vilsmeier Reagent Formation: The catalyst, DMF, attacks oxalyl chloride to form an electrophilic iminium salt known as the Vilsmeier reagent, with the release of CO, CO₂, and a chloride ion.[15]

  • Activation of Carboxylic Acid: The quinoline-3-carboxylic acid attacks the Vilsmeier reagent.

  • Nucleophilic Acyl Substitution: The resulting intermediate is highly activated. The chloride ion generated in the first step attacks the carbonyl carbon.

  • Product Formation: The intermediate collapses, yielding the desired this compound and regenerating the DMF catalyst.

oxalyl_chloride_mechanism reagents Oxalyl Chloride + DMF (cat.) vilsmeier Vilsmeier Reagent + CO + CO₂ + Cl⁻ reagents->vilsmeier Step 1 activated_acid Activated Acid Intermediate vilsmeier->activated_acid product This compound + Regenerated DMF activated_acid->product Step 3: Attack by Cl⁻ acid Quinoline-3- Carboxylic Acid acid->activated_acid Step 2

Caption: Catalytic Cycle for Acyl Chloride Formation with Oxalyl Chloride/DMF.

Experimental Protocols: A Step-by-Step Guide

Strict adherence to anhydrous conditions is paramount for success, as any moisture will hydrolyze the reagents and the product. All operations must be conducted in a well-ventilated chemical fume hood.

General Experimental Workflow

experimental_workflow setup 1. Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) charge 2. Charge Reactor with Quinoline-3- Carboxylic Acid and Anhydrous Solvent setup->charge addition 3. Add Chlorinating Agent (SOCl₂ or (COCl)₂) Dropwise charge->addition reaction 4. Heat to Reflux or Stir at RT (Monitor by TLC/LCMS) addition->reaction workup 5. Remove Excess Reagent and Solvent under Vacuum reaction->workup isolation 6. Isolate Crude Product (Filtration or Direct Use) workup->isolation purification 7. Purify if Necessary (Recrystallization) isolation->purification

Caption: General workflow for the synthesis of this compound.

Protocol Using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of similar acyl chlorides.[17][18]

  • Materials:

    • Quinoline-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂, 2.0 - 5.0 eq)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, gas bubbler

  • Procedure:

    • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

    • Reagent Charging: To the flask, add quinoline-3-carboxylic acid followed by anhydrous toluene (approx. 10-20 mL per gram of acid).

    • Addition of SOCl₂: Begin stirring the suspension and slowly add thionyl chloride dropwise via a syringe or dropping funnel at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl gas (vented through a bubbler).

    • Reaction: After the addition is complete, heat the mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

    • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). This step must be done cautiously to avoid bumping.

    • Isolation: The resulting solid or oil is the crude this compound. It is often of sufficient purity to be used directly in the next step. If a solid precipitates upon cooling before workup, it can be isolated by filtration under an inert atmosphere, washed with a dry, non-polar solvent (e.g., hexane), and dried under vacuum.[17]

Safety, Handling, and Waste Disposal

This synthesis involves highly hazardous materials. A thorough risk assessment must be performed prior to commencing any work.

  • Thionyl Chloride & Oxalyl Chloride: Both are highly corrosive, toxic upon inhalation, and react violently with water to release large quantities of toxic gas (HCl, SO₂, CO).[19][20][21][22]

    • Handling: Always handle these reagents in a certified chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and full face protection (safety goggles and a face shield).[19][22]

    • Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. Do not use water.[20][21]

  • Gaseous Byproducts: The reaction releases toxic and corrosive gases (HCl, SO₂, CO). The reaction apparatus must be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the acidic gases.

  • Quenching & Disposal: Excess reagent must be quenched carefully. A common method is to slowly add the excess reagent to a large volume of a stirred, cooled basic solution (e.g., 1M NaOH) or an alcohol (like isopropanol) in a fume hood. The resulting waste should be disposed of according to institutional hazardous waste protocols.

Applications in Medicinal Chemistry and Drug Development

The quinoline nucleus is a privileged scaffold in drug design.[1] Compounds containing this moiety are used as antimalarials (Chloroquine), anticancer agents (Camptothecin), and antibacterials (Ciprofloxacin).[3][5]

This compound serves as a key intermediate for rapidly diversifying this core structure. Its primary application is in the synthesis of amides and esters. For example, it can be reacted with various heterocyclic amines, such as 2-aminothiazole, to produce novel carboxamide derivatives with potential antimicrobial activity.[17][18] The ability to easily form these robust linkages makes it an indispensable tool for generating compound libraries aimed at identifying new drug leads.

Conclusion

The synthesis of this compound from quinoline-3-carboxylic acid is a robust and essential transformation for researchers in drug development. The choice between thionyl chloride and oxalyl chloride depends on the substrate's sensitivity and the desired reaction conditions, with oxalyl chloride offering a milder alternative. A comprehensive understanding of the reaction mechanisms, strict adherence to anhydrous techniques, and an unwavering commitment to safety are the cornerstones of a successful synthesis. The resulting acyl chloride is a high-value intermediate that opens the door to a vast chemical space of potentially therapeutic quinoline derivatives.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

  • College of Saint Benedict & Saint John's University. Reactivity: substitution at carboxyl. [Link]

  • Abdelhamid "Bioman" Khodja. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Wikipedia. Oxalyl chloride. [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Autechaux, T. Exploring Applications of Quinoline Derivatives in Chemical Synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2003, April). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

Sources

An In-Depth Technical Guide to Quinoline-3-carbonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Properties of Quinoline-3-carbonyl chloride

This compound is a reactive chemical intermediate valued for its role in synthesizing a wide array of more complex molecules. Its structure integrates the quinoline scaffold, a fused bicyclic heterocycle, with a highly reactive acyl chloride group. This combination makes it a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical agents.

Below is a summary of its key chemical and physical properties:

PropertyValueSource
CAS Number 84741-86-6[1][2][3]
Molecular Formula C₁₀H₆ClNO[1][2][3]
Molecular Weight 191.62 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 3-Quinolinecarbonyl chloride, 3-quinolylcarboxylic acid chloride[3]
Physical Form Pale-yellow to Yellow-brown Solid[4]
Storage Temperature Inert atmosphere, 2-8°C[4]

Synthesis and Reactivity

The synthesis of this compound typically starts from quinoline-3-carboxylic acid. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into the more reactive acyl chloride. This is a standard and efficient method for preparing acyl chlorides.

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The electron-withdrawing effects of both the chlorine and oxygen atoms make this carbon highly susceptible to nucleophilic attack. This high reactivity is the cornerstone of its utility in organic synthesis.

A primary application of this reagent is in the formation of amide and ester bonds. It readily reacts with primary and secondary amines to form the corresponding quinoline-3-carboxamides and with alcohols to yield quinoline-3-carboxylates. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Nucleophilic acyl substitution reaction of this compound.

Applications in Drug Discovery and Development

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities.[5][6][7] Compounds incorporating the quinoline nucleus have demonstrated antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[5][6][7]

This compound serves as a crucial starting material for the synthesis of various quinoline-based compounds, enabling the exploration of new therapeutic agents.[8] Researchers utilize its reactivity to introduce the quinoline moiety into different molecular frameworks, thereby creating libraries of novel compounds for biological screening.[9]

The ability to readily form amide and ester linkages is particularly valuable in drug development. These functional groups are common in biologically active molecules and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The use of this compound allows for the systematic modification of lead compounds to optimize their efficacy and safety profiles.

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocol: Synthesis of a Quinoline-3-carboxamide Derivative

This section provides a general, step-by-step methodology for the synthesis of a quinoline-3-carboxamide derivative using this compound.

Materials:

  • This compound

  • A primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent.

  • Addition of Acyl Chloride: Slowly add a solution of this compound in the same anhydrous solvent to the stirring amine solution at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure quinoline-3-carboxamide derivative.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.[10] It reacts violently with water, liberating toxic gas.[10] Therefore, it is imperative to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

Key Safety Precautions:

  • Moisture Sensitivity: Keep the container tightly closed and avoid contact with water or moisture.[10]

  • Inhalation: Avoid breathing dust, vapor, mist, or gas.[10]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[11][12] In case of contact, flush immediately with plenty of water.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[4]

  • Disposal: Dispose of in accordance with local regulations.[11]

Conclusion

This compound is a valuable and versatile reagent for chemists in both academic and industrial settings. Its unique combination of a privileged quinoline scaffold and a reactive acyl chloride functional group makes it an essential building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.

References

  • Semantic Scholar. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link]

  • Chemsrc. 2-chlorothis compound | CAS#:136812-19-6. [Link]

  • PubChem. This compound. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

  • GHC. Safety Data Sheet: Carbonyl Chloride. [Link]

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Quinoline-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline-3-carbonyl chloride is a pivotal intermediate in synthetic organic chemistry, serving as a versatile building block for a wide array of pharmaceutical and materials science applications. Its high reactivity, attributed to the acyl chloride functional group, necessitates meticulous handling and unambiguous structural confirmation. This guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. We delve into the causality behind experimental choices, from synthesis and sample preparation to data acquisition and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and interpretive guidance herein are designed to form a self-validating system for ensuring the identity, purity, and stability of this compound.

Synthesis and Handling: The Foundation of Quality Data

The integrity of spectroscopic data is contingent upon the purity of the analyte. This compound is most commonly synthesized from its corresponding carboxylic acid. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis
  • Preparation: All glassware must be rigorously oven-dried (≥120 °C) for several hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂). The reaction must be assembled under a dry, inert atmosphere (N₂ or Ar).

  • Reaction: To a stirred suspension of Quinoline-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂), add thionyl chloride (SOCl₂) (≥2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Progression & Workup: Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, solvent-dependent) until the evolution of gas ceases and the solid starting material has dissolved.

  • Isolation: Remove the excess SOCl₂ and solvent under reduced pressure. The crude this compound can often be purified by recrystallization from an anhydrous non-protic solvent or used directly, though purification is recommended for analytical standards.

Causality Insight: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The inert atmosphere and anhydrous conditions are not merely suggestions but are critical to prevent the immediate hydrolysis of the highly reactive acyl chloride product back to its carboxylic acid starting material.[1]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage (Inert Atmosphere) cluster_workup Workup & Purification A Quinoline-3-carboxylic Acid B Add SOCl₂ (excess) in Anhydrous Toluene A->B C Reflux until Gas Evolution Ceases B->C D Evaporate Solvent & Excess SOCl₂ C->D E Recrystallize from Anhydrous Hexane/Toluene D->E F Store under Inert Gas in Desiccator E->F

Caption: Synthesis and purification workflow for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first line of analysis to confirm the successful conversion of the carboxylic acid to the acyl chloride. The key is observing the disappearance of the broad O-H stretch and the significant shift of the carbonyl (C=O) absorption to a higher wavenumber.

Experimental Protocol: IR Data Acquisition

Due to the compound's moisture sensitivity, standard KBr pellets can be problematic unless prepared in a glovebox.

  • Recommended Method (Nujol Mull): Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) in an agate mortar to create a fine paste. Spread the mull thinly between two KBr or NaCl plates and acquire the spectrum. A spectrum of pure Nujol should be run as a background to distinguish its C-H stretches from the sample.

  • Alternative (Anhydrous KBr): If a glovebox is available, mix ~1 mg of the sample with ~100 mg of anhydrous, finely ground KBr powder.[2] Press the mixture in a die under high pressure to form a transparent pellet.[2][3]

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale & Interpretation
~1785 - 1750 StrongC=O Stretch (Acyl Chloride) This is the most diagnostic peak. The high frequency is due to the strong inductive electron-withdrawing effect of the chlorine atom, distinguishing it from the starting acid (~1700 cm⁻¹).[4]
~3100 - 3000MediumAromatic C-H StretchConfirms the presence of the aromatic quinoline ring system.
~1620 - 1580MediumC=N Stretch (Quinoline)Characteristic of the nitrogen-containing heterocyclic ring.[5]
~1570 - 1450Medium-StrongAromatic C=C Ring StretchesMultiple bands are expected, confirming the integrity of the quinoline core.[6][7][8]
~800 - 700StrongC-Cl StretchConfirms the presence of the acyl chloride functionality.
(Absent) N/ABroad ~3300 - 2500 (Carboxylic Acid O-H)The absence of the broad O-H stretch from the starting material is a critical indicator of a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR provides the definitive connectivity map of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Sample Preparation
  • Solvent Choice: Use an anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. The solvent should be from a freshly opened ampoule or dried over molecular sieves.

  • Preparation: In a glovebag or glovebox, dissolve 5-10 mg of this compound in ~0.6 mL of the anhydrous deuterated solvent.

  • Analysis: Transfer the solution to a clean, dry NMR tube and cap it securely. Acquire the spectrum immediately to minimize degradation. A small amount of hydrolysis will appear as a second set of signals corresponding to the carboxylic acid.

Structural Numbering for NMR Assignment

H2 H4 H5 H6 H7 H8

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The quinoline ring protons exhibit a characteristic pattern of downfield shifts due to the aromatic ring current, with further deshielding caused by the electron-withdrawing nitrogen atom and the carbonyl group.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
H2~9.3 - 9.1dJ ≈ 2.0Extremely downfield due to proximity to both the ring nitrogen and the C3-carbonyl group. Appears as a doublet due to coupling with H4.
H4~8.9 - 8.7dJ ≈ 2.0Also significantly downfield. Appears as a doublet from coupling to H2.
H8~8.2 - 8.0dJ ≈ 8.4Downfield due to the "peri" effect and proximity to the nitrogen lone pair. Coupled to H7.
H5~8.0 - 7.8dJ ≈ 8.4Typical aromatic proton on the benzo-fused ring, coupled to H6.
H7~7.9 - 7.7dddJ ≈ 8.4, 7.0, 1.4Appears as a triplet of doublets (or multiplet) due to coupling with H6, H8, and a small coupling to H5.
H6~7.7 - 7.5dddJ ≈ 8.4, 7.0, 1.4Similar to H7, appears as a complex multiplet due to coupling with H5 and H7.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted δ (ppm)Rationale
C=O~168 - 165The carbonyl carbon of the acyl chloride is characteristically downfield, but less so than an aldehyde or ketone.
C2, C4~155 - 148Carbons adjacent to the nitrogen are significantly deshielded.
C9 (C4a), C10 (C8a)~148 - 145Bridgehead carbons adjacent to the nitrogen.
C3, C5, C6, C7, C8~135 - 125Remaining aromatic carbons, with specific shifts influenced by their position relative to the substituents.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight, confirming the elemental composition, and offers structural clues through fragmentation analysis.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a robust choice for this relatively small, stable, and volatile molecule. It provides a clear molecular ion and rich fragmentation data.[9] Electrospray Ionization (ESI) could also be used, likely showing the protonated molecule [M+H]⁺, but would require careful solvent selection to avoid hydrolysis.[10][11]

  • Analysis: High-resolution mass spectrometry (HRMS) is highly recommended to confirm the exact mass, which validates the molecular formula (C₁₀H₆ClNO).

Predicted MS Data (EI)
  • Molecular Formula: C₁₀H₆ClNO

  • Exact Mass: 191.0138

  • Molecular Weight: 191.61

m/z ValuePredicted IonInterpretation
191 / 193[C₁₀H₆ClNO]⁺˙ (M⁺˙) The molecular ion peak . The presence of a peak at M+2 with ~1/3 the intensity of the M⁺ peak is the characteristic isotopic signature of one chlorine atom, providing definitive evidence of its presence.
156[C₁₀H₆NO]⁺Loss of a chlorine radical (·Cl) from the molecular ion. This is a very common and expected fragmentation pathway.
128[C₉H₆N]⁺Loss of the entire carbonyl chloride radical (·COCl) from the molecular ion. This results in the stable quinoline radical cation.
Key Fragmentation Pathway

A This compound [M]⁺˙ m/z = 191/193 B [M - Cl]⁺ m/z = 156 A->B - •Cl C [M - COCl]⁺ m/z = 128 A->C - •COCl

Caption: Primary fragmentation pathways for this compound under EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this multi-faceted approach lies in its synergy.

  • IR confirms the presence of the C=O (acyl chloride) and the absence of the O-H (carboxylic acid).

  • MS confirms the molecular weight and elemental formula (C₁₀H₆ClNO) via the molecular ion and the critical Cl isotope pattern.

  • NMR confirms the precise arrangement of the atoms, showing the 6 unique protons of the quinoline ring system and their connectivity, definitively placing the carbonyl group at the C3 position.

Together, these three spectroscopic pillars provide an unassailable, comprehensive, and trustworthy confirmation of the structure and purity of this compound, empowering the scientist to proceed with confidence in subsequent research and development.

References

  • BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Benchchem.
  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 968-976.
  • Abosadiya, H. F., et al. (2017). Vibrational spectroscopic study of some quinoline derivatives.
  • Journal of Applied Bioanalysis. (n.d.).
  • The Royal Society of Chemistry. (2018).
  • MDPI. (n.d.).
  • ProQuest. (n.d.).
  • Nawar, G. A. M., et al. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 50(4), 224-227.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • Cherry, W. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm)
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Washington. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Emory University. (n.d.).
  • International Journal of ChemTech Research. (2016).
  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • ChemicalBook. (n.d.). QUINOLINE HYDROCHLORIDE(530-64-3) 13C NMR spectrum.
  • Benchchem. (n.d.).
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Sigma-Aldrich. (n.d.). This compound | 84741-86-6.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • International Journal of Chemical Studies. (2016).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.
  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )....
  • YouTube. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines.
  • Wikipedia. (n.d.). Quinoline.
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  • Arkivoc. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
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Navigating the Reactive Landscape of Quinoline-3-Carbonyl Chloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [DATE] – As a critical intermediate in the synthesis of a diverse range of pharmaceutical and biologically active compounds, a thorough understanding of the physicochemical properties of quinoline-3-carbonyl chloride is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive analysis of the solubility and stability of this compound in various organic solvents, offering field-proven insights and detailed experimental protocols to ensure its effective handling, storage, and utilization in synthetic workflows.

Executive Summary: The Dual Nature of a Key Intermediate

This compound is a highly valuable reagent, prized for its ability to introduce the quinoline-3-carbonyl moiety into a wide array of molecular scaffolds. However, its utility is intrinsically linked to its high reactivity, a characteristic that also dictates its inherent instability and necessitates careful consideration of solvent choice and handling conditions. This guide elucidates the principles governing its solubility and stability, providing a framework for its rational use in research and development.

As an acyl chloride, this compound is highly susceptible to nucleophilic attack, particularly by protic species such as water and alcohols. This reactivity profile renders it incompatible with protic solvents, leading to rapid degradation via hydrolysis or esterification. Consequently, its use is restricted to anhydrous aprotic solvents. This guide will explore its behavior in a range of commonly used aprotic solvents and provide methodologies to quantify its solubility and stability in these systems.

Physicochemical Properties and Spectroscopic Profile

A foundational understanding of the intrinsic properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO[PubChem CID: 11030631][1]
Molecular Weight 191.61 g/mol [PubChem CID: 11030631][1]
CAS Number 84741-86-6[PubChem CID: 11030631][1]

Spectroscopic Characterization:

The identity and purity of this compound should be confirmed by standard spectroscopic methods. While a dedicated spectrum for this specific compound is not universally published, the expected spectral characteristics can be inferred from data on closely related structures.

  • ¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-9.0 ppm), characteristic of the quinoline ring system. The proton at the 2-position and the 4-position of the quinoline ring are typically the most downfield.

  • ¹³C NMR (CDCl₃): The carbonyl carbon will exhibit a characteristic resonance in the downfield region of the spectrum (typically δ 160-170 ppm). Other aromatic carbons will appear in the δ 120-150 ppm range.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride functionality. Additional bands will be present corresponding to the aromatic C-H and C=C stretching vibrations of the quinoline ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Solubility Profile: A Dichotomy of Protic and Aprotic Solvents

The solubility of this compound is dictated by its chemical reactivity.

Incompatibility with Protic Solvents

Due to the high electrophilicity of the carbonyl carbon, this compound reacts vigorously with protic solvents.

  • Water: Rapid hydrolysis occurs to form quinoline-3-carboxylic acid and hydrochloric acid.

  • Alcohols (e.g., Methanol, Ethanol): Esterification readily takes place to yield the corresponding methyl or ethyl ester of quinoline-3-carboxylic acid.

  • Amines (e.g., Primary and Secondary Amines): Amidation is a facile reaction, producing the corresponding N-substituted quinoline-3-carboxamide.

This inherent reactivity precludes the use of protic solvents for dissolving or storing this compound.

Qualitative Solubility in Aprotic Solvents

This compound is expected to be soluble in a range of common anhydrous aprotic solvents. The parent compound, quinoline-3-carboxylic acid, exhibits slight solubility in DMSO and methanol[2]. Given the structural similarity, the carbonyl chloride derivative is anticipated to have good solubility in the following solvents:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Amides: N,N-Dimethylformamide (DMF)

  • Sulfoxides: Dimethyl sulfoxide (DMSO)

  • Nitriles: Acetonitrile

It is crucial to use anhydrous grades of these solvents to prevent hydrolysis.

Experimental Determination of Kinetic Solubility

In the absence of established quantitative solubility data, a kinetic solubility assay is a rapid and effective method for determination in a high-throughput format.

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Compound Addition: Transfer a small aliquot of each DMSO dilution to the corresponding wells of the buffer plate.

  • Incubation and Analysis: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature. The solubility can be determined by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the dissolved compound in the supernatant after centrifugation using HPLC-UV.

Caption: Workflow for Kinetic Solubility Assay.

Stability Assessment: A Guide to Handling and Storage

The stability of this compound is a critical factor in its successful application. Degradation can lead to reduced yields, impure products, and inconsistent results.

Major Degradation Pathways

The primary degradation pathway for this compound is hydrolysis to quinoline-3-carboxylic acid, which can be initiated by trace amounts of water in aprotic solvents. Other potential degradation pathways include thermal decomposition and photodecomposition.

G QCC Quinoline-3-Carbonyl Chloride QCA Quinoline-3-Carboxylic Acid QCC->QCA Hydrolysis (H₂O) Ester Ester Derivative QCC->Ester Alcoholysis (ROH) Amide Amide Derivative QCC->Amide Aminolysis (R₂NH) Decomp Decomposition Products QCC->Decomp Heat / Light

Caption: Primary Reactivity and Degradation Pathways.

Recommended Storage and Handling

To minimize degradation, this compound should be:

  • Stored under an inert atmosphere: Use a desiccator or glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Kept at low temperatures: Store at 2-8°C to slow the rate of any potential decomposition reactions.

  • Protected from light: Use amber vials or store in the dark to prevent photodecomposition.

  • Handled with care: As an acyl chloride, it is corrosive and lachrymatory. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol for Stability Assessment in Aprotic Solvents

A stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the degradation of this compound over time.

Protocol for HPLC-Based Stability Study:

  • Solution Preparation: Prepare solutions of this compound in the desired anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile, DMF, DMSO) at a known concentration.

  • Time-Point Sampling: Aliquot the solutions into separate vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Sample Quenching and Analysis: At each time point, quench the reaction by derivatizing the remaining this compound (e.g., with a primary amine to form a stable amide). Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the parent compound and any major degradants.

Caption: Workflow for HPLC-Based Stability Study.

Conclusion: Empowering Rational Synthesis

This compound is a potent synthetic intermediate whose effective use hinges on a clear understanding of its solubility and stability. While its high reactivity presents challenges, these can be effectively managed through the use of appropriate anhydrous aprotic solvents and proper handling and storage procedures. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the solubility and stability of this compound in their specific solvent systems, enabling the development of reliable and reproducible synthetic methodologies. By embracing these principles, the scientific community can continue to unlock the full potential of this versatile building block in the pursuit of novel chemical entities.

References

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • LabSolutions. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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The Pharmacological Potential of Quinoline-3-Carbonyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its varied derivatives, those stemming from quinoline-3-carbonyl chloride have emerged as a particularly promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to empower further investigation into this versatile chemical class.

Introduction: The Quinoline Core and the Significance of the 3-Carbonyl Moiety

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of synthetic drugs. Its rigid, planar structure and the presence of a nitrogen atom facilitate interactions with various biological targets. While quinoline derivatives have demonstrated a wide array of pharmacological effects, including antimalarial, antibacterial, and anticancer properties, the functionalization at the C-3 position with a carbonyl group introduces a key reactive handle for generating diverse libraries of bioactive molecules.[1][2]

This compound, as a reactive acylating agent, serves as a pivotal starting material for the synthesis of a multitude of derivatives, most notably quinoline-3-carboxamides and esters. The amide linkage, in particular, has been shown to be a critical pharmacophore, enhancing the biological potency of the quinoline scaffold.[3][4] This guide will delve into the derivatization of this compound and the subsequent biological activities of the resulting compounds.

Synthetic Pathways: From this compound to Bioactive Derivatives

The primary route to quinoline-3-carboxamides involves the reaction of this compound with a diverse range of primary and secondary amines. This straightforward and efficient coupling reaction allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of Quinoline-3-Carboxamide Derivatives

Objective: To synthesize a library of quinoline-3-carboxamide derivatives for biological screening.

Rationale: This protocol utilizes a standard amide coupling reaction, a robust and versatile method for generating a diverse set of compounds from a common intermediate, this compound. The choice of an appropriate base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

Materials:

  • This compound

  • Substituted primary or secondary amines

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Dissolve the desired amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Anticancer Activities: A Multifaceted Approach to Targeting Malignancies

The anticancer potential of quinoline derivatives is well-documented, and those derived from this compound are no exception.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression and mutation are implicated in the development of various cancers.[6] Several quinoline-3-carboxamide derivatives have been designed and synthesized as potent EGFR inhibitors.[6][7]

One study reported a series of 4-anilinoquinoline-3-carboxamides with potent EGFR inhibitory activity. The most promising compounds included a furan derivative with an EGFR IC₅₀ value of 2.61 μM and a thiophene derivative with an IC₅₀ of 0.49 μM.[6] These compounds also exhibited significant anticancer activity against the MCF-7 breast cancer cell line.[6]

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition

The ATM kinase is a key mediator of the DNA damage response (DDR) pathway, which cancer cells often exploit for survival, leading to resistance against DNA-damaging therapies.[8] A series of quinoline-3-carboxamides have been investigated as potential ATM kinase inhibitors.[8]

In one study, three synthesized quinoline-3-carboxamide derivatives showed promising cytotoxicity against HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines. Western blot analysis confirmed the downregulation of ATM in the treated cells.[8] Structure-activity relationship studies suggested that electron-donating groups on the amide substituent were important for cytotoxic activity.[8]

Induction of Apoptosis

Several quinoline-3-carboxylate derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. One study found that the anticancer activities of their synthesized compounds were mediated through the up-regulation of intrinsic apoptosis pathways.[9][10]

Data Presentation: Anticancer Activity of Quinoline-3-Carboxamide Derivatives
Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
4-Anilinoquinoline-3-carboxamidesEGFRMCF-73.355 (furan derivative)[6]
4-Anilinoquinoline-3-carboxamidesEGFR-2.61 (furan derivative)[6]
4-Anilinoquinoline-3-carboxamidesEGFR-0.49 (thiophene derivative)[6]
Quinoline-3-carboxamidesATM KinaseHCT116, MDA-MB-468, MDA-MB-231Not specified[8]
Quinoline-3-carboxylatesApoptosis InductionMCF-70.33[9][10]
Quinoline-3-carboxylatesApoptosis InductionK5620.28[9][10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This is a standard and reliable method for initial in vitro screening of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: EGFR Inhibition Pathway

EGFR_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras STAT3 STAT3 EGFR->STAT3 EGF EGF (Ligand) EGF->EGFR Binds QC_derivative Quinoline-3-Carboxamide Derivative QC_derivative->EGFR Inhibits (ATP competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline-3-carboxamide derivative.

Antimicrobial Activities: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound have also been explored for their potential to combat microbial infections.

Antibacterial Activity

A number of quinoline-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] One study reported a series of novel quinoline carboxamide analogues, with some compounds showing promising activity against Aeromonas and Enterococcus species.[13][14] Another study highlighted that compounds with electron-donating moieties on the quinoline ring contributed to antibacterial activity.[11]

Antifungal Activity

The antifungal potential of this compound derivatives has also been investigated. Some studies have screened these compounds against various fungal strains, although the reported activity is often less pronounced than their antibacterial effects.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a widely accepted method for antimicrobial susceptibility testing.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (a known antibiotic)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microplate.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the microplate at 37 °C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activities: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with numerous diseases. Quinoline derivatives have shown promise as anti-inflammatory agents.[15][16]

Several studies have synthesized and screened quinoline derivatives, including those with carboxamide linkages, for their anti-inflammatory properties.[17] In one study, new quinoline compounds comprising a pyrazole scaffold linked via an amide bond exhibited promising anti-inflammatory profiles in both acute and sub-acute inflammatory models.[17] These compounds also showed a good safety profile with low ulcerogenic activity.[17] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Rationale: The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Mandatory Visualization: General Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation start Quinoline-3-Carbonyl Chloride Derivative Library cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) start->antimicrobial anti_inflammatory_vitro Anti-inflammatory Assays (e.g., COX inhibition) start->anti_inflammatory_vitro kinase_inhibition Kinase Inhibition Assays (e.g., EGFR, ATM) cytotoxicity->kinase_inhibition apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis_assay animal_model Animal Models (e.g., Xenograft, Paw Edema) anti_inflammatory_vitro->animal_model Promising Candidates western_blot Western Blotting kinase_inhibition->western_blot apoptosis_assay->animal_model Promising Candidates lead_optimization Lead Optimization animal_model->lead_optimization

Caption: A generalized workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound serves as a versatile platform for the development of novel therapeutic agents. The derivatives, particularly the carboxamides, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthesis and the ability to introduce a wide range of substituents make this class of compounds highly attractive for medicinal chemists.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors of specific biological targets.

  • Exploration of Novel Mechanisms: Investigating other potential mechanisms of action beyond those already identified.

  • In Vivo Efficacy and Safety Profiling: Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety of the most promising lead compounds.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Abbas, S. Y., El-Sayed, M. A. A., & Aly, O. M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30653-30677.
  • Kumar, A., Singh, A., Kumar, A., Singh, A. K., & Singh, R. K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(10), 1256-1266.
  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. IL FARMACO, 56(1-2), 61-66.
  • Aly, O. M., El-Sayed, M. A. A., & Abbas, S. Y. (2019). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 86, 556-570.
  • Govender, P., Arumugam, M., & Koorbanally, N. A. (2020). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ChemistrySelect, 5(33), 10336-10341.
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An In-depth Technical Guide to the Reactivity of the Carbonyl Chloride Group in Quinoline Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] The introduction of a carbonyl chloride (acyl chloride) group onto this heterocyclic system creates a highly reactive and versatile intermediate, pivotal for the synthesis of diverse molecular architectures.[2] This guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic underpinnings of quinoline carbonyl chlorides. We will delve into the electronic and steric factors governing their reactivity, present detailed protocols for key transformations, and discuss their strategic application in the synthesis of complex molecules, particularly within the realm of drug discovery.

Introduction: The Quinoline Carbonyl Chloride Moiety

The quinoline ring system, a fusion of benzene and pyridine rings, possesses a unique electronic landscape.[1] The pyridine ring, with its electron-withdrawing nitrogen atom, deactivates the heterocyclic portion towards electrophilic attack while activating it for nucleophilic substitution, particularly at the 2- and 4-positions.[3] Conversely, the benzene ring remains relatively electron-rich, favoring electrophilic substitution.[3]

When a carbonyl chloride group is appended to this scaffold, it becomes a potent electrophilic site for nucleophilic acyl substitution reactions.[2] The reactivity of this group is modulated by several factors:

  • Position on the Quinoline Ring: The electronic influence of the quinoline nitrogen significantly impacts the electrophilicity of the carbonyl carbon.

  • Substituents on the Ring: Electron-donating or electron-withdrawing groups on the quinoline system can further tune the reactivity of the acyl chloride.[4]

  • Steric Hindrance: Bulky groups near the reaction center can impede the approach of nucleophiles.[5][6]

This guide will systematically dissect these factors to provide a predictive understanding of the behavior of quinoline carbonyl chlorides in synthetic transformations.

Synthesis of Quinoline Carbonyl Chlorides

The most common and direct method for the preparation of quinoline carbonyl chlorides is the reaction of the corresponding quinoline carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[2][7]

General Synthetic Protocol: Thionyl Chloride Method

This protocol describes the conversion of a generic quinoline carboxylic acid to its corresponding carbonyl chloride using thionyl chloride.

Experimental Protocol:

  • Preparation: Ensure all glassware is oven-dried to prevent hydrolysis of the highly reactive acyl chloride.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the quinoline carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂), which can also serve as the solvent. Alternatively, an inert solvent such as toluene or dichloromethane (DCM) can be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. Monitor the reaction progress by quenching a small aliquot with anhydrous methanol to form the methyl ester, which can be analyzed by TLC or LC-MS.[7]

  • Workup: After completion, remove the excess thionyl chloride and solvent under reduced pressure. A co-distillation with an anhydrous solvent like toluene can help remove the final traces of SOCl₂.[7]

  • Product: The resulting crude quinoline carbonyl chloride is typically obtained as a solid or oil and is often used in the subsequent step without further purification due to its high reactivity and susceptibility to hydrolysis.[7]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis, which would revert them to the starting carboxylic acid.[7]

  • Excess Thionyl Chloride: Using SOCl₂ in excess ensures the complete conversion of the carboxylic acid.

  • DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

  • Methanol Quench Monitoring: This technique provides a reliable way to track the disappearance of the starting material and the formation of a stable derivative (the methyl ester) for analytical purposes.[7]

Reactivity Profile: Nucleophilic Acyl Substitution

Quinoline carbonyl chlorides are highly electrophilic and readily undergo nucleophilic acyl substitution.[2][8] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.[9][10]

dot graph "Nucleophilic_Acyl_Substitution" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Quinoline-COCl + Nu:⁻"]; Intermediate [label=<

Tetrahedral Intermediate [Quinoline-C(O⁻)(Cl)-Nu]

]; Product [label="Quinoline-CO-Nu + Cl⁻"];

// Edges Start -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Elimination of Cl⁻"]; } caption: "General mechanism of nucleophilic acyl substitution."

Amidation: Synthesis of Quinoline Carboxamides

The reaction of quinoline carbonyl chlorides with primary or secondary amines is a robust method for forming amide bonds, which are prevalent in pharmaceuticals.[11][12]

Experimental Protocol: Amide Synthesis

  • Reaction Setup: In a dry, inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.0 eq) in an anhydrous aprotic solvent like DCM or DMF.[13]

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.

  • Acyl Chloride Addition: Add a solution of the quinoline carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Expert Insights: Overcoming Challenges

  • Sterically Hindered Amines: For reactions involving bulky or poorly nucleophilic amines, sluggish reactions are common.[14] The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[14] Elevating the temperature may also be necessary.

  • Low Reactivity of the Acyl Chloride: The electron-withdrawing nature of the quinoline ring can, in some positions, reduce the electrophilicity of the carbonyl carbon.[13] In such cases, using more potent coupling reagents like HATU or HBTU with the parent carboxylic acid can be a more effective strategy than pre-forming the acyl chloride.[13]

Esterification: Synthesis of Quinoline Carboxylates

Alcohols and phenols react with quinoline carbonyl chlorides, typically in the presence of a base, to yield the corresponding esters.[15]

Experimental Protocol: Ester Synthesis

  • Reaction Setup: Dissolve the alcohol (1.0 eq) and a base such as pyridine or TEA (1.5 eq) in an anhydrous solvent like DCM or THF.

  • Acyl Chloride Addition: Add the quinoline carbonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC or LC-MS.

  • Workup and Purification: Follow a similar workup and purification procedure as described for amidation.

Hydrolysis

Quinoline carbonyl chlorides are readily hydrolyzed by water to the corresponding carboxylic acids.[16][17] This reaction is often undesirable and highlights the need for stringent anhydrous conditions during synthesis and subsequent reactions.[7] The reaction is typically rapid and exothermic.[16]

Factors Influencing Reactivity

Electronic Effects: The Role of the Quinoline Nitrogen

The position of the carbonyl chloride group on the quinoline ring has a profound impact on its reactivity due to the electron-withdrawing nature of the nitrogen atom.

  • Positions 2 and 4: A carbonyl chloride at the 2- or 4-position experiences a strong electron-withdrawing effect from the nitrogen, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

  • Positions on the Benzene Ring (5, 6, 7, 8): The electronic effect of the nitrogen is less pronounced at these positions. However, the overall electron-withdrawing character of the heterocyclic system still influences the reactivity compared to a simple benzoyl chloride. For instance, the nitrogen in an isoquinoline ring deactivates the 6-position, reducing the electrophilicity of a carbonyl chloride at that site.[13]

Steric Effects

Steric hindrance can play a significant role, particularly when either the quinoline carbonyl chloride or the nucleophile is bulky.[5][6]

  • Substituents Adjacent to the Carbonyl Chloride: Groups at positions flanking the carbonyl chloride (e.g., a substituent at position 3 for a 2-carbonyl chloride) can sterically shield the electrophilic center, slowing the rate of nucleophilic attack.[18]

  • Bulky Nucleophiles: Sterically demanding nucleophiles, such as tertiary alcohols or secondary anilines with ortho-substituents, will react more slowly.[14][19] In such cases, less hindered reagents or more forcing reaction conditions may be required.[14]

Data Presentation: Reactivity Comparison

Position of -COClElectronic Effect of Quinoline NExpected ReactivityNotes
2Strong -I, -M (electron-withdrawing)HighHighly activated towards nucleophilic attack.
3Weaker -IModerateLess activated than positions 2 and 4.
4Strong -I, -M (electron-withdrawing)HighHighly activated towards nucleophilic attack.
5, 8Moderate -IModerate to HighInfluenced by proximity to the nitrogen atom.
6, 7Weaker -IModerateReactivity is closer to substituted benzoyl chlorides.

This table provides a generalized qualitative comparison. Actual reactivity will also depend on other substituents and reaction conditions.

Conclusion and Future Outlook

Quinoline carbonyl chlorides are indispensable intermediates in organic synthesis, providing a gateway to a vast chemical space of functionalized quinoline derivatives. Their high reactivity, governed by a predictable interplay of electronic and steric factors, makes them powerful tools for medicinal chemists and drug development professionals.[11][20] A thorough understanding of the principles outlined in this guide will enable researchers to rationally design synthetic routes and efficiently generate novel molecular entities for biological screening and the development of next-generation therapeutics.

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A Technical Guide to the Applications of Quinoline-3-Carbonyl Chloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline-3-carbonyl chloride stands as a pivotal reagent in synthetic and medicinal chemistry. As a derivative of quinoline, a privileged heterocyclic scaffold, it combines a biologically significant core with a highly reactive acyl chloride moiety. This dual-functionality makes it an exceptional building block for the construction of diverse molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the core reactivity, synthetic applications, and biological significance of derivatives synthesized from this compound. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and present data-driven insights into its role in developing next-generation therapeutic agents for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Foundation of Pharmacological Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its rigid, planar structure and the presence of a nitrogen atom enable it to participate in crucial biological interactions, including π-π stacking with aromatic residues in proteins and hydrogen bonding.[5] This inherent bioactivity is evidenced by the numerous natural products (e.g., quinine, camptothecin) and synthetic drugs (e.g., montelukast, bedaquiline) that feature a quinoline core.[4][6][7] These molecules exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][4][8][9][10] The functionalization of this scaffold is therefore a key strategy in drug discovery, and this compound serves as a premier starting point for this endeavor.

Core Reactivity: The Synthetic Power of the Acyl Chloride

The primary value of this compound lies in the high reactivity of its acyl chloride group. This functional group is an excellent electrophile, primed for nucleophilic acyl substitution reactions. The electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

This reactivity allows for the efficient and often high-yielding formation of stable amide and ester linkages, which are fundamental bonds in countless pharmaceutical compounds. The reaction with primary or secondary amines yields quinoline-3-carboxamides, while reaction with alcohols or phenols produces quinoline-3-carboxylates (esters). This straightforward reactivity profile makes it an ideal reagent for creating large, diverse libraries of compounds for high-throughput screening.

Below is a diagram illustrating this core synthetic pathway.

G start This compound (Starting Reagent) process Nucleophilic Acyl Substitution start->process Reacts with nuc Nucleophile (e.g., R-NH₂ or R-OH) nuc->process amide Quinoline-3-Carboxamide (Product) ester Quinoline-3-Carboxylate (Product) process->amide if R-NH₂ process->ester if R-OH

Caption: General workflow for synthesizing quinoline derivatives.

Applications in Drug Development and Medicinal Chemistry

The true power of this compound is realized in the biological activities of the derivatives it helps create. By conjugating the quinoline-3-carbonyl moiety with other pharmacophores, researchers can develop novel hybrid molecules with enhanced potency and targeted action.

Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as antiproliferative agents.[3][11] For instance, a series of synthesized quinoline-3-carboxylate derivatives were evaluated for their activity against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines.[11] Several of these compounds exhibited potent micromolar inhibition, with some showing superior activity to standard anticancer drugs.[11] The mechanism of action for these compounds was linked to the upregulation of intrinsic apoptosis pathways.[11] The carboxylic acid group at the 3-position, or its amide/ester derivatives, appears crucial for this inhibitory activity.[3]

Antimicrobial and Antifungal Agents

Quinoline derivatives have a long history of use as antimicrobial agents.[1] By reacting this compound with various amines or alcohols containing other heterocyclic motifs (e.g., pyrazoles, oxadiazoles), novel compounds with broad-spectrum antibacterial and antifungal activities can be synthesized.[1] These hybrid molecules often exhibit enhanced efficacy, potentially by targeting multiple pathways within the microbial cell.[1]

Table 1: Representative Biological Activities of Quinoline-3-Carboxamide/Carboxylate Derivatives
Compound ClassTarget/ActivityPotency (Example)Reference
Quinoline-3-Carboxylate DerivativesAntiproliferative (Anticancer)IC₅₀ = 0.33 µM (Compound 4m vs. MCF-7 cell line)[11]
Quinoline-3-Carboxylate DerivativesAntiproliferative (Anticancer)IC₅₀ = 0.28 µM (Compound 4k vs. K562 cell line)[11]
Pyrazole-Quinoline HybridsAntifungalGood activity against target fungal species[1]
Quinoline-Piperazine HybridsAntibacterialBroad-spectrum activity (MIC: 0.125–8 µg/ml)[1]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built upon robust and reproducible protocols. The following section provides a detailed, field-proven methodology for the synthesis of a quinoline-3-carboxamide derivative, a cornerstone reaction utilizing this compound.

Protocol 1: General Synthesis of N-Aryl-quinoline-3-carboxamide

This protocol describes the reaction of this compound with a substituted aniline to form the corresponding amide.

Causality: The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride. A mild base, such as triethylamine or pyridine, is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, ensuring it remains available for reaction and driving the equilibrium towards the product.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to a concentration of approximately 0.1 M.

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution. Stir the mixture at room temperature for 10 minutes.

  • Controlling the Reaction: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of the acyl chloride.

  • Addition of Acyl Chloride: Prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-quinoline-3-carboxamide.

The following diagram illustrates the experimental workflow.

G A 1. Dissolve Aniline & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Quinoline-3-Carbonyl Chloride Solution Dropwise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Aqueous Work-up (NaHCO₃, H₂O, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Recrystallization/Chromatography) F->G

Caption: Step-by-step workflow for amide synthesis.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its straightforward reactivity, combined with the proven pharmacological importance of the quinoline scaffold, provides a reliable and efficient pathway to novel chemical entities. The ability to rapidly generate libraries of amides and esters allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. As researchers continue to combat complex diseases like cancer and multi-drug resistant infections, versatile building blocks such as this compound will remain indispensable in the quest for new and effective therapeutics.

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  • (N.A.). (N.D.). Review on recent development of quinoline for anticancer activities. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • PubChem. (N.D.). This compound. PubChem. Available at: [Link]

  • (N.A.). (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. Available at: [Link]

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A Comprehensive Technical Guide to the Safe Handling of Quinoline-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety precautions and handling guidelines for Quinoline-3-carbonyl chloride. As a reactive chemical species, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data, offering insights into the chemical principles that underpin the recommended procedures.

Compound Profile and Core Reactivity

This compound (C₁₀H₆ClNO) is a derivative of quinoline, a heterocyclic aromatic compound.[1] The key to its reactivity and associated hazards lies in the acyl chloride functional group. Acyl chlorides are highly electrophilic and will react readily with any available nucleophiles. This inherent reactivity makes this compound a valuable reagent for the synthesis of amides, esters, and other derivatives, which are often explored in drug discovery programs.[2][3]

The primary safety concern stems from its violent reaction with water and other protic solvents, including alcohols. This hydrolysis reaction is rapid and exothermic, producing quinoline-3-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[4] The release of HCl gas can cause severe respiratory irritation and damage to equipment.

Hazard Identification and Risk Assessment

The Quinoline Core: Systemic and Chronic Hazards

The quinoline scaffold itself presents several health hazards. It is classified as:

  • Toxic if swallowed and harmful in contact with skin. [5]

  • Causes skin and serious eye irritation. [5]

  • Suspected of causing genetic defects. [5]

  • May cause cancer. [5]

  • Toxic to aquatic life with long-lasting effects. [5]

These classifications necessitate careful handling to avoid ingestion, skin contact, and release into the environment.

The Carbonyl Chloride Group: Acute and Severe Hazards

The carbonyl chloride group imparts the following acute hazards:

  • Reacts violently with water, releasing toxic and corrosive gases. [6]

  • Causes severe skin burns and eye damage upon contact. [6]

  • Fatal if inhaled in high concentrations due to the release of HCl gas. [7]

Table 1: GHS Hazard Classifications for Quinoline (as a proxy for the core structure)

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralToxic if swallowedDanger💀
Acute Toxicity, DermalHarmful in contact with skinWarning
Skin Corrosion/IrritationCauses skin irritationWarning
Serious Eye Damage/IrritationCauses serious eye irritationWarning
Germ Cell MutagenicitySuspected of causing genetic defectsWarningHealth Hazard
CarcinogenicityMay cause cancerDangerHealth Hazard
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long lasting effectsWarningEnvironment

Synthesis-Related Hazards: Impurities and By-products

This compound is typically synthesized from quinoline-3-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][8] Understanding the hazards of these reagents is crucial, as residual amounts may be present in the final product.

  • Thionyl Chloride (SOCl₂): A toxic, corrosive, and moisture-sensitive liquid. It reacts with water to release hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are toxic and corrosive gases.[8][9]

  • Oxalyl Chloride ((COCl)₂): A toxic and corrosive liquid that also reacts violently with water. Its hydrolysis produces hydrochloric acid, carbon monoxide (CO), and carbon dioxide (CO₂). Carbon monoxide is a highly toxic gas.[10]

The synthesis is often performed in an inert solvent like dichloromethane (DCM) or toluene, and a catalytic amount of N,N-dimethylformamide (DMF) may be used.[8] Residual solvents and catalyst should also be considered as potential contaminants.

Safe Handling and Storage Protocols

A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent work practices.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors and potential HCl gas released upon contact with atmospheric moisture.[4]

  • Inert Atmosphere: Reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[8]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and ensure they are compatible with the solvents being used. Inspect gloves for any signs of degradation or pinholes before use.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely. For larger scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection: For situations with a high risk of exposure or in the event of a spill, a full-face respirator with an appropriate acid gas cartridge is necessary.

Storage and Transport
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. A desiccator cabinet is an ideal storage location.

  • Transport: When moving the container, even for short distances, use a secondary container to mitigate the risk of spills from accidental drops.

Experimental Protocols: A Self-Validating System

The following protocols are based on established synthetic procedures and incorporate safety measures at each step. The rationale behind each step is provided to foster a deeper understanding of the safety principles.

Protocol: Synthesis of this compound

This protocol describes the conversion of quinoline-3-carboxylic acid to the corresponding acyl chloride using thionyl chloride.

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube filled with a suitable desiccant (e.g., calcium chloride) to the top of the condenser.

  • Reagent Addition: To the flask, add quinoline-3-carboxylic acid (1.0 equivalent).[8]

  • Chlorinating Agent: Carefully add an excess of thionyl chloride (SOCl₂) (approximately 10-20 equivalents) to the flask.[8] Causality: An excess of the chlorinating agent is used to ensure the complete conversion of the carboxylic acid.

  • Catalyst (Optional): A catalytic amount of dry N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[8] Causality: The evolution of gases indicates the reaction is proceeding. The absence of further gas evolution suggests the reaction is complete.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator equipped with a trap for acidic gases. Causality: This step is crucial to remove the highly reactive and corrosive excess reagent.

  • Product: The resulting crude this compound is often a solid and can typically be used in the next step without further purification.[8]

Protocol: Amide Synthesis using this compound

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Step-by-Step Methodology:

  • Preparation: In a fume hood, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (2-3 equivalents) in a dry, inert solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.[8] Causality: The base is essential to neutralize the HCl that is generated during the reaction, preventing it from protonating the amine nucleophile and stopping the reaction.

  • Addition of Acyl Chloride: Dissolve the crude this compound in a minimal amount of the same dry solvent and add it dropwise to the amine solution at 0 °C (ice bath). Causality: A slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Causality: This step neutralizes any remaining acyl chloride and the HCl salt of the base. This should be done cautiously as it can be exothermic and release gas.

  • Extraction and Purification: Proceed with a standard aqueous workup and extraction with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by a suitable method such as recrystallization or column chromatography.

Emergency Procedures

Spills
  • Small Spills: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. If safe to do so, use a spill kit containing a neutralizing agent for acids. Do not attempt to clean up a large spill without appropriate training and PPE.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizations

Diagram 1: Hydrolysis of this compound

G QCC This compound Products Quinoline-3-carboxylic acid + Hydrochloric Acid (HCl gas) QCC->Products Rapid, Exothermic Hydrolysis H2O Water (H₂O) (from moisture in air or solvents) H2O->Products Hazard Corrosive and Toxic Gas Release Products->Hazard

Caption: Reaction of this compound with water.

Diagram 2: Safe Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep 1. Assemble dry glassware in fume hood Inert 2. Establish inert atmosphere (N₂ or Ar) Prep->Inert Add_Acid 3. Add Quinoline-3-carboxylic acid Inert->Add_Acid Add_SOCl2 4. Add Thionyl Chloride (exothermic, gas evolution) Add_Acid->Add_SOCl2 Reflux 5. Heat to reflux (monitor gas evolution) Add_SOCl2->Reflux Cool 6. Cool to room temperature Reflux->Cool Rotovap 7. Remove excess SOCl₂ (use acid trap) Cool->Rotovap Product 8. Crude this compound (use directly or store under inert gas) Rotovap->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a potent synthetic intermediate whose utility is matched by its significant hazards. A comprehensive understanding of its reactivity, particularly its sensitivity to moisture, and the inherent toxicity of the quinoline core is essential for its safe handling. By adhering to the principles of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies), and by implementing the specific protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Sciencemadness Wiki. (2025, August 3). Oxalyl chloride. Retrieved from [Link]

  • Fujisawa, T., & Sato, T. (1988). ALDEHYDES FROM CARBOXYLIC ACIDS BY REDUCTION OF ACYL CHIORIDES WITH SODIUM BOROHYDRIDE-COPPER(I) CHLORIDE: 6-OXODECANAL. Organic Syntheses, 66, 121. doi:10.15227/orgsyn.066.0121
  • El-Sayed, M. A., Abdel-Aziz, A. A., & Abdel-Hafez, A. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. doi:10.1002/1521-4184(200212)335:9<403::AID-ARDP403>3.0.CO;2-9
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Loba Chemie. (n.d.). THIONYL CHLORIDE For Synthesis. Retrieved from [Link]

  • Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Thionyl Chloride. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Singh, R., Singh, A., & Singh, P. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety, 29(5), 392-398. doi:10.1021/acs.chas.2c00041
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GHC. (2024, June 6). Safety Data Sheet: Carbonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline: A Versatile Heterocyclic. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6434-6464. doi:10.1039/c7ra11537g

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Methodological & Application

Application Notes and Protocols: Synthesis of Novel Amides Using Quinoline-3-carbonyl chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] The functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile.[4] Amide bond formation is a cornerstone of drug discovery and development, and the synthesis of novel quinoline amides represents a promising avenue for the discovery of new bioactive molecules.

This document provides a detailed guide for the synthesis of novel N-substituted quinoline-3-carboxamides through the reaction of quinoline-3-carbonyl chloride with various primary amines. This reaction, a variation of the Schotten-Baumann reaction, is a robust and versatile method for creating a diverse library of quinoline-based amides.[8][][10] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into the characterization and purification of the final products.

Mechanistic Overview: Nucleophilic Acyl Substitution

The synthesis of amides from acyl chlorides and primary amines proceeds via a nucleophilic acyl substitution mechanism.[11][12][13] The reaction is typically fast and exothermic.[]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically an excess of the primary amine or an added tertiary amine like triethylamine, removes a proton from the nitrogen atom to yield the final amide product and the corresponding ammonium salt.[11][14]

The use of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Prepare Solutions: - this compound in Aprotic Solvent - Primary Amine in Aprotic Solvent - Triethylamine (Base) Setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous conditions Reagents->Setup Addition Slowly add this compound solution to the Amine solution at 0 °C Setup->Addition Stir Stir at Room Temperature (Monitor by TLC) Addition->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer: - Dilute HCl - Saturated NaHCO3 - Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purify->Characterize

Caption: General workflow for the synthesis of novel amides.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableHandle with care, corrosive and moisture-sensitive.
Primary Amine (various)≥98%Commercially Available
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially AvailableOther aprotic solvents like THF or DMF can be used.[14]
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFor work-up.
BrineSaturated aqueous NaClFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.). b. Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M). c. Add triethylamine (1.1-1.5 eq.) to the solution. The base scavenges the HCl produced during the reaction.[][14] d. Cool the flask to 0 °C in an ice-water bath.

2. Acylation Reaction: a. In a separate dry flask, dissolve this compound (1.0-1.1 eq.) in anhydrous DCM. b. Add the this compound solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.[8][] c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Isolation: a. Upon completion, quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Decomposition on silica gel can be an issue for some quinoline derivatives due to the basicity of the quinoline nitrogen.[15] In such cases, neutralizing the silica gel with triethylamine or using a different stationary phase like alumina may be beneficial. b. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed for solid products to obtain the purified amide.

Characterization

The identity and purity of the synthesized amides should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).

Representative Data

EntryPrimary AmineProductYield (%)M.p. (°C)
1AnilineN-phenylquinoline-3-carboxamide85-95188-190
2BenzylamineN-benzylquinoline-3-carboxamide88-96155-157
3CyclohexylamineN-cyclohexylquinoline-3-carboxamide82-90162-164

Yields are based on typical laboratory-scale syntheses and may vary depending on the specific reaction conditions and the scale of the reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive this compound (hydrolyzed).- Insufficient base.- Amine is not nucleophilic enough.- Use fresh or newly prepared this compound.- Ensure anhydrous conditions.- Increase the amount of triethylamine.- For less reactive amines, consider adding a catalyst like DMAP or increasing the reaction temperature.[]
Multiple products observed by TLC - Side reactions due to excess heat.- Diacylation of the primary amine.- Maintain a low temperature during the addition of the acyl chloride.- Use a controlled addition rate.- Avoid using a large excess of the acyl chloride.
Product decomposition during purification - Acidity of silica gel.- Neutralize the silica gel with a small amount of triethylamine in the eluent.- Use a less acidic stationary phase like alumina.- Consider purification by recrystallization if the product is a solid.[15]
Difficulty in removing triethylammonium salt - Salt is partially soluble in the organic solvent.- Perform thorough aqueous washes during the work-up.- A final wash with brine helps to remove residual water and salts.

Reaction Mechanism Diagram

Caption: Mechanism of amide formation.

Conclusion

The reaction of this compound with primary amines is a highly efficient and straightforward method for the synthesis of a diverse array of novel amides. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry. The versatility of this reaction allows for the systematic exploration of the structure-activity relationships of quinoline-based compounds, paving the way for the development of new therapeutic agents.

References

  • Wilson, J. D., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 20(15), 3560-3565. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • Asati, V., & Sharma, S. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 32. [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4938. [Link]

  • Akinyelu, J., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1039322. [Link]

  • American Chemical Society. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Singh, P., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • ResearchGate. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. [Link]

  • ResearchGate. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. [Link]

  • Chemguide. (n.d.). The preparation of amides. [Link]

  • ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]

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Application Notes & Protocols: Synthesis of Quinoline-3-Carboxylate Esters via Esterification of Quinoline-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the Quinoline-3-Carboxylate Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-HIV, and antibacterial properties.[1][2][3] Specifically, the ester functional group at the 3-position of the quinoline nucleus gives rise to the quinoline-3-carboxylate class of compounds. These esters are not only valuable as final drug products but also serve as critical intermediates for further molecular elaboration.

The synthesis of these esters from quinoline-3-carbonyl chloride and various alcohols is a cornerstone reaction for generating chemical diversity. This method is favored for its high efficiency, rapid reaction rates, and broad substrate scope. This document provides a detailed exploration of the underlying mechanism, practical considerations, and step-by-step protocols for the successful synthesis of quinoline-3-carboxylate esters from primary, secondary, and tertiary alcohols.

The Underlying Chemistry: A Mechanistic Perspective

The esterification of an alcohol with an acyl chloride, such as this compound, proceeds through a well-established nucleophilic acyl substitution mechanism.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Activation: The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack.

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon. This is the rate-determining step and is highly sensitive to steric hindrance on the alcohol.

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by ejecting the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting product is a protonated ester (an oxonium ion). A mild, non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is crucial at this stage.[4] It serves as a scavenger for the proton on the oxygen and the liberated hydrogen chloride (HCl) gas, driving the equilibrium towards the final ester product.

The diagram below visualizes this mechanistic pathway.

G cluster_intermediate Tetrahedral Intermediate cluster_protonated Protonated Ester R_OH R-OH (Alcohol) Intermediate [Tetrahedral Intermediate] R_OH->Intermediate 1. Nucleophilic Attack Q_COCl Quinoline-3-COCl (Acyl Chloride) Q_COCl->Intermediate ProtonatedEster [Protonated Ester] + Cl⁻ Intermediate->ProtonatedEster 2. Collapse & Leaving Group Ejection Ester Quinoline-3-COOR (Ester) ProtonatedEster->Ester 3. Deprotonation BaseHCl Base-H⁺Cl⁻ Base Base (e.g., Et₃N) Base->Ester Base->BaseHCl

Caption: Mechanism of Nucleophilic Acyl Substitution.

General Protocol Considerations & Best Practices

2.1 Reagent Quality and Handling

  • This compound: This is a moisture-sensitive reagent. Hydrolysis to the corresponding carboxylic acid is the primary mode of degradation. Always handle it in a dry environment (e.g., under nitrogen or argon atmosphere in a glove box) and use freshly opened or properly stored material.

  • Alcohols: The purity of the alcohol is critical. For primary and secondary alcohols, reagent grade is often sufficient. For sensitive reactions or when dealing with tertiary alcohols, using an anhydrous grade is recommended.

  • Solvents: Use anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene) to prevent hydrolysis of the acyl chloride.

  • Bases: Pyridine or triethylamine should be distilled and stored over potassium hydroxide (KOH) pellets to ensure they are dry.

2.2 Safety Precautions

  • This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction is often exothermic, especially during the initial addition.[6] Proper temperature control is essential to avoid side reactions.

  • The reaction generates HCl gas, which is corrosive and toxic. The use of a base scavenger is critical to neutralize it in situ.

Detailed Experimental Protocols

The following protocols are designed to address the varying reactivity of different classes of alcohols, primarily dictated by steric hindrance.

Protocol 1: Esterification with a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is optimized for sterically unhindered primary alcohols, which react rapidly.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This moderates the initial exothermic reaction upon addition of the alcohol and base, preventing potential side reactions.

  • Reagent Addition: In a separate flask, prepare a solution of benzyl alcohol (1.05 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with additional DCM.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.[7]

  • Characterization: Confirm the structure and purity of the resulting benzyl quinoline-3-carboxylate using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1][8]

Protocol 2: Esterification with a Secondary Alcohol (e.g., Isopropanol)

Secondary alcohols are more sterically hindered, often requiring slightly more forcing conditions to achieve complete conversion.

Materials:

  • Same as Protocol 1, but with Isopropanol (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)

Procedure:

  • Setup & Cooling: Follow steps 1 and 2 from Protocol 1.

  • Reagent Addition: Add isopropanol (1.2 eq), triethylamine (1.5 eq), and DMAP (0.1 eq, if used) sequentially and dropwise to the cooled acyl chloride solution. Causality: DMAP acts as a potent acylation catalyst, particularly for less reactive alcohols, by forming a highly reactive N-acylpyridinium intermediate.

  • Reaction: Allow the reaction to warm to room temperature. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 40 °C (reflux in DCM) for 2-4 hours until completion.

  • Workup, Purification, and Characterization: Follow steps 5-9 from Protocol 1.

Protocol 3: Esterification with a Tertiary Alcohol (e.g., tert-Butanol)

Tertiary alcohols present a significant steric challenge, making the reaction much slower. Elevated temperatures and a potent catalyst are typically required.

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (1.5-2.0 eq)

  • Pyridine (as both base and solvent) or Triethylamine (2.0 eq) with DMAP (0.2 eq)

  • Anhydrous Toluene or THF (if not using pyridine as solvent)

Procedure:

  • Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq), DMAP (0.2 eq), and dissolve in anhydrous toluene.

  • Reagent Addition: Add tert-butanol (1.5 eq) followed by the dropwise addition of triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. The reaction progress should be monitored carefully by TLC. Causality: The combination of heat and a strong catalyst (DMAP) is necessary to overcome the high activation energy associated with the sterically demanding tertiary alcohol.

  • Workup, Purification, and Characterization: Follow steps 5-9 from Protocol 1. Be aware that yields may be moderate compared to primary and secondary alcohols.

Summary of Reaction Conditions

Alcohol TypeExample AlcoholStoichiometry (Alcohol)Base / CatalystTemperatureTypical TimeExpected Yield
Primary Benzyl Alcohol1.05 eqEt₃N (1.5 eq)0 °C to RT1-2 h>90%
Secondary Isopropanol1.2 eqEt₃N (1.5 eq) / DMAP (cat.)RT to 40 °C2-6 h75-90%
Tertiary tert-Butanol1.5 - 2.0 eqEt₃N (2.0 eq) / DMAP (0.2 eq)60-80 °C12-24 h40-60%

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

workflow start Dry Glassware (Inert Atmosphere) dissolve Dissolve Quinoline-3-COCl in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add Dropwise Addition of Alcohol + Base cool->add react Reaction at Specified Temperature (TLC Monitoring) add->react workup Aqueous Workup (Quench, Wash, Extract) react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Standard workflow for quinoline ester synthesis.

References

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [Link]

  • Acid Chloride + Alcohol = Ester (Mechanism). YouTube. [Link]

  • Mechanism of quinoline synthesis. ResearchGate. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society. [Link]

  • Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl... ResearchGate. [Link]

  • Acid chlorides react with alcohols to form esters. Chemistry LibreTexts. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for Friedel-Crafts Acylation Reactions Involving Quinoline-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline-3-carbonyl Moiety in Drug Discovery

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a carbonyl group at the 3-position of the quinoline ring via Friedel-Crafts acylation offers a versatile handle for further molecular elaboration, enabling the synthesis of novel compounds with significant biological potential. Quinoline-3-carbonyl chloride serves as a key reagent in this endeavor, allowing for the direct attachment of the quinoline-3-carbonyl moiety to a wide range of aromatic and heteroaromatic substrates.

This guide provides a comprehensive overview of the theoretical and practical aspects of employing this compound in Friedel-Crafts acylation reactions. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer field-proven insights to navigate the challenges associated with this powerful synthetic transformation.

Scientific Foundation: Mechanism and Key Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that proceeds through the formation of a highly electrophilic acylium ion.[1][2] In the context of using this compound, the reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.[3]

A critical consideration when working with nitrogen-containing heterocycles like quinoline is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the Lewis acid catalyst.[4] This can lead to the deactivation of the catalyst and hinder the formation of the desired acylium ion. Therefore, careful selection of the Lewis acid and reaction conditions is paramount to achieve successful acylation. In some cases, using a stoichiometric amount or even an excess of the Lewis acid is necessary to compensate for this interaction.[2]

The general mechanism can be visualized as follows:

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration Quinoline-3-carbonyl_chloride This compound Acylium_ion Acylium Ion (Resonance Stabilized) Quinoline-3-carbonyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Arene Aromatic Substrate (Arene) AlCl3_regen AlCl₃ AlCl4-->AlCl3_regen + H⁺ Sigma_complex Arenium Ion (Sigma Complex) Arene->Sigma_complex + Acylium Ion Product 3-Aroylquinoline Sigma_complex->Product - H⁺ H+ H⁺ HCl HCl experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup charge_lewis_acid Charge AlCl₃ & Solvent Cool to 0 °C setup->charge_lewis_acid add_acyl_chloride Add Quinoline-3-carbonyl Chloride Solution (Dropwise) charge_lewis_acid->add_acyl_chloride add_substrate Add Aromatic Substrate Solution (Dropwise) add_acyl_chloride->add_substrate react Stir at Room Temperature (Monitor by TLC) add_substrate->react quench Quench with Ice/HCl react->quench extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify end End purify->end

Sources

Application Notes and Protocols for the Synthesis of Quinoline-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold" in the development of therapeutic agents. This is particularly evident in the field of antimicrobials, where quinoline-based compounds have demonstrated remarkable efficacy against a wide spectrum of pathogens. The most famous examples are the fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2][3] The continued emergence of drug-resistant bacteria necessitates the development of novel antimicrobial agents, and the quinoline core remains a fertile ground for innovation.

This guide provides an in-depth exploration of key synthetic protocols for preparing quinoline-based antimicrobial agents. It is designed for researchers in drug discovery and medicinal chemistry, offering not just step-by-step procedures but also the underlying mechanistic rationale and field-proven insights into experimental choices. We will delve into classical name reactions that form the bedrock of quinoline synthesis, discuss structure-activity relationships (SAR), and provide practical, actionable protocols.

Core Synthetic Strategies: Building the Quinoline Nucleus

Several classical reactions have been developed over the last century to construct the quinoline ring system. The choice of a specific method is often dictated by the desired substitution pattern on the final molecule, as each reaction utilizes different starting materials and proceeds through distinct mechanistic pathways.

The Combes Synthesis: Symmetrical Diketones Meet Anilines

The Combes synthesis is a robust, acid-catalyzed reaction that condenses an aniline with a β-diketone (like acetylacetone) to produce 2,4-disubstituted quinolines.[4][5] This method is particularly valuable for creating quinolines with alkyl or aryl groups at these key positions.

Causality & Mechanistic Insight: The reaction proceeds in two main stages. First is the formation of an enamine intermediate via the condensation of the aniline and one of the diketone's carbonyl groups.[4][6] The use of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical for the second stage.[1][7] The acid protonates the remaining carbonyl group, significantly increasing its electrophilicity.[6] This activation facilitates the rate-determining step: an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the activated carbonyl carbon to close the second ring.[5] A final dehydration step then yields the aromatic quinoline product. Strong electron-withdrawing groups on the aniline can inhibit this cyclization step.[7]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol details the synthesis of the parent 2,4-dimethylquinoline from aniline and acetylacetone.

  • Reagents & Equipment:

    • Aniline (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 10% Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid (approx. 3-4 mL per 10g of aniline) to an equal volume of water, ensuring the mixture is cool. To this cooled acid solution, add aniline (1.0 eq).

    • Addition of Diketone: Slowly add acetylacetone (1.1 eq) to the mixture while stirring. The addition may be exothermic.

    • Cyclization: Attach a reflux condenser and heat the mixture to 110-120 °C for 3-4 hours. The reaction color will darken significantly. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is approximately 8-9. Be cautious as this is an exothermic process. A dark oil or solid should separate.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purification: The crude 2,4-dimethylquinoline can be purified by vacuum distillation or column chromatography on silica gel.

Workflow Visualization: Combes Synthesis

Combes_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mix Mix & Cool Aniline->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix Acetylacetone Acetylacetone Acetylacetone->Mix Heat Heat to 110-120°C (3-4 hours) Mix->Heat Add Acetylacetone Quench Quench on Ice Heat->Quench Neutralize Neutralize (NaOH) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Purify (Distillation/Chrom.) Extract->Purify

Caption: Experimental workflow for the Combes synthesis of 2,4-dimethylquinoline.

The Conrad-Limpach-Knorr Synthesis: Temperature as a Switch

This powerful synthetic family involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate). A fascinating aspect of this reaction is its temperature-dependent regioselectivity, which allows for the selective synthesis of either 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones).[8]

Causality & Mechanistic Insight: The reaction's outcome is a classic example of kinetic versus thermodynamic control.[8]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to ~100 °C), the reaction is under kinetic control. The more nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (~250 °C) yields the 4-hydroxyquinoline .[8]

  • Knorr Pathway (Thermodynamic Control): At higher initial reaction temperatures (e.g., >140 °C), the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization (using H₂SO₄) yields the 2-hydroxyquinoline .[4][9]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

  • Reagents & Equipment:

    • Aniline (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Ethanol (as solvent, optional)

    • High-boiling point inert solvent (e.g., mineral oil, diphenyl ether)

    • Round-bottom flask, heating mantle with temperature control, distillation setup.

  • Procedure:

    • Intermediate Formation: Mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a round-bottom flask. A catalytic amount of acid (e.g., a drop of acetic acid) can be added. Gently warm the mixture to ~100 °C for 1 hour. Water and ethanol will be evolved.

    • Cyclization Setup: Add a high-boiling solvent like mineral oil to the flask containing the crude β-aminoacrylate intermediate.

    • Thermal Cyclization: Heat the mixture to 250 °C for 1-2 hours. The product will often precipitate from the hot solution.

    • Isolation: Cool the mixture. The solid product can be collected by filtration and washed with a non-polar solvent like hexane to remove the mineral oil.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Experimental Protocol: Knorr Synthesis of 2-Hydroxy-4-methylquinoline

  • Reagents & Equipment:

    • Acetoacetanilide (β-ketoanilide, 1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask, ice bath, stirring plate.

  • Procedure:

    • Reactant Preparation: Prepare the acetoacetanilide intermediate first by heating aniline and ethyl acetoacetate together at ~140-150 °C.

    • Cyclization: Cool concentrated sulfuric acid in an ice bath. Slowly and carefully add the pre-formed acetoacetanilide (1.0 eq) to the cold, stirred sulfuric acid.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, then gently heat to 50-60 °C for an additional hour to ensure complete cyclization.

    • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

    • Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The product can be further purified by recrystallization.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is one of the most direct and versatile methods for preparing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester), catalyzed by either acid or base.[10]

Causality & Mechanistic Insight: The mechanism begins with a base- or acid-catalyzed aldol-type condensation between the α-methylene compound and the carbonyl group of the 2-aminoaryl reactant.[11] This forms an α,β-unsaturated carbonyl intermediate. The subsequent and final step is an intramolecular condensation (forming a Schiff base) between the aniline's amino group and the newly formed carbonyl, followed by dehydration to yield the stable, aromatic quinoline ring. The choice of catalyst and solvent can significantly impact reaction times and yields.

Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol is an example of the Friedländer synthesis using 2-aminobenzaldehyde and acetophenone.

  • Reagents & Equipment:

    • 2-Aminobenzaldehyde (1.0 eq)

    • Acetophenone (1.0 eq)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol

    • Round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

    • Base Catalysis: Add a catalytic amount of powdered KOH or a small volume of concentrated aqueous NaOH to the solution.

    • Condensation & Cyclization: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the volume of ethanol using a rotary evaporator and add cold water to induce precipitation.

    • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 2-phenylquinoline can be purified by recrystallization from ethanol or another suitable solvent.

Workflow Visualization: Friedländer Synthesis

Friedlander_Workflow Start 2-Aminoaryl Ketone/Aldehyde + α-Methylene Compound Catalyst Base (KOH) or Acid Catalyst in Solvent (e.g., Ethanol) Start->Catalyst Reaction Heat / Reflux (2-3 hours) Catalyst->Reaction Cooling Cool to Room Temp. Reaction->Cooling Precipitation Precipitate Product (Add Water if needed) Cooling->Precipitation Isolation Filter & Wash Solid Precipitation->Isolation Purification Recrystallize & Dry Isolation->Purification

Caption: Generalized workflow for the Friedländer synthesis of substituted quinolines.

Structure-Activity Relationships (SAR) of Antimicrobial Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Decades of research, particularly on fluoroquinolones, have established key SAR principles that guide the design of new antimicrobial agents.

Mechanism of Action: Quinolones primarily target bacterial type II topoisomerases: DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).[12][13] By stabilizing the enzyme-DNA complex after DNA cleavage, they prevent DNA relegation, leading to double-strand breaks and rapid cell death.[3]

Key Substituent Effects:

  • N-1 Position: A small alkyl group, such as ethyl or cyclopropyl, is often optimal for potent gyrase inhibition. The cyclopropyl group, found in ciprofloxacin, is particularly effective.

  • C-3 Carboxylic Acid & C-4 Carbonyl: These two groups are essential for activity. They are believed to be the primary sites for binding to the DNA gyrase enzyme.

  • C-6 Position: A fluorine atom at this position dramatically increases cell penetration and gyrase inhibition, leading to a significant boost in antibacterial potency. This is the hallmark of the "fluoroquinolone" class.

  • C-7 Position: This position is critical for modulating the spectrum of activity. Bulky heterocyclic substituents, such as a piperazine ring (as in ciprofloxacin) or other nitrogen-containing heterocycles, are crucial for activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[14]

  • C-2 and C-4 Positions: In non-fluoroquinolone quinolines, substitutions at the C-2 and C-4 positions with bulky aryl groups can enhance antimicrobial activity.[15]

Table 1: Representative SAR Data for Quinolone Derivatives

Compound ClassR¹ (N-1)R⁶ (C-6)R⁷ (C-7)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaReference(s)
Nalidixic Acid EthylHH>644-16>128[11][12]
Ciprofloxacin CyclopropylFPiperazinyl0.12-10.008-0.120.25-1[12][13]
Levofloxacin (S)-F-Me-ethylFMe-Piperazinyl0.25-10.03-0.120.5-2[11][12]
Moxifloxacin CyclopropylFMethoxy-diazabicyclo0.06-0.250.06-0.252-8[13]
2-Aryl-4-Carboxy HHH (at C-7)64128>128

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing conditions.

Conclusion and Future Perspectives

The classical syntheses detailed in this guide—Combes, Conrad-Limpach-Knorr, and Friedländer—remain highly relevant and powerful tools for accessing the quinoline core. Understanding the mechanisms and the rationale behind specific reaction conditions empowers researchers to rationally design and execute syntheses for novel antimicrobial candidates. The established SAR provides a clear roadmap for modifying the quinoline scaffold to enhance potency and broaden the spectrum of activity.

Future efforts in this field will likely focus on developing more sustainable and efficient synthetic methods, often termed "green chemistry," employing novel catalysts, microwave-assisted reactions, and safer solvents to reduce environmental impact.[4] Furthermore, as antimicrobial resistance continues to evolve, the strategic functionalization of the quinoline nucleus, guided by a deep understanding of SAR, will be paramount in the quest for the next generation of life-saving antimicrobial drugs.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]

  • Panda, S. S., & Singh, G. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1185-1210.
  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
  • Preparation and Properties of Quinoline. (n.d.).
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 75.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • synthesis of quinoline derivatives and its applic
  • Wikipedia contributors. (2023, December 29). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, October 21). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones [Image].
  • Wang, Y., et al. (2016). 7-[4-(N-Benzoyl/N-Benzenesulfonyl)
  • Kumar, A., et al. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 19, 1346–1355.
  • Deya, P. M., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(2), 149-151.
  • el-Zohry, M. F., Ahmed, A. A., Omar, F. A., & Abd-Alla, M. A. (1992). Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. Journal of Chemical Technology & Biotechnology, 53(4), 329-336.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • ResearchGate. (n.d.). MIC comparison of quinolones [Image].
  • de Almeida, M. V., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(9), 1047.
  • Zhang, H., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(10), 1938-1949.
  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Aldred, K. J., Blower, R. J., & Kerns, R. J. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Trends in Pharmacological Sciences, 42(9), 723-736.
  • Wang, Y., et al. (2017).
  • Wikipedia contributors. (2023, May 27). Knorr quinoline synthesis. In Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025). Technical Support Center: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction [PDF]. (n.d.). Scribd.
  • Mogahid, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.
  • Al-Warhi, T., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6682.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Horvath, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.

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Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from Quinoline-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its rigid, planar structure allows for effective intercalation with DNA and interaction with the ATP-binding pockets of various kinases, leading to the disruption of critical cellular processes in cancer cells.[1][2] A multitude of quinoline-based drugs, such as camptothecin and its analogues (irinotecan, topotecan), have demonstrated significant clinical efficacy, primarily through the inhibition of topoisomerase.[1]

Quinoline-3-carbonyl chloride, as a reactive starting material, offers a versatile entry point for the synthesis of a diverse library of quinoline derivatives, including amides, esters, and hydrazones. This reactivity allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.[3][4] This guide provides detailed protocols for the synthesis of various quinoline-3-carbonyl derivatives and their subsequent evaluation as potential anticancer agents, with a focus on explaining the rationale behind the experimental choices.

Synthetic Strategies: Leveraging the Reactivity of this compound

The electrophilic nature of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic protocols outlined below. The choice of nucleophile dictates the class of derivative formed, each with potentially unique biological activities.

General Workflow for Synthesis and Evaluation

The overall process for identifying novel anticancer compounds from this compound follows a logical progression from chemical synthesis to biological characterization.

Synthetic and Evaluation Workflow Start This compound Synthesis Synthesis of Derivatives (Amides, Esters, Hydrazones) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Anticancer Screening (MTT, Wound Healing, Cell Cycle) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Mechanism Mechanism of Action Studies (Western Blot, Pathway Analysis) InVitro->Mechanism SAR->Synthesis Optimization Lead Lead Compound Identification Mechanism->Lead

Caption: A generalized workflow for the synthesis and evaluation of anticancer compounds.

Protocol 1: Synthesis of N-Substituted Quinoline-3-carboxamides

Rationale: The amide bond is a stable and common functional group in many clinically approved drugs. The introduction of various amine nucleophiles allows for the exploration of a wide chemical space, influencing properties such as solubility, hydrogen bonding capacity, and steric bulk, all of which can impact target binding and cellular uptake.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the amine solution. The base scavenges the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted quinoline-3-carboxamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Quinoline-3-carbohydrazides and Hydrazones

Rationale: The hydrazide and hydrazone moieties are known pharmacophores that can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. They can also chelate metal ions, which is a mechanism of action for some anticancer drugs. This class of compounds has shown promising activity, including the induction of apoptosis and cell cycle arrest.[1][4]

Step-by-Step Protocol:

  • Synthesis of Quinoline-3-carbohydrazide:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or THF.

    • Cool the solution to 0 °C and add hydrazine hydrate (2.0 equivalents) dropwise with stirring. The excess hydrazine acts as both the nucleophile and the base.

    • Allow the reaction to stir at room temperature for 1-3 hours.

    • The product, quinoline-3-carbohydrazide, often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of Quinoline-3-carbonyl Hydrazones:

    • Dissolve the synthesized quinoline-3-carbohydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The hydrazone product often crystallizes out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry. If necessary, purify further by recrystallization.

Biological Evaluation: Assessing Anticancer Potential

Once a library of quinoline derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies, is an efficient strategy.

In Vitro Cytotoxicity Screening: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a rapid and cost-effective method for initial screening of a large number of compounds to determine their cytotoxic potential and to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37 °C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound Derivative Type Substitution MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) BGC-823 IC₅₀ (µM) BEL-7402 IC₅₀ (µM) Reference
3b Dihydrazone4-chlorophenyl7.016---[4]
3c Dihydrazone4-bromophenyl7.05---[4]
17 Hydrazide5,7-dimethoxy14.1---[1]
16 Hydrazide7-methoxy>25.0---[1]
Assessing Cell Migration: The Wound Healing (Scratch) Assay

Rationale: The ability of cancer cells to migrate is a key hallmark of metastasis. The wound healing assay is a straightforward and widely used method to study cell migration in vitro. It provides insights into the potential of the synthesized compounds to inhibit cancer cell motility.

Detailed Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and allow them to grow to 90-100% confluency.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace the medium with fresh medium containing the test compound at a non-lethal concentration (typically below the IC₅₀ value) or a vehicle control.

  • Image Acquisition: Immediately after creating the wound (0 hours), capture images of the scratch at predefined locations using a phase-contrast microscope.

  • Incubation and Imaging: Incubate the plate at 37 °C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure can be quantified using image analysis software like ImageJ. A delay in wound closure in the treated wells compared to the control indicates an inhibitory effect on cell migration.

Investigating Cell Cycle Progression: Flow Cytometry

Rationale: Uncontrolled cell proliferation is a fundamental characteristic of cancer, often resulting from a dysregulated cell cycle. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from dividing. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells (to include apoptotic cells).

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of RNA, which would interfere with the DNA content analysis.

  • Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Interpretation: The DNA content is proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase in the treated sample compared to the control indicates drug-induced cell cycle arrest at that phase.

Mechanism of Action: Unraveling the Molecular Targets

Identifying the molecular targets and signaling pathways affected by the lead compounds is crucial for understanding their mechanism of action and for further drug development.

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based anticancer agents have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2]

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->VEGFR2 Inhibition Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: Key signaling pathways often inhibited by quinoline derivatives.

  • EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are receptor tyrosine kinases that are often overexpressed or mutated in various cancers.[2][5] Their activation triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation and angiogenesis.[2][5] Many quinoline derivatives are designed as ATP-competitive inhibitors of these kinases.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[6][7] Its aberrant activation is a common event in cancer. Small molecule inhibitors that target key components of this pathway, such as PI3K and Akt, are of significant therapeutic interest.

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway transduces signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[8]

Protocol: Investigating Protein Expression by Western Blotting

Rationale: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. By examining the expression and phosphorylation status of key proteins in the signaling pathways mentioned above, we can elucidate the mechanism of action of our quinoline derivatives. For example, a decrease in the phosphorylation of Akt (p-Akt) after treatment would suggest inhibition of the PI3K/Akt pathway.

Step-by-Step Protocol:

  • Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, or anti-p27) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels and compare the expression of the target proteins between treated and untreated samples.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with potential anticancer activity. The protocols detailed in this guide provide a systematic framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. By combining rational design, efficient synthesis, and a tiered biological screening approach, researchers can effectively explore the chemical space around the quinoline-3-carbonyl scaffold to identify novel and potent anticancer lead compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and drug-like properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Musso, L., Cincinelli, R., Zaffaroni, N., & Da Settimo, F. (2012). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 17(12), 14594-14615.
  • Thomas, K. D., Adhikari, A. V., Telkar, S., Chowdhury, I. H., Mahmood, R., Pal, N. K., ... & Sumesh, E. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as anti-tubercular agents. European journal of medicinal chemistry, 46(11), 5283-5292.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, H. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC advances, 10(52), 31263-31274.
  • Ismail, M. M., Othman, E. S., & Mohamed, H. M. (2006).
  • Feng, B., et al. (2019). Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway. Archiv der Pharmazie, 352(12), 1900200.
  • Abdel-Aziz, A. A. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2247-2266.
  • LoRusso, P. M. (2008). Inhibition of the PI3K/Akt/mTOR pathway in cancer. Journal of clinical oncology, 26(29), 4795-4797.
  • Smaill, J. B., et al. (2000). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Journal of medicinal chemistry, 43(8), 1380-1397.
  • Reddy, L. V., Nallapati, S. B., Beevi, S. S., Mangamoori, L. N., Mukkanti, K., & Pal, S. (2011). A “green” synthesis of N-(quinoline-3-ylmethylene) benzohydrazide derivatives and their cytotoxicity activities. Journal of the Brazilian Chemical Society, 22, 1742-1749.
  • Wikipedia. (2023). MAPK/ERK pathway. Retrieved from [Link]

  • Sharma, T., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of medicinal chemistry, 64(23), 16899-16943.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • MDPI. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • Opavsky, R., et al. (2006). Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. Molecular cancer therapeutics, 5(3), 637-644.
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Sources

Application Notes and Protocols: A Step-by-Step Guide for N-acylation of Amino Acids with Quinoline-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids (NAAAs) represent a crucial class of molecules with broad applications in medicinal chemistry, drug development, and materials science.[1][2] The covalent linkage of an acyl group to the nitrogen atom of an amino acid can profoundly alter its physicochemical properties, including lipophilicity, solubility, and bioavailability. This modification is a key strategy in the design of novel therapeutic agents, prodrugs, and biocompatible materials. The quinoline moiety, a privileged scaffold in medicinal chemistry, is found in numerous compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] Consequently, the N-acylation of amino acids with a quinoline-containing acyl group, such as that derived from quinoline-3-carboxylic acid, offers a promising avenue for the development of new chemical entities with unique pharmacological profiles.

This guide provides a comprehensive, step-by-step protocol for the N-acylation of amino acids with quinoline-3-carbonyl chloride. We will delve into the underlying chemical principles, provide detailed experimental procedures, and offer practical guidance on troubleshooting and product characterization.

Reaction Mechanism: The Schotten-Baumann Reaction

The N-acylation of amino acids with an acyl chloride is typically achieved via the Schotten-Baumann reaction.[5] This robust and versatile method involves the reaction of an amine with an acyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

The reaction is often performed in a biphasic solvent system, consisting of an organic solvent (to dissolve the acyl chloride) and an aqueous solution of the amino acid and the base. This setup helps to minimize the hydrolysis of the reactive acyl chloride by the aqueous base.

Reaction Mechanism of N-acylation

Schotten-Baumann Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Deprotonation Amino_Acid Amino Acid (R-CH(NH2)-COO-) Tetrahedral_Intermediate Tetrahedral Intermediate Amino_Acid->Tetrahedral_Intermediate Nucleophilic attack Acyl_Chloride This compound Acyl_Chloride->Tetrahedral_Intermediate Intermediate_2 Tetrahedral Intermediate Product N-Acyl Amino Acid Intermediate_2->Product Collapse of intermediate Chloride_Ion Cl- Intermediate_2->Chloride_Ion Elimination Deprotonated_Product N-Acyl Amino Acid (Anion) Product->Deprotonated_Product Deprotonation Base Base (e.g., OH-) Water H2O Base->Water

Caption: The mechanism of the Schotten-Baumann reaction for N-acylation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the N-acylation of amino acids.

Protocol 1: Synthesis of this compound

This compound is a key reagent that can be synthesized from the commercially available quinoline-3-carboxylic acid.

Materials:

  • Quinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoline-3-carboxylic acid (1.0 eq).

  • Suspend the carboxylic acid in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the formation of the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude this compound is typically a solid and can be used in the next step without further purification. However, for sensitive applications, it can be purified by recrystallization from an anhydrous non-polar solvent like hexane.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_acylation N-Acylation of Amino Acid cluster_purification Purification and Characterization start_synthesis Quinoline-3-carboxylic acid react_synthesis React with SOCl₂ or (COCl)₂ start_synthesis->react_synthesis workup_synthesis Remove excess reagent and solvent react_synthesis->workup_synthesis product_synthesis This compound workup_synthesis->product_synthesis react_acylation Add this compound in organic solvent (Schotten-Baumann) product_synthesis->react_acylation start_acylation Amino Acid in aq. base start_acylation->react_acylation workup_acylation Acidify and Extract react_acylation->workup_acylation product_acylation Crude N-Acyl Amino Acid workup_acylation->product_acylation start_purification Crude Product product_acylation->start_purification purify Recrystallization or Column Chromatography start_purification->purify characterize NMR, IR, Mass Spec. purify->characterize final_product Pure N-(Quinoline-3-carbonyl) Amino Acid characterize->final_product

Caption: A streamlined workflow for the synthesis and purification of N-(Quinoline-3-carbonyl) amino acids.

Protocol 2: N-Acylation of Amino Acids with Non-Reactive Side Chains (e.g., Glycine, Alanine)

This protocol is suitable for amino acids with aliphatic or aromatic side chains that do not possess reactive functional groups.

Materials:

  • Amino acid (e.g., Glycine, Alanine, Valine, Leucine, Phenylalanine)

  • This compound

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) with stirring until a clear solution is obtained. Alternatively, a suspension of the amino acid in a solution of NaHCO₃ (2.5 eq) in a mixture of water and a co-solvent like dioxane can be used.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the freshly prepared this compound (1.1 eq) in an equal volume of DCM or THF.

  • Add the this compound solution dropwise to the vigorously stirring amino acid solution at 0 °C over a period of 30 minutes. Maintain the pH of the aqueous layer in the basic range (pH 8-10) by adding more base if necessary.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The N-acylated amino acid product should precipitate out of the solution.

  • Extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel.[6][7]

Protocol 3: N-Acylation of Amino Acids with Reactive Side Chains

For amino acids with reactive side chains (e.g., Lysine, Serine, Threonine, Cysteine, Aspartic Acid, Glutamic Acid), protection of the side-chain functional group is often necessary to prevent unwanted side reactions.

Key Considerations:

  • Lysine: The ε-amino group is more nucleophilic than the α-amino group and will react preferentially. It must be protected, for example, with a benzyloxycarbonyl (Cbz or Z) or a tert-butyloxycarbonyl (Boc) group.[5][8][9]

  • Serine, Threonine, Tyrosine: The hydroxyl group can be acylated. Protection as a benzyl (Bn) or tert-butyl (tBu) ether is common.

  • Cysteine: The thiol group is highly nucleophilic and readily acylated. It can be protected as a trityl (Trt) or acetamidomethyl (Acm) thioether.

  • Aspartic Acid, Glutamic Acid: The side-chain carboxylic acid can be protected as a benzyl (Bn) or tert-butyl (tBu) ester.

A general strategy involves:

  • Protection: Selectively protect the side-chain functional group of the amino acid using standard literature procedures.

  • N-Acylation: Perform the N-acylation on the α-amino group as described in Protocol 2.

  • Deprotection: Remove the side-chain protecting group under conditions that do not affect the newly formed amide bond. The choice of protecting group is crucial and should be orthogonal to the N-acyl group.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale/Justification
Solvent Biphasic: Water and an organic solvent (e.g., DCM, THF, Dioxane)The amino acid and base are soluble in the aqueous phase, while the acyl chloride is in the organic phase, minimizing hydrolysis of the acyl chloride.
Base NaOH, NaHCO₃, or an organic base like pyridineNeutralizes the HCl byproduct, driving the reaction forward. The choice of base can influence the reaction rate and selectivity.
Temperature 0 °C to room temperatureThe initial addition at 0 °C controls the exothermic reaction and minimizes side reactions. The reaction is then often allowed to proceed at room temperature for completion.
Stoichiometry Slight excess of acyl chloride (1.1-1.2 eq)Ensures complete consumption of the amino acid.
pH 8-10Maintains the amino group in its deprotonated, nucleophilic state while minimizing hydrolysis of the acyl chloride.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction. - Hydrolysis of the acyl chloride. - Product loss during workup.- Increase reaction time or temperature. - Ensure vigorous stirring in the biphasic system. - Add the acyl chloride slowly at low temperature. - Carefully monitor the pH during acidification to ensure complete precipitation of the product.
Multiple Products - Acylation of a reactive side chain. - Diacylation of the amino group.- Use appropriate protecting groups for reactive side chains. - Use a controlled amount of the acylating agent.
Product is an oil and not a solid - Presence of impurities. - The product is inherently non-crystalline.- Purify the product by column chromatography. - Attempt to form a salt (e.g., hydrochloride or sodium salt) which may be crystalline. - Try trituration with a non-polar solvent like hexane or diethyl ether.[10]
Streaking on TLC plate - The compound is acidic or basic and interacts strongly with the silica gel.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[11]

Characterization of N-(Quinoline-3-carbonyl)amino acids

The synthesized products should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the quinoline ring protons (typically in the aromatic region, δ 7.5-9.0 ppm), the amino acid backbone protons, and the protons of the amino acid side chain. The amide proton (N-H) usually appears as a broad singlet or a doublet.

    • ¹³C NMR: The spectrum will show signals for the carbonyl carbon of the amide bond (typically δ 165-175 ppm), the carbons of the quinoline ring, and the carbons of the amino acid.

  • Infrared (IR) Spectroscopy:

    • Look for a strong absorption band for the amide C=O stretch (around 1640-1680 cm⁻¹).

    • An N-H stretching band should be visible around 3300 cm⁻¹.

    • The carboxylic acid O-H stretch will be a broad band in the region of 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

References

  • Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300672. [Link]

  • Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Syntheses. (n.d.). acetylglycine. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Sureshbabu, V. V., & Chennakesava, R. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Leggio, A., Belsito, E., De Marco, R., Le Pera, A., Liguori, A., & Savio, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 33765-33772. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

  • Ando, S., Yamanobe, T., Ando, I., Shoji, A., Ozaki, T., Tabeta, R., & Saito, H. (1985). Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy. Journal of the American Chemical Society, 107(25), 7648-7652. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2003). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. Southern Journal of Sciences, 11(1). [Link]

  • Ianni, F., & Natalini, A. (2024). Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication. Molecules, 29(16), 3658. [Link]

  • Zvonok, A. M., & Makriyannis, A. (2005). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 74(1), 59-74. [Link]

  • Singh, R., Kaur, A., & Kishore, D. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

  • Ito, Y. (2005). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1082(2), 184-189. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

Sources

Application Notes and Protocols: Quinoline-3-carbonyl Chloride in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

The quinoline moiety, a bicyclic heterocycle consisting of a fused benzene and pyridine ring, is a cornerstone in the development of fluorescent probes.[1][2] Its rigid, planar structure and extended π-conjugated system provide a robust framework for fluorescence, characterized by high quantum yields and excellent photostability.[3] Quinoline-based fluorophores are integral to a wide array of sensing and imaging applications, from the detection of biologically significant metal ions to the visualization of subcellular organelles and dynamic physiological processes.[1][4] The versatility of the quinoline scaffold lies in its amenability to synthetic modification, allowing for the fine-tuning of its photophysical and chemical properties.

Quinoline-3-carbonyl chloride emerges as a particularly valuable synthon for the construction of quinoline-based fluorescent probes. As an acyl chloride, it is a highly reactive electrophile, primed for efficient coupling with a diverse range of nucleophiles. This reactivity is especially advantageous for linking the quinoline fluorophore to a recognition motif—a chemical entity designed to selectively interact with a specific analyte. The most common and robust strategy involves the reaction of this compound with primary or secondary amines to form a stable carboxamide bond. This approach allows for a modular design of fluorescent probes, where the quinoline core acts as the signaling unit and the appended amine-containing molecule serves as the analyte-responsive unit. This modularity is a key principle in modern probe design, enabling the rapid generation of libraries of sensors for various targets.

This application note provides a comprehensive guide to the use of this compound in the synthesis of fluorescent probes. We will detail the synthetic protocols, from the preparation of the carbonyl chloride to its coupling with amine-bearing molecules, and discuss the photophysical properties of the resulting quinoline-3-carboxamide derivatives.

Synthetic Strategy: A Modular Approach to Probe Design

The fundamental synthetic strategy revolves around the formation of a stable amide linkage between the quinoline fluorophore and a suitable recognition element. This modular approach can be visualized as a two-part system:

  • The Fluorophore Core: this compound provides the fluorescent signaling component.

  • The Recognition Moiety: An amine-containing molecule that imparts selectivity for the target analyte. This could be an aniline derivative, an amino acid, a polyamine for metal chelation, or any other molecule with a nucleophilic amine.

The general reaction scheme is a classic nucleophilic acyl substitution, which is typically high-yielding and proceeds under mild conditions.

G cluster_0 Fluorophore Core cluster_1 Recognition Moiety cluster_2 Resulting Fluorescent Probe Quinoline Quinoline-3-carbonyl chloride Probe Quinoline-3-carboxamide Probe Quinoline->Probe Amide Bond Formation (Nucleophilic Acyl Substitution) Amine R-NH2 (Amine-containing molecule) Amine->Probe G A Quinoline-3-carboxylic acid + SOCl₂ B Reflux in Anhydrous Solvent A->B Step 1 C Quinoline-3-carbonyl chloride B->C Step 2 E Reaction in Anhydrous DCM C->E Step 4 D Amine (R-NH₂) + Base (e.g., TEA) D->E Step 3 F Aqueous Workup (NaHCO₃, Brine) E->F Step 5 G Drying and Concentration F->G Step 6 H Column Chromatography G->H Step 7 I Pure Quinoline-3-carboxamide Probe H->I Step 8 G cluster_0 PET 'Off' State cluster_1 PET 'On' State Off Fluorophore -- Linker -- Recognition Moiety (e.g., free amine) Fluorescence Quenched On Fluorophore -- Linker -- Recognition Moiety-Analyte Fluorescence Restored Off->On + Analyte e1 e⁻ e1->Off PET hv On->hv Emission hv->On

Sources

Application Notes & Protocols: A Guide to the Synthesis of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline-3-Carboxamide Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Within this class, quinoline-3-carboxamides have emerged as a particularly fruitful scaffold for drug discovery. Their unique structural arrangement allows for diverse substitutions, enabling fine-tuning of pharmacological profiles. This has led to the development of potent and selective inhibitors for various biological targets, such as Ataxia Telangiectasia Mutated (ATM) kinase for cancer therapy and hematopoietic prostaglandin D synthase (H-PGDS) for inflammatory diseases.[3][4][5]

This guide provides a detailed overview of robust and reproducible experimental procedures for the synthesis of quinoline-3-carboxamides. It is designed for researchers and scientists in drug development, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower experimental design and troubleshooting. The synthetic strategy is typically bifurcated: first, the construction of a quinoline-3-carboxylic acid or ester intermediate, followed by the crucial amidation step to furnish the final product.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Amidation Aniline Aniline Derivatives GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs oAminoAryl o-Aminoaryl Aldehydes/ Ketones Friedlander Friedländer Annulation oAminoAryl->Friedlander QuinolineEster Quinoline-3-carboxylate Ester GouldJacobs->QuinolineEster Friedlander->QuinolineEster Hydrolysis Saponification (Ester Hydrolysis) QuinolineEster->Hydrolysis Amidation Amide Coupling Reaction QuinolineEster->Amidation Direct Aminolysis (Less Common) QuinolineAcid Quinoline-3-carboxylic Acid Hydrolysis->QuinolineAcid QuinolineAcid->Amidation FinalProduct Target Quinoline-3-carboxamide Amidation->FinalProduct

Caption: General synthetic workflow for quinoline-3-carboxamides.

Part I: Synthesis of the Quinoline-3-Carboxylic Acid/Ester Core

The construction of the quinoline nucleus is the foundational stage of the synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. Two of the most reliable and versatile methods are the Gould-Jacobs reaction and the Friedländer annulation.

Method A: The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[6][7] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7][8] The resulting ethyl 4-hydroxyquinoline-3-carboxylate is a key intermediate.

Causality Behind the Method: The reaction's strength lies in its use of readily available anilines. The initial condensation is a nucleophilic substitution on the electron-deficient double bond of the malonate derivative. The subsequent cyclization is a 6-electron electrocyclization, which requires significant thermal energy (often >250 °C) to overcome the activation barrier.[7] This high temperature requirement is a primary limitation, sometimes leading to decomposition, but can be managed with high-boiling point solvents or modern heating techniques.[8]

G cluster_mech Gould-Jacobs Reaction Mechanism Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Condensation (-EtOH) Cyclization Thermal 6π Electrocyclization Intermediate1->Cyclization Product Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate (4-Quinolone) Cyclization->Product (-EtOH)

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocols for Gould-Jacobs Synthesis

Two primary protocols are presented: a classical thermal method and a modern microwave-assisted alternative which often provides comparable yields in a fraction of the time.[9]

ParameterProtocol 1: Classical ThermalProtocol 2: Microwave-Assisted
Heating Method Oil bath / Heating mantle in high-boiling solventMicrowave reactor
Reaction Time 2-4 hours (condensation) + 30-60 min (cyclization)5-15 minutes
Temperature 100-130 °C (condensation), ~250 °C (cyclization)170-250 °C
Typical Yields 40-80%45-85%
Key Advantage Scalable, does not require specialized equipmentRapid optimization, improved energy efficiency

Protocol 1: Classical Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-toluidine (10.7 g, 100 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 105 mmol, 1.05 eq).

  • Heat the mixture in an oil bath at 110-120 °C for 2 hours. Ethanol is evolved during this step.

  • Cyclization: To the hot reaction mixture, add 100 mL of a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Increase the temperature of the oil bath to 250 °C and maintain reflux for 30 minutes. The solution will turn darker.

  • Isolation: Allow the mixture to cool to below 100 °C. A precipitate will form.

  • Add 100 mL of hexane or petroleum ether to the cooled mixture to fully precipitate the product and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash the filter cake with 2 x 50 mL of hexane to remove the high-boiling solvent.

  • Purification: The crude product can be purified by recrystallization from ethanol or acetic acid to yield the desired ethyl 4-hydroxy-6-methylquinoline-3-carboxylate as a crystalline solid.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

  • Reaction Setup: In a 10 mL microwave reaction vial, add the substituted aniline (2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (2.2 mmol, 1.1 eq).[7] No solvent is necessarily required, as the excess DEEM can act as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes. Monitor the reaction pressure to ensure it remains within the safe limits of the vessel.

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates directly from the reaction mixture.

  • Purification: Add 5 mL of cold acetonitrile or ethanol to the vial. Break up the solid with a spatula, and collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.[7]

Method B: Friedländer Annulation

The Friedländer synthesis is a fundamentally important reaction that constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., ethyl acetoacetate).[10][11] This method is highly convergent and allows for significant diversity in the final product, as substituents can be introduced from both starting materials.[12] Modern variations often employ catalysts to achieve milder reaction conditions and higher yields.[13][14]

Causality Behind the Method: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring.[11] The use of a catalyst, such as ceric ammonium nitrate (CAN) or iodine, facilitates the condensation and dehydration steps, allowing the reaction to proceed at ambient temperatures, which is a significant advantage over the high temperatures required for the Gould-Jacobs reaction.[12][14]

Protocol 3: CAN-Catalyzed Friedländer Synthesis of an Ethyl 2-methylquinoline-3-carboxylate

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminobenzaldehyde (1.21 g, 10 mmol, 1.0 eq), ethyl acetoacetate (1.43 g, 11 mmol, 1.1 eq), and 20 mL of ethanol.

  • Stir the mixture at room temperature to ensure all solids are dissolved or well-suspended.

  • Catalyst Addition: Add ceric ammonium nitrate (CAN) (548 mg, 1 mmol, 10 mol%) to the mixture in one portion.[12] The reaction may become warm.

  • Reaction: Stir the mixture at ambient temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 25 mL of saturated aqueous sodium bicarbonate solution, followed by 25 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure ethyl 2-methylquinoline-3-carboxylate.

Part II: Formation of the Amide Bond (Amidation)

With the quinoline-3-carboxylic acid or ester in hand, the final step is the formation of the carboxamide. This is typically achieved by coupling the corresponding carboxylic acid with a primary or secondary amine.

Step 1: Saponification of the Quinoline-3-carboxylate Ester (if required)

If the quinoline core was synthesized as an ester (e.g., via the Gould-Jacobs reaction), it must first be hydrolyzed to the free carboxylic acid. This is a standard saponification procedure.[6][7]

Protocol 4: Ester Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl quinoline-3-carboxylate (10 mmol, 1.0 eq) in 50 mL of ethanol.

  • Add a solution of sodium hydroxide (800 mg, 20 mmol, 2.0 eq) in 10 mL of water.

  • Hydrolysis: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining aqueous residue in 20 mL of water and cool in an ice bath.

  • Carefully acidify the solution to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry thoroughly under vacuum to yield the quinoline-3-carboxylic acid.

Step 2: Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures with removal of water.[15] In medicinal chemistry, this is overcome by "activating" the carboxylic acid with a coupling reagent.[16] This creates a highly reactive intermediate that is readily attacked by the amine nucleophile under mild conditions.

G cluster_coupling General Amide Coupling Mechanism Acid R-COOH (Quinoline-3-carboxylic acid) ActiveEster Activated Intermediate (e.g., O-Acylisourea) Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, HBTU) Reagent->ActiveEster Activation Product R-CO-NHR' (Amide Product) ActiveEster->Product Nucleophilic Attack Amine R'-NH₂ Amine->Product Nucleophilic Attack

Caption: General mechanism for amide bond formation using a coupling reagent.

Coupling MethodReagentsTemperatureKey Features
Via Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Amine + Base0 °C to RTHighly reactive intermediate; can be harsh; generates HCl byproduct.[17]
Carbodiimide Coupling DCC or EDC, often with an additive like HOBt0 °C to RTWidely used; DCC byproduct (DCU) is insoluble; risk of side reactions.[18]
Uronium/Aminium Salt HATU or HBTU, with a non-nucleophilic base (e.g., DIPEA)0 °C to RTHighly efficient, fast reactions, low racemization, clean byproducts are water-soluble.[19]

Protocol 5: Amidation via Acyl Chloride Intermediate

  • Acyl Chloride Formation: Suspend the quinoline-3-carboxylic acid (5 mmol, 1.0 eq) in 15 mL of dichloromethane (DCM). Add 2-3 drops of dimethylformamide (DMF) (catalyst).

  • Cool the suspension in an ice bath. Add oxalyl chloride (0.63 mL, 7.5 mmol, 1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The reaction becomes a clear solution as the acyl chloride forms.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude quinoline-3-carbonyl chloride.

  • Amidation: Dissolve the crude acyl chloride in 20 mL of fresh DCM and cool in an ice bath.

  • In a separate flask, dissolve the desired amine (5.5 mmol, 1.1 eq) and triethylamine (1.05 mL, 7.5 mmol, 1.5 eq) in 10 mL of DCM.

  • Add the amine solution dropwise to the cold acyl chloride solution.

  • Stir the reaction at room temperature for 1-3 hours until completion (monitored by TLC).

  • Workup and Purification: Wash the reaction mixture with water, 1 M HCl, and saturated NaHCO₃ solution. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Protocol 6: Direct Amidation using HATU Coupling

This protocol is often preferred for its mild conditions, high efficiency, and simple workup.

  • Reaction Setup: To a round-bottom flask, add the quinoline-3-carboxylic acid (1.0 mmol, 1.0 eq), the desired amine (1.1 mmol, 1.1 eq), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (418 mg, 1.1 mmol, 1.1 eq).

  • Dissolve the solids in 10 mL of DMF or DCM.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.37 mL, 2.2 mmol, 2.2 eq) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with 50 mL of ethyl acetate.

  • Wash the organic solution sequentially with 2 x 20 mL of 1 M HCl, 2 x 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine. The aqueous washes remove the base, unreacted amine, and coupling agent byproducts.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel or recrystallization to yield the pure quinoline-3-carboxamide.

Conclusion

The synthesis of quinoline-3-carboxamides is a well-established field with a variety of reliable methods at the disposal of the modern chemist. The two-stage approach, involving the initial formation of the quinoline core via reactions like the Gould-Jacobs or Friedländer synthesis, followed by a robust amidation protocol, provides a flexible and powerful route to a wide array of derivatives. The selection of modern techniques, such as microwave-assisted heating for the cyclization step and the use of efficient uronium-based coupling reagents like HATU for the amidation, can significantly improve reaction times, yields, and overall efficiency. These protocols provide a solid foundation for researchers to access this important class of molecules for applications in drug discovery and beyond.

References

  • Wikipedia. Gould–Jacobs reaction . Wikipedia, the free encyclopedia. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • ACS Publications. A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes . The Journal of Organic Chemistry. [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions . Journal of Combinatorial Chemistry. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules. [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. Methods for the synthesis of quinoline‐3‐carboxamides . ResearchGate. [Link]

  • ACS Publications. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase . Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Synthesis and Reactivity of Laquinimod, a Quinoline-3-carboxamide: Intramolecular Transfer of the Enol Proton to a Nitrogen Atom as a Plausible Mechanism for Ketene Formation . The Journal of Organic Chemistry. [Link]

  • Wikipedia. Friedländer synthesis . Wikipedia, the free encyclopedia. [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions . Journal of Combinatorial Chemistry. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . Molecules. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis . Organic Chemistry Portal. [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents . Archiv der Pharmazie. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase . Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives . ResearchGate. [Link]

  • PubMed. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors . Bioorganic & Medicinal Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

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One-Pot Synthesis of Quinoline Derivatives from Quinoline-3-Carbonyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold and the Efficiency of One-Pot Syntheses

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline core is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles to enhance efficacy and selectivity.

Traditional multi-step syntheses for the derivatization of quinolines can be time-consuming, generate significant waste, and require laborious purification of intermediates. One-pot multicomponent reactions (MCRs) have emerged as a powerful and environmentally benign alternative, offering high synthetic efficiency and atom economy by constructing complex molecules in a single synthetic operation.[2][3] This application note presents a detailed protocol for the one-pot synthesis of a diverse library of quinoline-3-carboxamides and esters starting from the versatile building block, quinoline-3-carbonyl chloride. This approach provides a streamlined and efficient pathway to novel quinoline derivatives for researchers in drug development and organic synthesis.

Underlying Scientific Principles and Reaction Mechanism

The synthetic strategy hinges on the high reactivity of the acyl chloride functional group in this compound. Acyl chlorides are excellent electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols.

The general mechanism for the formation of quinoline-3-carboxamides and esters from this compound proceeds via a nucleophilic addition-elimination pathway. In the first step, the nucleophile (an amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. In the case of amine nucleophiles, a proton is then removed from the nitrogen, typically by a mild base or another equivalent of the amine, to yield the stable amide product. For alcohol nucleophiles, deprotonation of the initially formed oxonium ion gives the final ester product.

The one-pot nature of this protocol is achieved by the sequential addition of different nucleophiles to the reaction mixture containing the this compound. This allows for the generation of a library of derivatives without the need for isolation and purification of intermediates.

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the one-pot synthesis of quinoline derivatives from this compound.

One-Pot Synthesis Workflow A This compound in anhydrous solvent B Add Nucleophile 1 (e.g., Amine A) A->B Step 1 E Add Nucleophile 2 (e.g., Alcohol B) to a separate reaction A->E Parallel Synthesis C Reaction to form Derivative A B->C Step 2 D Aliquot for analysis (optional) C->D G Work-up and Purification C->G F Reaction to form Derivative B E->F F->G H Characterization G->H

Caption: Experimental workflow for the one-pot synthesis of quinoline derivatives.

Detailed Experimental Protocol: Synthesis of a Quinoline-3-Carboxamide Derivative

This protocol provides a representative example for the synthesis of a quinoline-3-carboxamide. The same general principles can be applied for the synthesis of esters by substituting the amine with an appropriate alcohol and adjusting the reaction conditions as noted.

Materials and Reagents:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Addition of Nucleophile and Base: In a separate vial, dissolve the chosen amine (1.1 eq.) and triethylamine (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred solution of this compound over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure quinoline-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Note on Ester Synthesis: For the synthesis of esters, the amine is replaced with the desired alcohol (1.1-1.5 eq.). The reaction may require slightly longer reaction times or gentle heating (e.g., 40-50 °C) to proceed to completion. The use of a base like triethylamine is also recommended to scavenge the HCl byproduct.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of this compound with an amine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Quinoline_COCl This compound Intermediate [Tetrahedral Intermediate] Quinoline_COCl->Intermediate Nucleophilic Attack by Amine Amine R-NH₂ (Amine) Amine->Intermediate Amide Quinoline-3-carboxamide Intermediate->Amide Elimination of Cl⁻ HCl HCl Base Base (e.g., TEA) Amide->Base Deprotonation HCl->Base Neutralization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Quinoline-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-3-carbonyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain a high-purity product.

Introduction

This compound is a highly reactive intermediate, valuable for the synthesis of a variety of derivatives, including amides, esters, and ketones, which are prevalent in medicinal chemistry. Its synthesis is most commonly achieved by treating quinoline-3-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the compound's reactivity and the specific properties of the quinoline scaffold. This guide will address common issues and provide practical, experience-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Question: I am getting a very low yield, or in some cases, recovering only my starting material, quinoline-3-carboxylic acid. What are the likely causes and how can I fix this?

Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Cause A: Inactive or Insufficient Chlorinating Agent.

    • Explanation: Thionyl chloride (SOCl₂) is susceptible to degradation by atmospheric moisture, breaking down into SO₂ and HCl. An older bottle of reagent that has been opened multiple times may have lost its potency. Using a stoichiometric amount of a partially decomposed reagent will result in an incomplete reaction.

    • Solution:

      • Use Fresh or Purified Reagent: Always use a fresh, unopened bottle of thionyl chloride or distill it before use.

      • Use an Excess of the Reagent: A common practice is to use a significant excess of thionyl chloride (2 to 5 equivalents) to ensure the reaction goes to completion.[1] Thionyl chloride can also serve as the solvent for the reaction, which helps to drive the equilibrium forward.[2]

  • Cause B: Presence of Moisture.

    • Explanation: Acyl chlorides are highly reactive towards water.[1] Any moisture in your starting material, solvent, or glassware will hydrolyze the newly formed this compound back to the carboxylic acid.

    • Solution:

      • Dry Starting Material: Ensure your quinoline-3-carboxylic acid is thoroughly dried, for instance, by drying it in a vacuum oven.

      • Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if you are not using the chlorinating agent as the solvent.

  • Cause C: Inadequate Reaction Temperature or Time.

    • Explanation: The conversion of a carboxylic acid to an acyl chloride is not always instantaneous and often requires heating to overcome the activation energy.

    • Solution:

      • Heating the Reaction: Refluxing the mixture of quinoline-3-carboxylic acid in thionyl chloride is a standard procedure.[1] The reaction temperature should typically be around 70-80 °C (the boiling point of SOCl₂ is 76 °C).

      • Monitor the Reaction: The reaction progress can be monitored to determine the optimal reaction time. A common method is to take a small aliquot of the reaction mixture, carefully quench it with a dry alcohol like methanol to form the stable methyl ester, and then analyze the resulting mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The disappearance of the starting carboxylic acid spot and the appearance of the methyl ester spot indicates the formation of the acyl chloride.

Issue 2: The Final Product is a Dark, Tarry, or Difficult-to-Purify Oil

Question: After removing the excess thionyl chloride, I am left with a dark, viscous oil that is difficult to handle and purify. What is causing this and what can I do?

Answer: The formation of a dark, impure product is often due to side reactions or decomposition.

  • Cause A: Side Reactions with the Quinoline Ring.

    • Explanation: The quinoline ring system can be susceptible to side reactions under harsh acidic conditions and high temperatures, leading to polymerization or the formation of colored byproducts.[3]

    • Solution:

      • Control the Temperature: Avoid excessive heating. Maintain a gentle reflux and do not prolong the reaction time unnecessarily.

      • Alternative Chlorinating Agent: Consider using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM).[1] This reaction often proceeds under milder conditions (room temperature to gentle reflux) and can produce a cleaner product.

  • Cause B: Residual Thionyl Chloride and Byproducts.

    • Explanation: Incomplete removal of excess thionyl chloride and the byproducts (HCl and SO₂) can lead to a crude product that appears oily and is acidic.

    • Solution:

      • Efficient Removal of Volatiles: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To aid in the removal of the last traces, you can perform co-evaporation by adding an anhydrous, high-boiling solvent like toluene and then evaporating it.[1] This should be repeated 2-3 times.

      • Use of a Trap: Ensure your rotary evaporator is equipped with a base trap (e.g., a trap containing NaOH solution) to neutralize the acidic vapors of SOCl₂, HCl, and SO₂ before they reach the vacuum pump.

Issue 3: Difficulty in Confirming Product Formation and Purity

Question: I am unsure if I have successfully synthesized the this compound, and I am having trouble analyzing it by TLC or NMR.

Answer: Direct analysis of acyl chlorides can be challenging due to their instability.

  • Explanation: this compound is highly reactive and can hydrolyze on silica gel TLC plates, leading to streaking or the appearance of the starting carboxylic acid spot.[4] Similarly, if there is any moisture in your NMR solvent, you will observe the carboxylic acid in the spectrum.

  • Solution:

    • Derivative Formation for Analysis: As mentioned in Issue 1, the most reliable method for confirming the formation of the acyl chloride is to convert a small sample into a more stable derivative.

      • Esterification: Quench a drop of the reaction mixture in 1 mL of dry methanol or ethanol. This will rapidly form the corresponding methyl or ethyl quinoline-3-carboxylate. This ester is stable and can be easily analyzed by TLC, GC-MS, or LC-MS to confirm the conversion of the starting material.

      • Amidation: Alternatively, quenching with a solution of a simple amine (e.g., benzylamine) in an anhydrous solvent will yield a stable amide, which can also be used for analysis.

    • Careful NMR Analysis: To obtain an NMR spectrum of the acyl chloride itself, you must use a fresh, anhydrous NMR solvent (e.g., CDCl₃ from a sealed ampule) and a dry NMR tube. The spectrum should be acquired immediately after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the synthesis of this compound?

A1: Both thionyl chloride (SOCl₂) and oxalyl chloride are effective.

  • Thionyl chloride is often used in excess and can serve as the solvent. It is cost-effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.[2]

  • Oxalyl chloride , typically used with a catalytic amount of DMF, often provides cleaner reactions under milder conditions.[1] However, it is more expensive. The choice depends on the scale of your reaction, the sensitivity of your starting material, and cost considerations.

Q2: Do I need to use a catalyst?

A2: When using thionyl chloride, a catalyst is generally not required, especially when the reaction is heated. For reactions with oxalyl chloride, a catalytic amount of DMF is crucial for the reaction to proceed efficiently.[1]

Q3: How should I store this compound?

A3: this compound is highly sensitive to moisture and should be used immediately after its preparation if possible.[1] If short-term storage is necessary, it must be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator, preferably in a freezer to slow down any potential degradation. For longer-term storage, it is not recommended to store it as the acyl chloride.

Q4: My purification by column chromatography on silica gel is failing. What should I do?

A4: As a highly reactive acyl chloride, this compound is generally not purified by standard silica gel chromatography, as it will likely decompose on the column.[4] The crude product, after careful removal of the excess chlorinating agent, is often of sufficient purity to be used in the next step. If purification is absolutely necessary, it is better to purify a more stable downstream derivative (e.g., the corresponding ester or amide). The basic nitrogen of the quinoline ring can also cause streaking on silica gel; if you are purifying a less reactive quinoline derivative, adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can improve the chromatography.[4]

Q5: Can the basic nitrogen of the quinoline ring interfere with the reaction?

A5: Yes, the quinoline nitrogen is basic and will be protonated by the HCl generated during the reaction with thionyl chloride. This forms the this compound hydrochloride salt. This is generally not a problem for the reaction's progression and can sometimes be beneficial as the salt may precipitate from certain solvents, aiding in its isolation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Quinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (for co-evaporation)

  • Dry, oven-dried glassware

  • Magnetic stirrer and heating mantle

  • Reflux condenser with a drying tube or inert gas inlet

  • Rotary evaporator with a base trap

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-3-carboxylic acid (1.0 eq).

  • Under a fume hood, carefully add an excess of thionyl chloride (3.0-5.0 eq). The thionyl chloride can also be used as the solvent.

  • Slowly heat the mixture to reflux (approximately 80 °C) and maintain this temperature with stirring.

  • Monitor the reaction for completion (typically 2-4 hours). To do this, take a small aliquot, quench with dry methanol, and check for the absence of the starting material by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add anhydrous toluene to the flask and evaporate the solvent under reduced pressure. Repeat this co-evaporation step two more times to ensure all traces of thionyl chloride are removed.[1]

  • The resulting crude this compound is typically a solid or semi-solid and is often used directly in the next synthetic step without further purification.

Protocol 2: Reaction Monitoring by TLC after Derivatization

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes - this will need to be optimized for your specific ester or amide derivative).

  • During the reaction, take a drop of the reaction mixture with a glass capillary and carefully add it to a vial containing 0.5 mL of dry methanol.

  • Spot your starting quinoline-3-carboxylic acid, the quenched reaction aliquot, and a co-spot on a TLC plate.

  • Develop the TLC plate and visualize it under UV light.

  • The reaction is complete when the spot corresponding to the starting carboxylic acid is no longer visible in the lane of the quenched aliquot.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Quinoline-3-carboxylic Acid reflux Reflux (2-4h, ~80 °C) start->reflux Add reagents Thionyl Chloride (excess) reagents->reflux monitoring Monitor by TLC (Methanol Quench) reflux->monitoring Aliquot evaporation Remove excess SOCl₂ (Rotary Evaporation) reflux->evaporation Reaction Complete monitoring->reflux Continue if incomplete coevaporation Co-evaporate with Anhydrous Toluene (x3) evaporation->coevaporation product Crude this compound (Use directly for next step) coevaporation->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Conversion of Carboxylic Acid to Acyl Chloride

G RCOOH Quinoline-3-COOH Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ Product Quinoline-3-COCl Intermediate2->Product - SO₂ - Cl⁻ Byproducts SO₂ + HCl

Caption: Simplified mechanism of acyl chloride formation with thionyl chloride.

References

  • This guide synthesizes information from multiple sources on quinoline and acyl chloride synthesis. Specific protocols and troubleshooting tips may need to be adapted for your particular experimental setup.
  • No specific scientific paper is directly referenced for all claims, as this guide is a compilation of established organic chemistry principles and common labor
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Organic Syntheses. (2023). PREPARATION OF 2-(p-TOLYL)PROPIONYL CHLORIDE.[Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[Link]

  • PubChem. This compound.[Link]

Sources

Common side reactions in the synthesis of Quinoline-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common side reactions and issues encountered during the synthesis of Quinoline-3-carbonyl chloride. As Senior Application Scientists, we understand the nuances of complex organic syntheses and aim to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture is turning dark brown/black upon adding thionyl chloride (SOCl₂). Is this normal, and what causes it?

This is a very common observation and often indicates the formation of colored impurities. While a slight darkening can occur, a deep brown or black color suggests significant side reactions.[1]

Probable Causes:

  • Reaction with the Quinoline Ring: Thionyl chloride is a powerful reagent that can react with the electron-rich quinoline ring system, especially at elevated temperatures. This can lead to complex, often polymeric, tar-like substances.[2]

  • Reaction with Impurities: Impurities in the starting quinoline-3-carboxylic acid or the solvent can also react with thionyl chloride to produce colored byproducts.

  • Excessive Heat: Overheating the reaction mixture can accelerate decomposition and the formation of tars.

Troubleshooting & Optimization:

  • Temperature Control: Maintain a controlled temperature. Often, the reaction can be initiated at 0°C and then allowed to slowly warm to room temperature or be gently refluxed. Avoid aggressive heating.

  • Purity of Starting Material: Ensure the quinoline-3-carboxylic acid is as pure as possible. Recrystallize if necessary.

  • Solvent Choice: Use a dry, inert solvent such as toluene or dichloromethane.

  • Order of Addition: Add the thionyl chloride dropwise to a suspension of the carboxylic acid in the solvent at a low temperature.

FAQ 2: I'm observing incomplete conversion of my quinoline-3-carboxylic acid. How can I drive the reaction to completion?

Incomplete conversion leaves you with unreacted starting material, which can complicate purification.

Probable Causes:

  • Insufficient Reagent: Not using enough thionyl chloride.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Moisture: The presence of water will consume the thionyl chloride and hydrolyze the product back to the carboxylic acid.[3][4]

Troubleshooting & Optimization:

  • Reagent Stoichiometry: Use a slight excess of thionyl chloride (typically 1.2-2.0 equivalents) to ensure all the carboxylic acid reacts.[4]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, carefully quench it with methanol to form the methyl ester, and compare it to a standard of the starting material.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

FAQ 3: My final product, this compound, seems to be unstable and degrades upon storage. How can I improve its stability?

Acyl chlorides, in general, are reactive and susceptible to degradation. This compound is no exception.

Probable Causes:

  • Hydrolysis: Exposure to atmospheric moisture is the most common cause of degradation, leading to the formation of quinoline-3-carboxylic acid.[4][5]

  • Light Sensitivity: Quinoline compounds can be sensitive to light, which may cause gradual discoloration and decomposition over time.[5]

Troubleshooting & Optimization:

  • Storage Conditions: Store the purified this compound under an inert atmosphere, in a desiccator, and protected from light in a freezer.

  • Immediate Use: For best results, it is often recommended to use the crude this compound directly in the subsequent reaction after removing the excess thionyl chloride and solvent under vacuum.[4] This minimizes opportunities for degradation.

FAQ 4: I'm seeing an unexpected peak in my NMR that I suspect is a byproduct. What are some likely side products?

Several side reactions can occur, leading to distinct impurities.

Potential Side Products:

  • Anhydride Formation: Two molecules of quinoline-3-carboxylic acid can react to form an anhydride, especially if the reaction is not driven to completion with the chlorinating agent.

  • Reaction at the Quinoline Nitrogen: While the carboxylic acid is the primary site of reaction, the nitrogen atom in the quinoline ring is basic and can react with thionyl chloride or the generated HCl, forming a salt. This can sometimes affect the solubility and reactivity of the starting material.

  • Chlorination of the Ring: Under harsh conditions (e.g., high temperatures), electrophilic chlorination of the quinoline ring by thionyl chloride is a possibility, though less common.

Troubleshooting & Optimization:

  • Careful Control of Conditions: Adhering to optimized temperature and reaction times can minimize the formation of these byproducts.

  • Purification: If significant byproducts are formed, purification by recrystallization from a non-polar, anhydrous solvent may be necessary, though this can be challenging due to the reactivity of the acyl chloride.[4]

Technical Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the conversion of quinoline-3-carboxylic acid to this compound using thionyl chloride.

Materials:

  • Quinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or dichloromethane)

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Charging the Flask: To the flask, add quinoline-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (or dichloromethane) to create a suspension (approx. 5-10 mL per gram of carboxylic acid).

  • Cooling: Cool the suspension in an ice bath to 0°C.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (for toluene, ~110°C; for dichloromethane, ~40°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC. The solid should dissolve as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). To aid in the removal of the last traces of thionyl chloride, co-evaporate with anhydrous toluene (add toluene and evaporate again, repeat 2-3 times).[4]

  • Product: The resulting crude this compound is often a solid or oil and is typically used in the next step without further purification.

ParameterRecommended ConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Byproducts (SO₂ and HCl) are gases, simplifying work-up.[6]
Alternative Agent Oxalyl Chloride ((COCl)₂)Often reacts at lower temperatures, but can be more expensive.[7]
Solvent Anhydrous Toluene or CH₂Cl₂Inert and allows for appropriate reaction temperatures.
Temperature 0°C to RefluxControlled addition at low temp, followed by heating to drive completion.
Stoichiometry 1.2-2.0 eq. of SOCl₂Ensures complete conversion of the carboxylic acid.[4]

Mechanistic Insights & Visualizations

Understanding the reaction pathways is crucial for effective troubleshooting. The desired reaction proceeds through a well-established mechanism, but side reactions can divert the process.

Diagram 1: Desired Reaction Pathway

This diagram illustrates the conversion of quinoline-3-carboxylic acid to the acyl chloride.

G cluster_main Desired Synthesis Pathway A Quinoline-3-carboxylic Acid B Chlorosulfite Intermediate A->B + SOCl₂ C Acylium Ion Intermediate B->C - SO₂ - Cl⁻ D This compound C->D + Cl⁻ SOCl2 SOCl₂ Cl_ion Cl⁻

Caption: A troubleshooting flowchart for the synthesis.

References
  • Thionyl chloride - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzoo[2][3]xathioles and their transformations. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation ofd[3][8]ithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 17, 2026, from [Link]

  • Dreikorn, B. A., Elsasser, A. F., & Jourdan, G. P. (n.d.). Reaction of thionyl chloride with 3,4-dihydro-2(1H)-quinolinone. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 17, 2026, from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Reaction of quinine 2 with SOCl2, with intramolecular attack of the quinuclidine amine lone pair preventing an SNi reaction, providing 9‐epi‐chloride 32‐II with inversion of stereochemistry (Q=6‐methoxyquinolin‐4‐yl). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]

  • Reactions with SOCl2. (2019). Reddit. Retrieved January 17, 2026, from [Link]

  • 2-Chloroquinoline-3-carboxylic acid. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of Quinoline-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Quinoline-3-carbonyl chloride. This document is designed for researchers, scientists, and drug development professionals who work with this highly reactive intermediate. This compound is a valuable building block in synthetic chemistry, but its utility is directly dependent on its purity. Its inherent reactivity, particularly its sensitivity to moisture, presents unique challenges in handling and purification.

This guide moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after removing the excess thionyl chloride/oxalyl chloride and solvent. It won't solidify. What's happening?

Answer:

This is a frequent issue stemming from several potential causes. The goal is to induce crystallization by removing impurities that are inhibiting the formation of a stable crystal lattice.

  • Potential Causes:

    • Residual Solvent: Even trace amounts of the reaction solvent (e.g., Toluene, Dichloromethane) or the chlorinating agent can keep the product as an oil.

    • Tarry Byproducts: Overheating during the reaction with thionyl chloride can lead to the formation of polymeric, tar-like impurities.[1]

    • Vilsmeier Reagent Byproducts: If you used oxalyl chloride with a DMF catalyst, side-products from the Vilsmeier reagent can form, which are often non-crystalline.[2]

    • Inherent Low Melting Point: The pure compound may have a low melting point, and the presence of any impurity will further depress it, resulting in an oil at room temperature.

  • Solutions & Scientific Rationale:

    • High-Vacuum Evaporation: Ensure all volatile residues are removed by placing the flask on a high-vacuum line for several hours. Co-evaporation with a dry, inert solvent like toluene can help azeotropically remove the last traces of thionyl chloride.[2]

    • Trituration with a Non-Polar Solvent: This is the most effective technique for this situation. Add a small volume of a dry, non-polar solvent in which the product is insoluble (e.g., anhydrous hexane or pentane) to the oil. Vigorously scratch the inside of the flask with a glass rod or spatula.

      • Why this works: The mechanical energy from scratching creates nucleation sites for crystal growth. The non-polar solvent dissolves non-polar, oily impurities while the more polar product is encouraged to precipitate as a solid.

    • Seed Crystal: If you have a small amount of pure, solid this compound from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

Question 2: My purified product looks like a fine, pale-yellow solid, but it rapidly turns dark yellow or brown upon storage, even for a short time. Is it still usable?

Answer:

Discoloration is a clear indicator of degradation and should be taken seriously.[3] While a slight yellow tinge may be acceptable for some applications, a progression to brown suggests significant impurity formation that will likely impact the yield and purity of subsequent reactions.

  • Potential Causes:

    • Hydrolysis: The primary cause is exposure to atmospheric moisture. The acyl chloride is highly electrophilic and reacts readily with water to hydrolyze back to quinoline-3-carboxylic acid.

    • Photodegradation: Many quinoline compounds are sensitive to light.[3] Exposure to ambient lab lighting, especially UV, can initiate degradation pathways.

    • Oxidation: Exposure to air can cause oxidation, leading to colored byproducts.

  • Solutions & Scientific Rationale:

    • Strict Anhydrous Handling: All handling of this compound must be done under an inert atmosphere (Nitrogen or Argon). Use flame-dried glassware and dry solvents.

    • Proper Storage: Store the purified solid in a sealed vial, preferably with a Teflon-lined cap, under an inert atmosphere. Place this vial inside a desiccator in a cool, dark place (e.g., a refrigerator). For long-term storage, flushing the vial with argon before sealing is highly recommended.

    • Use Immediately: The best practice is to synthesize and purify this compound immediately before it is needed for the next synthetic step. The crude product, after removal of the excess chlorinating agent, is often used directly to minimize degradation.[2]

Question 3: I'm trying to purify my crude product using column chromatography on silica gel, but I'm getting very low recovery, and the product seems to have decomposed.

Answer:

Using standard silica gel chromatography for the purification of a highly reactive acyl chloride like this compound is generally not advisable and should be considered a method of last resort.

  • The Chemical Problem:

    • Silica gel has a surface covered with silanol groups (Si-OH). These groups are both weakly acidic and nucleophilic. The highly electrophilic carbonyl carbon of the acyl chloride will react directly with the silanol groups on the column.

    • This leads to two primary outcomes:

      • Irreversible Binding: The compound becomes covalently bonded to the silica gel, resulting in very low or zero recovery.

      • Catalyzed Hydrolysis: The acidic surface of the silica can catalyze the hydrolysis of the acyl chloride with any trace moisture present in the solvents or on the silica itself. This converts the product back to quinoline-3-carboxylic acid, which is highly polar and will stick irreversibly to the column.

  • Alternative Strategies:

    • Recrystallization: This is the preferred method for purifying solid this compound. It avoids the use of protic stationary phases.

    • If Chromatography is Unavoidable: You must take extreme precautions. Use a less reactive stationary phase like deactivated neutral alumina (Brockmann Grade III or IV). Ensure the stationary phase is rigorously dried (e.g., heated in a vacuum oven). Use strictly anhydrous, non-protic solvents (e.g., hexane/ethyl acetate freshly distilled from a drying agent). The column should be run as quickly as possible to minimize contact time.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

The main impurities are directly related to the synthesis and the compound's reactivity:

  • Unreacted Starting Material: Quinoline-3-carboxylic acid from an incomplete reaction.[2]

  • Hydrolysis Product: Quinoline-3-carboxylic acid formed by reaction with trace moisture during the reaction or work-up.[2]

  • Residual Chlorinating Agent: Excess thionyl chloride or oxalyl chloride.[2]

  • Degradation Byproducts: Colored compounds resulting from exposure to air, light, or excessive heat.

Q2: What is the best general-purpose method to purify this compound?

Recrystallization is the most reliable and effective method. The key is to find a suitable anhydrous solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4]

Q3: How do I monitor the progress of the synthesis and the purity of the final product?

Direct analysis of the acyl chloride by Thin Layer Chromatography (TLC) can be misleading as it may streak or react on the silica plate. A more reliable method is to use a quenching derivatization:

  • Take a very small aliquot from your reaction mixture or of your final product.

  • Quench it in a separate vial with a few drops of methanol or a dilute solution of a simple amine (like benzylamine) in an inert solvent.

  • This instantly converts the reactive acyl chloride into a stable methyl ester or amide derivative.

  • You can then reliably run a TLC or LC-MS on this derivatized sample to check for the disappearance of the starting carboxylic acid and the appearance of the new, less polar ester/amide spot.[2]

Q4: My NMR spectrum shows a broad peak, suggesting the presence of the carboxylic acid starting material. How can I remove it?

If recrystallization fails to remove the starting acid, a chemical quench can be effective, though it requires careful handling.

  • Dissolve the crude product in an anhydrous, inert solvent (e.g., dichloromethane).

  • Add a small amount of an acid scavenger that will not react with the acyl chloride. An example is a hindered, non-nucleophilic base like proton sponge, but this is an advanced technique.

  • A simpler, though less ideal method, is to wash the organic solution very quickly with a small amount of ice-cold, saturated sodium bicarbonate solution in a separatory funnel. This will deprotonate and extract the carboxylic acid into the aqueous layer. CRITICAL: This method is risky as it introduces water and can cause significant hydrolysis of your desired product. You must work extremely fast and immediately separate the layers and dry the organic phase over anhydrous magnesium sulfate. This is a salvage operation, not a primary purification method.

Experimental Protocols & Data
Protocol 1: Purification by Recrystallization

This protocol provides a systematic approach to purifying this compound via recrystallization. All operations must be conducted under anhydrous conditions.

  • Solvent Selection:

    • In a dry test tube, place a small amount (~10-20 mg) of the crude solid.

    • Add a small volume (~0.5 mL) of a dry test solvent (see Table 1).

    • Observe solubility at room temperature. A good solvent will not dissolve the compound.

    • Gently heat the mixture. A good solvent will fully dissolve the compound upon heating.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. A good solvent will result in the formation of crystals.

  • Procedure:

    • Place the crude this compound in a flame-dried Erlenmeyer flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere.

    • Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

    • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask further in an ice-water bath for 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel, washing quickly with a small amount of the cold, dry recrystallization solvent.

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityTypical Behavior & Use Case
Hexane / PentaneNon-polarVery low solubility. Excellent for trituration and washing to remove oily impurities.
TolueneModerately Non-polarOften a good candidate for recrystallization. Dissolves product when hot, less so when cold.
DichloromethanePolar AproticHigh solubility. Often used in combination with a non-polar solvent like hexane (as an anti-solvent).
Diethyl EtherModerately PolarCan be a good recrystallization solvent, but its low boiling point can make handling difficult.
Visualized Workflows
Troubleshooting Purification of Crude this compound

G start Crude Product Obtained (Post-Reaction Workup) check_form Is the product a solid or an oil? start->check_form solid Solid Product check_form->solid Solid oil Oily/Gummy Product check_form->oil Oil check_purity Assess Purity (e.g., quenched TLC, NMR) solid->check_purity triturate Triturate with Anhydrous Hexane oil->triturate pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No final_product Store Under Inert Gas in Dark, Cold Place pure->final_product recrystallize Purify by Recrystallization (Protocol 1) impure->recrystallize recrystallize->final_product triturate->recrystallize

Caption: A decision tree for troubleshooting the purification of crude this compound.

Key Chemical Transformations and Impurity Pathways

G cluster_main Main Synthesis Pathway cluster_side Common Impurity Formation start Quinoline-3-carboxylic Acid reagent + SOCl₂ or (COCl)₂/DMF start->reagent product Quinoline-3-carbonyl chloride (Desired) reagent->product moisture Trace H₂O (Atmospheric Moisture) product->moisture Hydrolysis hydrolysis_product Quinoline-3-carboxylic Acid (Hydrolysis) product->hydrolysis_product

Caption: The desired synthesis pathway and the primary hydrolysis impurity pathway.

References
  • US2474823A - Quinoline compounds and process of making same - Google P
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - Intern
  • (PDF)
  • CN103664892B - The crystallization of quinoline - Google P
  • Removal of impurities from Isoquinoline-6-carbonyl chloride reactions - Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Technical Support Center: Purification of Quinoline Deriv
  • (PDF)
  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC - NIH.
  • common impurities in 6-Chloroquinoline synthesis and their removal - Benchchem.

Sources

How to avoid hydrolysis of Quinoline-3-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline-3-carbonyl chloride

A Guide to Preventing Hydrolysis in Moisture-Sensitive Acylation Reactions

Welcome to the technical support center for handling this compound. As a highly reactive acylating agent, its successful use in synthesizing novel quinoline-based amides, esters, and ketones is critically dependent on the stringent exclusion of water. This guide, structured for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into preventing the hydrolysis that can compromise your reaction's yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: The high reactivity of this compound, like other acyl chlorides, is rooted in its electronic structure. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic and thus an excellent target for nucleophiles.[1][2] Water, although a weak nucleophile, readily attacks this electrophilic carbon. The subsequent collapse of the tetrahedral intermediate is rapid because the chloride ion (Cl⁻) is an excellent leaving group.[3] This vigorous, often exothermic reaction irreversibly converts the acyl chloride into the less reactive Quinoline-3-carboxylic acid.[4]

Q2: What are the immediate signs that my this compound has been compromised by moisture?

A2: There are two primary indicators of hydrolysis. First, upon opening a container of the acyl chloride in the presence of moist air, you may observe white fumes.[1] This is hydrogen chloride (HCl) gas being liberated as the acyl chloride reacts with atmospheric water.[1] Second, if hydrolysis occurs within your reaction vessel, you may see the formation of a white precipitate. This is likely the resulting Quinoline-3-carboxylic acid, which often has poor solubility in common non-polar organic solvents used for these reactions.[1]

Q3: How does hydrolysis negatively impact my synthetic outcome?

A3: The consequences of hydrolysis are significant and twofold:

  • Reduced Yield: Every molecule of this compound that reacts with water is a molecule that cannot react with your intended nucleophile (e.g., an amine or alcohol). This directly lowers the theoretical yield of your desired product.

  • Purification Complexity: The primary byproduct, Quinoline-3-carboxylic acid, introduces an impurity into your reaction mixture.[1] Separating this acidic byproduct from your potentially neutral or basic product can complicate the workup and purification process, often requiring additional extraction or chromatographic steps.

Q4: What are the most common sources of moisture in a standard laboratory setup?

A4: Moisture can be introduced from several seemingly benign sources:

  • Atmosphere: Ambient laboratory air contains a significant amount of water vapor.

  • Glassware: Glass surfaces are hydrophilic and readily adsorb a thin film of water. Glassware that feels dry to the touch is not necessarily chemically dry.[5]

  • Solvents and Reagents: Non-anhydrous grade solvents contain dissolved water.[1] Likewise, hygroscopic reagents or starting materials can introduce moisture.

Troubleshooting Guide: Common Reaction Failures

Problem Probable Cause Recommended Solution
Low or No Yield of Desired Product Hydrolysis of this compound. This is the most prevalent issue. Trace moisture from the atmosphere, solvent, or glassware has consumed the starting material.[1]Implement rigorous anhydrous techniques. Ensure all glassware is flame-dried or oven-dried immediately before use.[1][6] Use only high-quality anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.[7] Crucially, perform the entire reaction under a positive pressure of an inert atmosphere like nitrogen or argon.[8][9]
Formation of an Unexpected White Solid Precipitation of Quinoline-3-carboxylic acid. The acyl chloride is reacting with trace water, forming the corresponding carboxylic acid, which is often insoluble in solvents like dichloromethane (DCM) or toluene.[1]Follow all recommendations for preventing hydrolysis. During workup, this acidic byproduct can often be removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, which will deprotonate the carboxylic acid to form a water-soluble carboxylate salt.[1]
Reagent Fumes Excessively Upon Opening Exposure to atmospheric moisture. The reagent is reacting with water vapor in the air, releasing HCl gas.[1]Handle the reagent exclusively under an inert atmosphere. Use syringe techniques for liquid transfers and a glovebox or Schlenk line for handling solids to minimize atmospheric exposure.[5][6] Store the reagent in a desiccator over a strong drying agent.
Reaction Stalls or is Incomplete Formation of HCl byproduct. The reaction of the acyl chloride with the nucleophile (especially amines) generates one equivalent of HCl.[4] This can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.Add a non-nucleophilic base. Include at least one equivalent of a tertiary amine like triethylamine (Et₃N) or pyridine to act as an HCl scavenger.[10] For amine acylations, it's common to use two equivalents of the starting amine—one to react and one to neutralize the HCl.[4]

Core Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)

This protocol is essential for preventing atmospheric moisture from entering the reaction.

  • Glassware Preparation: Rigorously dry your round-bottom flask (containing a magnetic stir bar) and any addition funnels in an oven at >120°C for at least 4 hours, or flame-dry the apparatus under vacuum.[1][6]

  • Assembly: While the glassware is still hot, assemble it and cap all openings with rubber septa. Clamp the flask to a stand.

  • Inert Gas Flush: Insert a needle connected to a nitrogen or argon line through the septum. Insert a second "exit" needle in another septum to act as a vent.[11]

  • Purging: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[11]

  • Establish Positive Pressure: Remove the exit needle first, then the gas inlet needle. Immediately attach a balloon filled with the inert gas to the inlet needle and re-insert it into the flask. The balloon will maintain a slight positive pressure, preventing air from entering.[6][11]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the septum. Add solid reagents under a strong counter-flow of inert gas.

Protocol 2: Analytical Monitoring of the Reaction by TLC

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material.

  • Plate Preparation: Use a standard silica gel TLC plate.

  • Spotting: Using a capillary tube, carefully spot three lanes on the baseline:

    • Lane 1 (Reference): A dilute solution of your starting nucleophile (e.g., the amine).

    • Lane 2 (Co-spot): Spot the reference materials from lanes 1 and 3 on top of each other.

    • Lane 3 (Reference): A dilute solution of this compound.

    • Lane 4 (Reaction): A sample taken from the reaction mixture via syringe.

  • Development: Develop the plate in a sealed chamber with an appropriate eluent system (e.g., 30:70 Ethyl Acetate:Hexanes is a good starting point).

  • Analysis: Visualize the plate under UV light. The reaction is complete when the spot corresponding to the limiting reagent (often the acyl chloride) has completely disappeared from the reaction lane, and a new spot, corresponding to the product, has appeared.

Visualizations: Mechanisms and Workflows

Hydrolysis Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of this compound.

hydrolysis QCC This compound Inter Tetrahedral Intermediate QCC->Inter Nucleophilic Attack H2O H₂O H2O->Inter QCA Quinoline-3-carboxylic acid Inter->QCA Collapse & Elimination of Cl⁻ HCl HCl Inter->HCl

Caption: Nucleophilic attack by water leads to an unstable intermediate that collapses to the carboxylic acid.

Anhydrous Reaction Workflow

This workflow outlines the critical steps for successfully running a moisture-sensitive reaction.

workflow start Start dry_glassware 1. Oven/Flame-Dry Glassware start->dry_glassware assemble 2. Assemble Hot Under N₂/Ar Flow dry_glassware->assemble add_solvent 3. Add Anhydrous Solvent via Syringe assemble->add_solvent add_reagents 4. Add Base & Nucleophile via Syringe add_solvent->add_reagents add_qcc 5. Add this compound Solution Dropwise add_reagents->add_qcc react 6. Stir at Controlled Temperature add_qcc->react monitor 7. Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup 8. Aqueous Workup & Extraction monitor->workup Complete purify 9. Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: A logical workflow emphasizing moisture exclusion at every critical step of the reaction setup.

Advanced Strategies & Alternatives

While rigorously excluding moisture is the primary strategy, certain situations may call for alternative synthetic approaches.

In-Situ Activation and Coupling Agents

Instead of isolating the highly reactive this compound, you can generate an activated species in-situ directly from the more stable Quinoline-3-carboxylic acid. This is a powerful strategy that avoids handling the moisture-sensitive acyl chloride.

Method Reagents Advantages Considerations
Amide Coupling Quinoline-3-carboxylic acid + Amine + Coupling Agent (e.g., HATU, HBTU, EDCI)Mild conditions, high functional group tolerance, avoids acyl chloride.[][13]Coupling agents are expensive; byproducts must be removed during purification.
Thionyl Chloride Quinoline-3-carboxylic acid + Thionyl Chloride (SOCl₂)Standard, effective method to generate the acyl chloride in-situ for immediate use.[14]SOCl₂ is corrosive and generates HCl and SO₂ gas. Must be performed in a fume hood.
Alternative Acylating Agents Using acid anhydrides or activated esters.[15][16]Can offer different reactivity profiles and may be more stable than the acyl chloride.May require specific activation or catalytic conditions.

A highly efficient alternative is the direct amidation of Quinoline-3-carboxylic acid using a coupling agent.[13][17] This approach combines the acid, the desired amine, and a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous solvent, often with a non-nucleophilic base. The reaction proceeds through a stable activated ester intermediate, bypassing the need for the acyl chloride entirely.

References

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Laboratory techniques.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • BenchChem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis.
  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides.
  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aqueous solution?
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • YouTube. (2022). Inert Atmosphere.
  • ResearchGate. (n.d.). Methods for the synthesis of quinoline-3-carboxamides.
  • Patsnap. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • LibreTexts Chemistry. (2022). Transferring Methods - Inert Atmospheric Methods.
  • Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • ResearchGate. (2025). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology.
  • University of California, Los Angeles. (n.d.). Using drying agents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
  • Quora. (2018). Acyl chlorides are easily hydrolysed. Why?
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Drying Organic Solutions.
  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • LibreTexts Chemistry. (2024). Drying Agents.
  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides.
  • BenchChem. (n.d.). Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers.
  • Ace Chemistry. (n.d.). Acylating agents.
  • MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
  • Organic Chemistry Portal. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • BenchChem. (n.d.). A Comparative Benchmarking Guide to Acylating Agents for Drug Discovery and Synthesis.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Patsnap Eureka. (2025). Investigating Carbonyl Compound Stability in Extreme Conditions.
  • Chemguide. (n.d.). The preparation of amides.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews.
  • BenchChem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis...
  • ResearchGate. (2023). Understanding the role of temperature in structural changes of choline chloride/glycols deep eutectic solvents.
  • ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.

Sources

Technical Support Center: Optimizing Amide Bond Formation with Quinoline-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for amide bond formation with quinoline-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and field-proven insights to ensure the successful synthesis of quinoline-3-carboxamides.

The quinoline moiety is a significant scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1] However, the unique electronic properties of the quinoline ring system can present challenges in amide bond formation. This guide will walk you through understanding these challenges and implementing effective strategies for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound sluggish or resulting in low yields?

The reactivity of this compound can be lower than expected for a typical acyl chloride. This is due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring, which deactivates the carbonyl carbon towards nucleophilic attack.[2] This reduced electrophilicity can lead to slower reaction rates and incomplete conversions.[2]

Q2: What are the most common side products I should be aware of?

The most common side product is the hydrolysis of this compound to quinoline-3-carboxylic acid, especially if there is residual moisture in your reagents or solvents. Another potential issue is the formation of by-products from the degradation of the starting materials or product, particularly if harsh reaction conditions or prolonged heating are employed.

Q3: What is a good starting point for solvent and base selection?

For a standard reaction, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable.[3] The choice of base is critical. A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.[4][]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress.[6] You can spot the starting amine, this compound, and a co-spot of both on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the amide product will indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

In-Depth Troubleshooting and Optimization

Problem 1: Low to No Product Formation

If you are experiencing low or no yield of your desired amide, it is crucial to systematically evaluate each component of your reaction.

Causality Analysis:

  • Insufficient Electrophilicity: As mentioned, the quinoline ring can reduce the reactivity of the acyl chloride.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines will react more slowly.

  • Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture.

  • Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic.

Troubleshooting Workflow:

start Low/No Product check_reagents Verify Reagent Quality & Dryness start->check_reagents increase_equivalents Increase Amine/Acyl Chloride Equivalents check_reagents->increase_equivalents Reagents OK stronger_base Use a Stronger Non-Nucleophilic Base increase_equivalents->stronger_base No Improvement success Successful Amide Formation increase_equivalents->success Improved Yield add_catalyst Add a Catalyst (e.g., DMAP) stronger_base->add_catalyst No Improvement stronger_base->success Improved Yield increase_temp Increase Reaction Temperature add_catalyst->increase_temp No Improvement add_catalyst->success Improved Yield optimize_solvent Optimize Solvent increase_temp->optimize_solvent No Improvement increase_temp->success Improved Yield optimize_solvent->success Improved Yield

Caption: Troubleshooting workflow for low amide yield.

Solutions and Protocols:

  • Enhance Nucleophilic Attack:

    • Catalysis with DMAP: For sluggish reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP is a hyper-nucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[7]

    Experimental Protocol: DMAP Catalysis

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DCM (0.1 M).
    • Add a catalytic amount of DMAP (0.1 eq).
    • Cool the solution to 0 °C in an ice bath.
    • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
    • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC or LC-MS.
    • Upon completion, quench the reaction with water and extract the product with DCM.
    • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Ensure Anhydrous Conditions:

    • Use flame-dried glassware.

    • Employ anhydrous solvents.

    • Ensure all reagents are dry.

  • Optimize Base and Stoichiometry:

    • Use a slight excess of the amine (1.1-1.2 eq) if it is not the limiting reagent.

    • Ensure at least one equivalent of base is present to neutralize the generated HCl. For amine hydrochlorides, an additional equivalent of base is required.

Problem 2: Formation of Impurities

Causality Analysis:

  • Hydrolysis: As previously mentioned, water contamination leads to the formation of quinoline-3-carboxylic acid.

  • Diacylation: If the amine has multiple reactive sites, diacylation can occur.

  • Reaction with Solvent: In some cases, reactive intermediates can react with the solvent.

Solutions and Protocols:

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities. Washing with a mild base solution (e.g., saturated NaHCO₃) will remove the quinoline-3-carboxylic acid by-product.

    • Column Chromatography: Purification by flash column chromatography on silica gel is often necessary to isolate the pure amide product.[6] A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.

    Data Presentation: Solvent and Base Selection Guide

ParameterRecommended SolventsRecommended Bases
Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine
Boiling Point DCM: 39.6 °C, THF: 66 °C, DMF: 153 °CTEA: 89.5 °C, DIPEA: 126.6 °C, Pyridine: 115 °C
Key Considerations Use anhydrous grades. DMF can be beneficial for less soluble starting materials but is harder to remove.DIPEA is more sterically hindered and less nucleophilic than TEA, which can be advantageous. Pyridine can also act as a catalyst.

Advanced Protocols for Challenging Couplings

For particularly unreactive amines or when standard conditions fail, more robust methods may be required.

Schotten-Baumann Conditions

This classic method utilizes a biphasic system with an aqueous base, which can be very effective for driving the reaction to completion.[4][8][9]

Experimental Protocol: Schotten-Baumann Reaction

  • Dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., DCM or diethyl ether).

  • Add an aqueous solution of a base (e.g., 2 M NaOH) to the amine solution.

  • Stir the biphasic mixture vigorously while adding a solution of this compound (1.1 eq) in the same organic solvent dropwise.

  • Continue stirring at room temperature for 1-4 hours, monitoring by TLC.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Mechanism Overview:

cluster_reaction Amide Formation Pathway cluster_neutralization Acid Neutralization acyl_chloride This compound tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate + Amine amine Amine (R-NH2) amine->tetrahedral_intermediate amide_product Amide Product tetrahedral_intermediate->amide_product - Cl- hcl HCl tetrahedral_intermediate->hcl salt [Base-H]+Cl- hcl->salt base Base (e.g., TEA) base->salt

Sources

Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Reactions with Quinoline-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of aromatic compounds using quinoline-3-carbonyl chloride. We understand that low yields can be a significant roadblock in your synthetic endeavors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am attempting a Friedel-Crafts acylation on an aromatic substrate using this compound and AlCl₃, but I am getting very low to no yield of my desired product. What are the most likely causes?

Low yields in this specific reaction are a common challenge and often stem from the inherent chemical properties of the quinoline moiety. The primary culprits are twofold: the electronic nature of the quinoline ring and its interaction with the Lewis acid catalyst.

  • Deactivation of the Acylating Agent: The quinoline ring is an electron-deficient heteroaromatic system. The nitrogen atom exerts a strong electron-withdrawing effect, which deactivates the carbonyl group of this compound, making it a less potent electrophile compared to simpler acyl chlorides like benzoyl chloride.[1][2]

  • Catalyst Deactivation: The lone pair of electrons on the quinoline nitrogen makes it a Lewis base. This nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), forming a stable complex.[3][4] This complexation has two detrimental effects:

    • It neutralizes the Lewis acid, rendering it incapable of activating the acyl chloride to form the necessary acylium ion.

    • The formation of the Lewis acid-base adduct places a positive charge on or near the quinoline ring, further deactivating it and hindering the reaction.[5]

This catalyst sequestration is a significant factor, often requiring more than stoichiometric amounts of the Lewis acid to drive the reaction forward, as the product can also form a complex with the catalyst.[6][7]

Question 2: How can I overcome the issue of Lewis acid catalyst deactivation by the quinoline nitrogen?

Addressing catalyst deactivation is crucial for improving your reaction yield. Here are several strategies, ranging from simple adjustments to more advanced synthetic modifications:

Strategy 1: Increase Catalyst Stoichiometry

In many Friedel-Crafts acylations, particularly with substrates that can complex with the catalyst, a stoichiometric amount or even an excess of the Lewis acid is necessary.[8] This is because the ketone product also forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[6]

Lewis AcidRecommended Stoichiometry (relative to this compound)Notes
AlCl₃2.5 - 3.0 equivalentsA common starting point for overcoming catalyst sequestration.
FeCl₃2.5 - 3.0 equivalentsA milder alternative to AlCl₃, but may require higher temperatures.

Strategy 2: Employ a Stronger Lewis Acid

For deactivated systems, a more potent Lewis acid might be required to generate the acylium ion effectively. However, exercise caution as harsher conditions can lead to side reactions.

Strategy 3: Utilize a Nitrogen Protecting Group

A more robust solution is to mask the Lewis basic nitrogen atom with a protecting group. This prevents its interaction with the Lewis acid catalyst. The ideal protecting group should be stable to the Friedel-Crafts conditions and easily removable afterward.

  • N-Oxide Formation: One approach is to convert the quinoline nitrogen to an N-oxide. The resulting N-oxide is less basic and can be readily reduced back to the quinoline after the acylation.

  • Alkylation/Acylation of Nitrogen: While seemingly counterintuitive, certain N-acyl or N-alkyl derivatives can sterically hinder the nitrogen's interaction with the Lewis acid. However, the choice of protecting group is critical, as some may not be stable.[9] The trichloroethyl chloroformate (Troc-Cl) protecting group is one such example that is stable to acidic conditions and can be removed under mild basic conditions.

Question 3: My aromatic substrate is also deactivated (e.g., nitrobenzene). Can I still perform the Friedel-Crafts acylation with this compound?

Attempting a Friedel-Crafts acylation with both a deactivated acylating agent and a deactivated substrate is exceptionally challenging and often results in failure. The reaction relies on the aromatic ring being sufficiently nucleophilic to attack the electrophilic acylium ion.[1][6] When the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), its nucleophilicity is severely diminished, making the reaction kinetically unfavorable.[2]

Recommendation:

It is highly advisable to reconsider your synthetic route. If possible, introduce the deactivating group after the Friedel-Crafts acylation step.

Question 4: What role does the solvent play, and what are the best solvent choices for this reaction?

The choice of solvent is critical and can significantly impact the reaction's success.

  • Non-polar, aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are generally preferred for Friedel-Crafts reactions. They are good at dissolving the reactants and the intermediate complexes without competing for the Lewis acid catalyst.

  • Nitrobenzene can sometimes be used as a solvent, particularly for reactions that require higher temperatures to proceed.[10] Since nitrobenzene is itself a deactivated aromatic compound, it is generally inert to Friedel-Crafts conditions.[10] Its polar nature can also help to dissolve the reaction intermediates.[11] However, its high boiling point can make product isolation more difficult.

  • Carbon disulfide (CS₂) is another traditional solvent, but its toxicity and flammability make it a less desirable choice in modern laboratories.

Solvent Comparison Table

SolventBoiling Point (°C)PolarityProsCons
Dichloromethane (DCM)39.6Polar aproticGood solubility, easy to removeLow boiling point may limit reaction temperature
1,2-Dichloroethane (DCE)83.5Polar aproticHigher boiling point than DCMMore toxic than DCM
Nitrobenzene210.9Polar aproticAllows for high reaction temperaturesDifficult to remove, toxic
Question 5: Are there any alternative, non-Friedel-Crafts methods for acylating a substrate with a quinoline-3-carbonyl moiety?

Yes, given the inherent difficulties of using this compound in a classical Friedel-Crafts reaction, exploring alternative C-C bond-forming strategies is a prudent approach.

Minisci-type Reactions (Cross-Dehydrogenative Coupling):

For heteroaromatic compounds, a powerful alternative is the Minisci reaction, which involves the acylation of electron-deficient heterocycles.[12] Modern variations of this reaction are often transition-metal-free and utilize an oxidant.[13][14]

  • General Concept: This method typically involves the reaction of the quinoline derivative with an aldehyde in the presence of an oxidant (like K₂S₂O₈) to generate an acyl radical, which then attacks the aromatic substrate. This approach bypasses the need for a Lewis acid and is therefore not susceptible to catalyst deactivation by the quinoline nitrogen.

Visualizing the Problem and Solutions

Diagram 1: Lewis Acid Catalyst Deactivation

G cluster_0 Desired Friedel-Crafts Acylation cluster_1 Competing Deactivation Pathway QC Quinoline-3-carbonyl chloride Acylium Reactive Acylium Ion (Electrophile) QC->Acylium Activation Quinoline_N Quinoline Nitrogen (Lewis Base) AlCl3_1 AlCl3 (Lewis Acid) AlCl3_1->Acylium Product Acylated Product Acylium->Product Attack Complex Inactive Lewis Acid-Base Complex Arene Aromatic Substrate (Nucleophile) Arene->Product Quinoline_N->Complex Coordination AlCl3_2 AlCl3 (Lewis Acid) AlCl3_2->Complex

Caption: The dual role of this compound in Friedel-Crafts reactions.

Diagram 2: Troubleshooting Workflow

G Start Low Yield Observed Check_Stoichiometry Increase AlCl3 Stoichiometry (2.5-3.0 eq.) Start->Check_Stoichiometry Protect_N Protect Quinoline Nitrogen (e.g., N-oxide formation) Check_Stoichiometry->Protect_N If yield is still low Success Improved Yield Check_Stoichiometry->Success If successful Change_Solvent Optimize Solvent (DCE or Nitrobenzene) Protect_N->Change_Solvent If protection is complex Protect_N->Success If successful Alternative_Method Consider Alternative Methods (e.g., Minisci Reaction) Change_Solvent->Alternative_Method If optimization fails Change_Solvent->Success If successful Alternative_Method->Success If successful

Caption: A stepwise approach to troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with Increased Catalyst Load
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq.) and the chosen anhydrous solvent (e.g., DCE, 5-10 mL per mmol of substrate) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) to the stirred solution. Caution: The addition can be exothermic.

  • Acyl Chloride Addition: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCE and add it to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. If no reaction is observed by TLC, the mixture can be gently heated to 50-60 °C.

  • Workup: Cool the reaction mixture back to 0 °C and quench by slowly adding crushed ice, followed by cold 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry, 79(9), 3856–3865. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • ResearchGate. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Available at: [Link]

  • Morita, Y., et al. (1993). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (21), 2585-2591. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. Catalytic Friedel–Crafts Acylation of Heteroaromatics. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • ScienceDirect. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available at: [Link]

  • RSC Publishing. Friedel–Crafts reactions for biomolecular chemistry. Available at: [Link]

  • RSC Publishing. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Available at: [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • Quora. Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]

  • Friedel-Crafts Handout. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available at: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • ScienceDirect. Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Available at: [Link]

  • ACS Publications. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. Available at: [Link]

  • Quora. Why is a Friedel-Crafts reaction not possible on Quinoline? Available at: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVE AND INTERMEDIATE THEREFOR.
  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • OSTI.gov. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). Available at: [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Available at: [Link]

  • PMC - NIH. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available at: [Link]

  • NIH. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Available at: [Link]

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Technical Support Center: Strategies to Minimize Byproduct Formation in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Our goal is to provide in-depth, actionable insights to help you minimize byproduct formation and optimize your reaction outcomes. This resource is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Section 1: General Strategies for Minimizing Byproduct Formation

Before diving into specific synthesis methods, it's important to understand the general principles that can lead to cleaner reactions and higher yields.

FAQ 1: What are the most critical parameters to control to prevent side reactions in quinoline synthesis?

Answer: Optimizing reaction conditions is paramount. Careful control over several factors can significantly reduce the formation of unwanted byproducts.[1]

  • Temperature Control: Many quinoline syntheses are exothermic.[1][2] Elevated temperatures often accelerate undesired side reactions, such as polymerization and tar formation.[1][3][4] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate while minimizing byproduct formation.[4]

  • Catalyst Selection: The choice of catalyst is vital. Harsh catalysts can lead to decomposition and the formation of complex byproduct mixtures.[1] Milder catalysts, such as certain Lewis acids (e.g., ZnCl₂, SnCl₄), Brønsted acids (e.g., p-TsOH), or even nanocatalysts, can provide a more controlled reaction environment.[4][5][6] Recent studies have also shown that solvent-free and catalyst-free conditions can provide an environmentally friendly and efficient method for quinoline synthesis.[7]

  • Purity of Starting Materials: Always use high-purity, and when necessary, freshly distilled reagents.[3] Impurities in the starting materials can act as catalysts for side reactions or be incorporated into unwanted byproducts.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[8] Stopping the reaction at the right point can prevent the formation of degradation products.

FAQ 2: How can I effectively purify my quinoline derivative if byproducts are still formed?

Answer: Even with optimized conditions, some byproduct formation may be unavoidable. Standard organic chemistry purification techniques are typically effective.[1]

  • Column Chromatography: This is one of the most common methods. However, the basic nature of the quinoline nitrogen can cause streaking or decomposition on acidic silica gel.[9][10] To mitigate this, you can:

    • Add a basic modifier like triethylamine (0.5-2%) or ammonia to the eluent.[10]

    • Use a less acidic stationary phase like alumina (neutral or basic).[10]

    • Consider reverse-phase chromatography for highly lipophilic derivatives.[10]

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline products. Choosing the right solvent or solvent system is key.

  • Distillation: For volatile quinoline derivatives, vacuum distillation can be very effective.[1] Steam distillation is particularly useful for separating volatile quinolines from non-volatile tars, especially in the Skraup synthesis.[1]

  • Salt Formation: Forming a salt, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[1]

Section 2: Troubleshooting Guides for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in well-known quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is a classic method but is notoriously vigorous and prone to tar formation.[1][2]

Problem 1: My Skraup reaction is extremely exothermic and difficult to control, leading to low yields and significant tar formation.

Cause: The reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent is highly exothermic.[2]

Solutions:

  • Use a Moderator: Add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[2]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[2]

  • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent the formation of localized hotspots.[2]

The Doebner-von Miller Reaction

This reaction is a versatile method for preparing substituted quinolines but often suffers from polymerization of the α,β-unsaturated carbonyl compound.[4][11]

Problem 2: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible.

Cause: Tar formation is a very common issue, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4]

Solutions:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[3]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[2][4][11]

  • Optimize Acid Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider testing different Brønsted and Lewis acids to find an optimal balance.[4]

Problem 3: My final product is contaminated with dihydro- or tetrahydroquinoline impurities.

Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to these hydrogenated byproducts.[4]

Solutions:

  • Ensure Sufficient Oxidant: Use an adequate amount of a suitable oxidizing agent.

  • Post-Reaction Oxidation: If hydrogenated impurities are present after isolation, they can often be oxidized to the desired quinoline in a separate step using an oxidizing agent like DDQ or MnO₂.[4]

The Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][12] A common side reaction is the self-condensation of the ketone reactant.[1][12]

Problem 4: I'm observing significant formation of aldol condensation byproducts, leading to a complex mixture.

Cause: The ketone reactant can undergo self-condensation, especially under basic conditions.[1][12]

Solutions:

  • Use an Imine Analog: To avoid aldol condensation, particularly under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[1][12]

  • Milder Conditions: Employing milder reaction conditions, such as using a gold catalyst, can allow the reaction to proceed at lower temperatures, suppressing the aldol side reaction.[12]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.[1]

  • Acidic Catalysis: Using an acidic catalyst like p-toluenesulfonic acid (p-TsOH) can sometimes suppress base-catalyzed aldol condensation.[2]

The Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone.[13] A key challenge can be controlling the regioselectivity when using an unsymmetrical β-diketone.[2]

Problem 5: I am getting a mixture of regioisomers when using an unsymmetrical β-diketone.

Cause: Cyclization can occur on either side of the enamine intermediate formed from the aniline and the unsymmetrical β-diketone.

Solutions:

  • Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[2]

  • Aniline Substituents: The electronic nature of substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[2]

  • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[2]

Section 3: Data Presentation and Experimental Protocols

To provide practical guidance, this section includes tables summarizing key parameters and detailed experimental protocols for selected syntheses.

Table 1: Troubleshooting Summary for Common Quinoline Syntheses
SynthesisCommon ProblemPrimary CauseRecommended Solution(s)
Skraup Vigorous, uncontrolled reaction; tar formationHighly exothermic nature of the reactionUse a moderator (FeSO₄), slow addition of H₂SO₄ with cooling.[2]
Doebner-von Miller Significant tar/polymer formationAcid-catalyzed polymerization of α,β-unsaturated carbonylEmploy a biphasic solvent system; slow reactant addition.[2][3][4]
Friedländer Aldol condensation byproductsSelf-condensation of the ketone reactantUse an imine analog of the 2-aminoaryl ketone; milder reaction conditions.[1][12]
Combes Mixture of regioisomersUse of an unsymmetrical β-diketoneUtilize steric hindrance; optimize aniline substituents and acid catalyst.[2]
Experimental Protocol: Catalyzed Friedländer Synthesis

This protocol provides a general procedure for the iodine-catalyzed Friedländer synthesis.[8]

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a representative example of the Doebner-von Miller synthesis.[2]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.

  • Isolation: Isolate the product by steam distillation or extraction with a suitable organic solvent.

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagrams can be powerful tools for understanding complex reaction mechanisms and troubleshooting workflows.

Diagram 1: General Troubleshooting Workflow for Byproduct Formation

G cluster_conditions Condition Optimization start High Byproduct Formation Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions purity->conditions If pure temp Lower Temperature conditions->temp catalyst Change Catalyst (Milder) conditions->catalyst time Optimize Reaction Time conditions->time solvent Modify Solvent System conditions->solvent separation Optimize Purification end Minimized Byproducts & Pure Product separation->end temp->separation catalyst->separation time->separation solvent->separation

Caption: A decision-making workflow for troubleshooting byproduct formation.

Diagram 2: Competing Pathways in the Friedländer Synthesis

G cluster_pathways Reaction Pathways reactants 2-Aminoaryl Ketone + α-Methylene Ketone desired_path Desired Condensation reactants->desired_path Controlled Conditions side_path Aldol Self-Condensation reactants->side_path Harsh Conditions (e.g., strong base) quinoline Substituted Quinoline desired_path->quinoline byproduct Aldol Byproduct side_path->byproduct

Sources

Stability issues of Quinoline-3-carbonyl chloride and its storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quinoline-3-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the stability and proper handling of this highly reactive compound. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for introducing the quinoline-3-carbonyl moiety into various molecular scaffolds. Its utility stems from the high reactivity of the acyl chloride functional group.[1][2][3] This reactivity, however, also dictates its inherent instability and necessitates stringent storage and handling protocols. The electrophilic nature of the carbonyl carbon makes it highly susceptible to nucleophilic attack, with water being a primary reactant of concern.[1][4]

Troubleshooting Guide

Issue 1: Inconsistent or Low Yields in Acylation Reactions

Symptoms:

  • Your acylation reaction with an amine or alcohol results in a lower than expected yield of the desired amide or ester.

  • TLC or LC-MS analysis of your starting material shows the presence of a more polar impurity.

Probable Cause: The primary culprit is likely the degradation of your this compound stock due to hydrolysis. Acyl chlorides react readily with ambient moisture to form the corresponding carboxylic acid (Quinoline-3-carboxylic acid) and hydrochloric acid.[2][4] This less reactive carboxylic acid will not participate in the acylation reaction under standard conditions, leading to reduced yields.

Step-by-Step Solution:

  • Verify Reagent Quality: Before starting your experiment, it is prudent to check the quality of the this compound. This can be done by taking a small aliquot, quenching it with a dry alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base, and analyzing the resulting ester by TLC or LC-MS to confirm the presence of the expected product.[5]

  • Ensure Anhydrous Conditions: All glassware for the reaction should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Proper Reagent Handling: When dispensing the this compound, do so under an inert atmosphere. Use a syringe or a glove box to minimize exposure to air.

  • Fresh is Best: If possible, use a freshly opened bottle of the reagent. If you suspect your stock has degraded, it may be necessary to purify it or purchase a new batch.

Issue 2: Fuming or "Smoking" of the Reagent Upon Opening

Symptom:

  • Upon opening the container, you observe white fumes.

Probable Cause: This is a clear indication of the reagent's reaction with atmospheric moisture. The fumes are a result of the formation of hydrochloric acid (HCl) gas.[4]

Immediate Actions:

  • Handle in a Fume Hood: Immediately place the container in a certified chemical fume hood.

  • Wear Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and acid-resistant gloves.

  • Minimize Exposure: Close the container as quickly as possible after dispensing the required amount.

  • Inert Gas Blanket: To preserve the remaining reagent, flush the headspace of the container with a dry, inert gas like argon or nitrogen before sealing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: In a cool environment. Refrigeration is often recommended, but check the supplier's specific guidelines.

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis.

  • Container: In the original, tightly sealed container.[6][7]

  • Location: In a dry, well-ventilated area away from heat sources and incompatible materials.[6][7]

Q2: What materials are incompatible with this compound?

A2: Due to its high reactivity, this compound is incompatible with:

  • Water and Moisture: Leads to rapid hydrolysis.[1]

  • Alcohols and Amines: Will react to form esters and amides, respectively.[2]

  • Strong Bases: Can promote elimination or other side reactions.

  • Strong Oxidizing Agents: As a general precaution for organic compounds.[8]

Q3: What are the visual signs of this compound degradation?

A3: Visual signs of degradation can include:

  • Fuming: As mentioned, this indicates reaction with moisture.[4]

  • Change in Appearance: The reagent is typically a solid. The presence of a different solid phase could indicate the formation of Quinoline-3-carboxylic acid.

  • Pressure Buildup: The generation of HCl gas in a sealed container can lead to pressure buildup.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Always handle this compound in a chemical fume hood and wear:

  • Eye Protection: Chemical safety goggles and a face shield.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[10][11]

  • Body Protection: A lab coat and closed-toe shoes.[9]

Q5: How should I dispose of waste this compound?

A5: Waste should be handled as hazardous. A common procedure is to slowly and carefully quench small quantities of the waste material with a suitable nucleophile like a dilute solution of sodium bicarbonate or an alcohol, always in a fume hood and with appropriate cooling. The resulting mixture should then be disposed of according to your institution's hazardous waste guidelines.[7] Never dispose of reactive acyl chlorides directly into aqueous waste streams.

Data and Diagrams

Table 1: Storage and Handling Summary
ParameterRecommendationRationale
Storage Temperature Cool, dry place (refrigeration often suitable)Minimizes decomposition and reaction rates.
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture.[1][5]
Container Tightly sealed, original containerPrevents ingress of moisture and contaminants.[6]
Handling Location Chemical fume hoodProtects user from corrosive HCl fumes.
PPE Goggles, face shield, gloves, lab coatProtects against skin and eye contact with the corrosive reagent.[9][10]
Diagram 1: Hydrolysis Degradation Pathway

The primary stability concern for this compound is its reaction with water, leading to its degradation into the corresponding carboxylic acid.

Hydrolysis_Pathway reagent This compound C₁₀H₆ClNO product Quinoline-3-carboxylic acid C₁₀H₇NO₂ reagent->product Hydrolysis water {Water | H₂O} byproduct {Hydrochloric Acid | HCl} product->byproduct +

Caption: Hydrolysis of this compound.

References

  • ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • PubChem. This compound | C10H6ClNO | CID 11030631. Available from: [Link]

  • CPAchem Ltd. Safety data sheet. (2023-01-31). Available from: [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025-06-23). Available from: [Link]

  • TMP Chem. Preparations and Reactions of Acyl Chlorides. (2023-02-10). Available from: [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. Available from: [Link]

  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. Available from: [Link]

  • Journal of Heterocyclic Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. (2023-01-22). Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

  • PubChem. Quinoline | C9H7N | CID 7047. Available from: [Link]

  • ResearchGate. Microbial degradation of quinoline and methylquinolines. (1990-03). Available from: [Link]

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Technical Support Center: Overcoming Poor Solubility of Quinoline-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, from anticancer to antimalarial drugs.[1][2][3] Their rigid, aromatic structure is key to their biological activity but is also the primary cause of a significant experimental hurdle: poor aqueous solubility. This challenge can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading results in biological assays.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to diagnose and resolve solubility issues with quinoline-based compounds. Our goal is to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoline compounds constantly precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?

A: This is the most common manifestation of poor aqueous solubility and is often an issue of kinetic versus thermodynamic solubility.[6] Your compound may be readily soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent. However, when a small volume of this stock is introduced into a large volume of aqueous buffer, the solvent environment changes drastically and abruptly.[7] The DMSO disperses, and the compound is suddenly exposed to water. If its intrinsic aqueous solubility is low, it cannot remain dissolved and precipitates out of the solution.[8] This is a kinetic phenomenon because the compound doesn't have sufficient time or favorable interactions to achieve a stable, dissolved state in the new environment.[6]

Q2: What is the best initial solvent to use for my quinoline-based compound?

A: For most quinoline derivatives, DMSO is the standard starting point due to its excellent solubilizing power for a wide range of organic molecules.[4] However, it's crucial to prepare a high-concentration stock (e.g., 10-20 mM) and to be mindful of the final DMSO concentration in your assay, which should ideally be kept below 0.5% to avoid off-target effects.[7] If DMSO proves problematic, other organic solvents like ethanol or dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.

Q3: How does the pH of my buffer affect the solubility of my quinoline compound?

A: The effect of pH is critical and depends on the specific pKa of your quinoline derivative. The quinoline ring contains a nitrogen atom that is weakly basic.[9] At a pH below the pKa of this nitrogen, it becomes protonated, forming a positively charged species.[2][10] This charged form is generally much more soluble in aqueous media than the neutral form.[10] Therefore, for many quinoline compounds, decreasing the pH of the buffer can significantly enhance solubility.[9] Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.[10]

Q4: My compound seems to dissolve, but my results are inconsistent. Could it be forming aggregates?

A: Yes, this is a distinct possibility. At concentrations above their critical aggregation concentration (CAC), poorly soluble compounds can form colloidal aggregates. These are not true solutions but rather microscopic particles suspended in the liquid. These aggregates can interfere with assays in numerous ways, such as by sequestering the target protein or interacting non-specifically with detection reagents, leading to erroneous results.[5] Visual inspection is often insufficient to detect these aggregates. Techniques like Dynamic Light Scattering (DLS) can be used to confirm if your "solution" is actually a monodisperse solution or a collection of aggregates.

Troubleshooting Guides & In-Depth Solutions

This section provides structured workflows to address specific solubility challenges you may encounter.

Problem 1: My compound precipitates immediately upon dilution into the final assay buffer.

This is a classic sign that the aqueous solubility limit has been exceeded. The following workflow can help diagnose and solve this issue.

A Start: Compound Precipitates in Aqueous Buffer B Step 1: Verify Maximum Soluble Concentration A->B C Is the final assay concentration below this limit? B->C D Yes C->D Yes E No C->E No G Step 2: Optimize Buffer pH (based on compound pKa) D->G F Reduce final assay concentration. Re-test. E->F F->B H Does adjusting pH (e.g., to pH 6.0-7.0) improve solubility? G->H I Yes H->I Yes J No / Assay is pH sensitive H->J No K Proceed with optimized pH. Ensure pH doesn't affect assay. I->K L Step 3: Introduce a Co-solvent (e.g., Ethanol, PEG) J->L R End: Problem Resolved K->R M Does a low % of co-solvent (e.g., 1-5% final) prevent precipitation? L->M N Yes M->N Yes O No M->O No P Proceed with co-solvent. Run co-solvent-only control. N->P Q Step 4: Advanced Formulation (e.g., Cyclodextrins) O->Q P->R Q->R Refer to Advanced Protocols

Caption: Workflow for troubleshooting compound precipitation.

  • Prepare a serial dilution of your high-concentration DMSO stock (e.g., 10 mM) in 100% DMSO.

  • Add a small, fixed volume (e.g., 1 µL) of each DMSO concentration to the final assay buffer (e.g., 99 µL) in a clear 96-well plate. This creates a range of final compound concentrations with a consistent final DMSO percentage.

  • Incubate under the same conditions as your assay (e.g., 30 minutes at room temperature).

  • Visually inspect for precipitation (haziness or visible particles). A nephelometer can be used for a more quantitative assessment.

  • The highest concentration that remains clear is your maximum kinetic solubility limit under these specific assay conditions.[11] You should not exceed this concentration in your experiments.[7]

Problem 2: Standard solubilization methods are failing or are incompatible with my assay.

When pH adjustments and simple co-solvents are not viable options, more advanced formulation strategies are required. Cyclodextrins are a powerful tool in this context.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble guest molecules, like quinolines, forming a water-soluble "inclusion complex."[12] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[13]

cluster_0 Mechanism of Cyclodextrin Encapsulation Quinoline Poorly Soluble Quinoline Compound p1 Quinoline->p1 Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->p1 Complex Water-Soluble Inclusion Complex p1->Complex + p2

Caption: Cyclodextrin encapsulation mechanism.

  • Select Cyclodextrin Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[14]

  • Prepare Cyclodextrin Solutions: Make a range of HP-β-CD concentrations (e.g., 0.5%, 1%, 2%, 5% w/v) in your assay buffer.

  • Add Compound: To each cyclodextrin solution, add your quinoline compound (from a concentrated DMSO stock) to a final concentration that was previously observed to precipitate.

  • Equilibrate: Mix thoroughly (vortex) and allow the solutions to equilibrate for at least 1-2 hours at room temperature. Gentle warming or sonication can sometimes facilitate complex formation.[9][12]

  • Assess Solubility: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal Concentration: The lowest concentration of HP-β-CD that successfully solubilizes the desired concentration of your compound should be used. Always run a "cyclodextrin-only" control in your biological assay to ensure it has no independent effect.

Data Summary Table

The following table provides a hypothetical example of how to present solubility data for a model quinoline compound ("Quino-X") to guide formulation decisions.

Formulation ConditionMax Soluble Conc. (µM)ObservationsRecommendation
Control: Assay Buffer (pH 7.4) + 0.5% DMSO< 1Heavy precipitationNot viable
Assay Buffer (pH 6.5) + 0.5% DMSO15Clear solutionViable if assay tolerates pH 6.5
Assay Buffer (pH 7.4) + 0.5% DMSO + 5% Ethanol25Clear solutionViable; requires ethanol control
Assay Buffer (pH 7.4) + 0.5% DMSO + 2% HP-β-CD> 100Clear solutionRecommended ; requires HP-β-CD control

Concluding Remarks

Overcoming the poor solubility of quinoline-based compounds is a critical step in obtaining reliable and reproducible data in biological assays. A systematic approach, beginning with simple adjustments to buffer composition and progressing to more advanced formulation strategies like co-solvents and cyclodextrins, will empower researchers to mitigate experimental artifacts. Always validate that your chosen solubilization method does not interfere with the assay itself by running appropriate vehicle controls. By understanding the physicochemical principles behind these techniques, you can design robust experiments and unlock the full potential of your quinoline-based compounds.

References

  • ProQuest. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • PubMed. Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Available from: [Link]

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  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • ResearchGate. Biological evaluation of some quinoline with different functional groups as anticancer agents | Request PDF. Available from: [Link]

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  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Wikipedia. Quinine. Available from: [Link]

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  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

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  • National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • ResearchGate. Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Available from: [Link]

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  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available from: [Link]

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  • National Institutes of Health. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. Available from: [Link]

  • National Institutes of Health. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from: [Link]

  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

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  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • Springer. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

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  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

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Scalable synthesis of Quinoline-3-carbonyl chloride for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the scalable synthesis of Quinoline-3-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the industrial-scale production of this critical chemical intermediate. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, and mastering the synthesis of key precursors like this compound is essential for successful drug discovery and manufacturing campaigns.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Synthesis Overview: From Carboxylic Acid to Acyl Chloride

The most direct and industrially scalable method for preparing this compound is the chlorination of its parent carboxylic acid, Quinoline-3-carboxylic acid. This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being the most common choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5]

The general workflow for this process is illustrated below.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification & Final Product start Quinoline-3-carboxylic Acid reaction Reaction with Chlorinating Agent (e.g., SOCl₂) start->reaction Charge Reactor conditions Anhydrous Conditions Inert Solvent (optional) Reflux reaction->conditions workup Removal of Excess Reagent & Solvent under Vacuum reaction->workup Reaction Complete crude Crude Quinoline-3-carbonyl Chloride workup->crude purify High-Vacuum Distillation or Crystallization (If Required) crude->purify For High-Purity Requirements direct_use Direct Use in Next Step crude->direct_use Common Industrial Practice final_product Pure Quinoline-3-carbonyl Chloride purify->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question: My reaction shows low or no conversion of the starting carboxylic acid. What are the likely causes and solutions?

Answer: This is a common issue often related to reaction conditions or reagent quality.

  • Potential Cause 1: Presence of Moisture. Acyl chlorides are highly susceptible to hydrolysis, and thionyl chloride reacts violently with water.[4][6] Any moisture in the starting material, solvent, or glassware will consume the chlorinating agent and revert the product to the starting acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. If the starting carboxylic acid is suspected to contain water, dry it in a vacuum oven before use. Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Potential Cause 2: Deactivated Thionyl Chloride. Thionyl chloride can degrade upon storage, especially if exposed to atmospheric moisture.

    • Solution: Use thionyl chloride from a fresh, recently opened bottle. For critical large-scale runs, it is advisable to test the reagent on a small scale first or to purify it by distillation before use.

  • Potential Cause 3: Insufficient Reaction Temperature or Time. The conversion of a carboxylic acid to an acyl chloride is not always instantaneous and often requires thermal energy to proceed to completion.

    • Solution: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction's progress periodically. A reliable method is to take a small aliquot from the reaction, carefully quench it with anhydrous methanol, and analyze the formation of the resulting methyl quinoline-3-carboxylate by TLC or LC-MS.[4][7] The reaction is complete when the starting carboxylic acid is no longer observed.

Question: The reaction mixture has turned dark brown or black, and I'm observing tar formation. What went wrong?

Answer: A dark reaction color or the formation of tar-like substances typically indicates product decomposition or side reactions, often caused by excessive heat.

  • Potential Cause: Overheating. While heat is required, excessive temperatures can cause the quinoline ring system or the acyl chloride product to decompose.

    • Solution: Maintain careful temperature control. Heat the reaction to a gentle reflux rather than aggressively boiling it. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. If the reaction is highly exothermic upon addition of thionyl chloride, consider adding the reagent slowly at a lower temperature before heating to reflux.[4]

Question: I'm having difficulty isolating the pure this compound after the reaction.

Answer: The high reactivity of the product makes its isolation challenging. It is rarely purified by column chromatography due to its sensitivity.

  • Potential Cause 1: Decomposition During Workup. Exposure to atmospheric moisture or high temperatures during solvent removal can lead to significant product loss.[8]

    • Solution: The standard industrial practice is to use the crude product directly in the subsequent step after removing all volatile components.[4] To do this, remove the excess thionyl chloride and any solvent under reduced pressure. To ensure the complete removal of the last traces of thionyl chloride, add anhydrous toluene and re-evaporate. This process, known as co-evaporation or azeotropic distillation, helps remove residual SOCl₂ at a lower temperature, minimizing thermal degradation.[8]

  • Potential Cause 2: Inherent Instability. this compound is a reactive intermediate, not intended for long-term storage.

    • Solution: If purification is absolutely necessary, high-vacuum distillation is the preferred method. This must be done using equipment that is scrupulously dry. Crystallization from a non-hydroxylic, anhydrous solvent (e.g., hexane/toluene) is another option but can be challenging.[4] For most applications, telescoping the crude product into the next reaction is the most efficient and highest-yielding strategy.

G start Problem Observed: Low Yield / Impure Product q1 Was the reaction run under strictly anhydrous conditions? start->q1 a1_no Result: Hydrolysis Solution: Dry all glassware, solvents, and reagents. Use inert atmosphere. q1->a1_no No q2 Was the thionyl chloride from a fresh source? q1->q2 Yes a1_no->q2 a2_no Result: Incomplete Reaction Solution: Use a new bottle of thionyl chloride. q2->a2_no No q3 Was the workup performed at low temperature? q2->q3 Yes a2_no->q3 a3_no Result: Thermal Decomposition Solution: Use rotary evaporation without excessive heat. Co-evaporate with anhydrous toluene. q3->a3_no No success Improved Yield & Purity q3->success Yes a3_no->success

Caption: Troubleshooting decision tree for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when using thionyl chloride at an industrial scale?

A1: Thionyl chloride is corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[9][10] It reacts violently with water, releasing toxic and corrosive gases (hydrogen chloride and sulfur dioxide).[6] Key safety precautions include:

  • Ventilation: Always handle thionyl chloride in a well-ventilated chemical fume hood or a closed system reactor.[6][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and acid-resistant gloves. A lab coat and closed-toe shoes are mandatory.[9][12]

  • Emergency Preparedness: Have an appropriate spill kit ready, containing an absorbent material like sand or diatomaceous earth. Never use water to clean up a thionyl chloride spill.[6] Ensure safety showers and eyewash stations are accessible.

  • Quenching: Excess thionyl chloride must be quenched safely. This can be done by slowly adding it to a stirred, cooled solution of sodium hydroxide or calcium hydroxide. This process is highly exothermic and should be done with extreme care.

Q2: Are there viable alternatives to thionyl chloride for this synthesis?

A2: Yes, other chlorinating agents can be used, each with its own advantages and disadvantages. The choice often depends on scale, cost, and the sensitivity of the substrate.

ReagentKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) Inexpensive; Gaseous byproducts (SO₂, HCl) are easily removed.[4]Highly corrosive and reactive; Can cause decomposition with sensitive substrates.
Oxalyl Chloride ((COCl)₂) Milder reaction conditions (often room temp); Gaseous byproducts (CO, CO₂, HCl).More expensive; Can form reactive Vilsmeier-Haack type intermediates with DMF catalyst, leading to side products.[8]
Phosphorus Pentachloride (PCl₅) Effective for less reactive acids.Produces a solid byproduct (POCl₃) which has a high boiling point and must be removed by careful distillation.[4]

Q3: What is the role of a DMF catalyst in this reaction?

A3: A catalytic amount of N,N-dimethylformamide (DMF) is often added to reactions involving thionyl chloride or oxalyl chloride. DMF reacts with the chlorinating agent to form a Vilsmeier reagent in situ. This reagent is a more potent acylating agent than the chlorinating agent itself and accelerates the conversion of the carboxylic acid to the acyl chloride.[8] Only a catalytic quantity (e.g., 1-2 drops per mole of acid) is needed.

Q4: How should the final product, this compound, be stored?

A4: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4] For long-term stability, storage in a freezer is recommended. It is best to use the material as quickly as possible after its synthesis.

Detailed Experimental Protocol

This protocol is a representative example for a laboratory scale and should be optimized and adapted for specific large-scale equipment and safety procedures.

Objective: To synthesize this compound from Quinoline-3-carboxylic acid.

Materials:

  • Quinoline-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Toluene

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic)

Procedure:

  • Reactor Setup: Equip a clean, oven-dried, multi-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet bubbler (or connected to a caustic scrub), and a dropping funnel. Ensure the entire system is under a positive pressure of an inert gas like nitrogen.

  • Charging Reagents: Charge the flask with Quinoline-3-carboxylic acid (1.0 eq) and anhydrous toluene (3-5 mL per gram of acid). Begin stirring to form a suspension.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the stirred suspension via the dropping funnel at room temperature. The addition may be exothermic; control the addition rate to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-90°C). Maintain this temperature for 2-4 hours. The solid starting material should dissolve as the reaction proceeds.

  • Monitoring (Optional but Recommended): To check for completion, cool the mixture slightly, withdraw a small aliquot with a dry syringe, and add it to a vial containing 1 mL of anhydrous methanol. Analyze this quenched sample by TLC or LC-MS to confirm the absence of the starting carboxylic acid.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a base trap (e.g., a bubbler with NaOH solution) to neutralize the corrosive acidic vapors.

  • Final Drying: Add a fresh portion of anhydrous toluene to the crude residue and evaporate again under reduced pressure. This co-evaporation step is critical for removing the last traces of thionyl chloride. The resulting crude this compound, often a solid or semi-solid, is typically used without further purification.

References
  • Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS.
  • ChemicalBook. (2025). Thionyl chloride - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet.
  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride.
  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride.
  • Abdel-Wahab, B. F., et al. (2017).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Chemspace. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Removal of impurities from Isoquinoline-6-carbonyl chloride reactions.
  • Ukwueze, A. C., et al. (2006). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

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Validation & Comparative

A Comparative Guide to the Reactivity of Quinoline-3-carbonyl Chloride and Other Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the reactivity of Quinoline-3-carbonyl chloride against common aliphatic and aromatic acyl chlorides. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal chemical principles governing these powerful acylating agents. We will dissect the structural nuances that dictate reactivity and provide validated experimental frameworks for empirical comparison.

The Underlying Principles of Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property that makes them invaluable in organic synthesis for creating esters, amides, and other acyl compounds.[1][2] Their high reactivity stems from a combination of two primary electronic factors centered on the carbonyl group:

  • Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density via the inductive effect.[3][4] This creates a significant partial positive charge (δ+) on the carbon, making it an excellent target for nucleophilic attack.[5]

  • Superiority of the Leaving Group: The nucleophilic acyl substitution mechanism proceeds through a tetrahedral intermediate. The reaction's progression hinges on the expulsion of a leaving group. The chloride ion (Cl⁻) is an outstanding leaving group because it is the conjugate base of a strong acid (HCl, pKa ≈ -7), rendering it very stable in solution.[1][6]

This combination ensures that reactions with even weak nucleophiles, such as water or alcohols, are often rapid and exothermic.[7] The general hierarchy of reactivity for carboxylic acid derivatives places acyl chlorides at the apex, followed by anhydrides, esters, and the significantly less reactive amides.[1][8]

G Acyl_Chlorides Acyl Chlorides (Most Reactive) Acid_Anhydrides Acid Anhydrides Acyl_Chlorides->Acid_Anhydrides > Esters Esters Acid_Anhydrides->Esters > Amides Amides (Least Reactive) Esters->Amides >

Caption: General reactivity order of carboxylic acid derivatives.

A Structural Showdown: Aliphatic vs. Aromatic vs. Heteroaromatic Acyl Chlorides

While all acyl chlorides are reactive, their behavior in solution is finely tuned by the nature of the R-group attached to the carbonyl. To understand the unique properties of this compound, we must first compare it to two archetypes: acetyl chloride (aliphatic) and benzoyl chloride (aromatic).

Acetyl Chloride: The Inductive Baseline

Acetyl chloride (CH₃COCl) serves as our baseline for a simple aliphatic acyl chloride. The methyl group is weakly electron-donating through the inductive effect (+I). This slightly reduces the partial positive charge on the carbonyl carbon, but its effect is minimal compared to the powerful electron withdrawal by the oxygen and chlorine atoms. It is highly reactive and readily hydrolyzed by atmospheric moisture.[9][10]

Benzoyl Chloride: The Resonance Dampener

In benzoyl chloride (C₆H₅COCl), the phenyl ring is directly attached to the carbonyl group. While the phenyl group is inductively electron-withdrawing, its more significant influence is its ability to donate electron density into the carbonyl group via resonance (+R effect).[11] This delocalization stabilizes the carbonyl group and reduces the electrophilicity of the carbonyl carbon.[9][12] Consequently, benzoyl chloride is considerably less reactive than acetyl chloride and is hydrolyzed much more slowly.[11][13]

This compound: The Inductively Activated System

This compound introduces a heteroaromatic quinoline moiety. The key difference from benzoyl chloride is the presence of the nitrogen atom within the aromatic system.

  • Strong Inductive Withdrawal (-I Effect): Nitrogen is more electronegative than carbon, and its presence in the ring system exerts a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds to the carbonyl carbon at position 3, increasing its partial positive charge (δ+).

  • Reduced Resonance Donation: While the quinoline ring is aromatic, the electron-withdrawing nature of the nitrogen atom deactivates the ring system, diminishing its ability to donate electron density to the carbonyl group via resonance compared to a simple benzene ring.

Therefore, the carbonyl carbon in this compound is predicted to be significantly more electrophilic than that of benzoyl chloride. Its reactivity should fall between that of the highly reactive acetyl chloride and the more moderate benzoyl chloride.

G cluster_acetyl Acetyl Chloride cluster_benzoyl Benzoyl Chloride cluster_quinoline This compound ac H₃C C=O Cl ac_eff Methyl group provides weak inductive donation (+I). ac:f1->ac_eff Slightly deactivated bc C₆H₅ C=O Cl bc_eff Phenyl ring provides resonance donation (+R). bc:f1->bc_eff Significantly deactivated qc C₉H₆N C=O Cl qc_eff Quinoline N provides strong inductive withdrawal (-I). qc:f1->qc_eff Activated

Caption: Electronic effects influencing carbonyl electrophilicity.

Quantitative Reactivity: A Comparative Hydrolysis Protocol

To empirically validate our predictions, we can measure the relative rates of hydrolysis. Hydrolysis is an excellent benchmark reaction as it is straightforward to monitor and its rate is directly proportional to the electrophilicity of the carbonyl carbon.[1]

Table 1: Predicted Relative Hydrolysis Rates
Acyl ChlorideKey Electronic EffectPredicted Relative Rate (k_rel)
Acetyl ChlorideWeak +I (Inductive)~1000
This compound Strong -I (Inductive)~50-100
Benzoyl Chloride+R (Resonance)1

Note: These are illustrative values to demonstrate the expected trend. Actual rates are highly dependent on experimental conditions.

Experimental Protocol: Spectrophotometric Measurement of Hydrolysis Rate

This protocol provides a self-validating system for comparing the hydrolysis rates of different acyl chlorides by monitoring the reaction in a controlled environment.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of acetyl chloride, benzoyl chloride, and this compound.

Materials:

  • Acyl Chlorides (high purity)

  • Solvent: 90:10 Acetone/Water (v/v)

  • pH indicator (e.g., bromothymol blue)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder (set to 25.0 °C)

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the pH indicator in the 90:10 acetone/water solvent. The concentration should be chosen to give a convenient absorbance (~0.8-1.0) at its λ_max in the basic form.

    • Prepare stock solutions (e.g., 0.1 M) of each acyl chloride in anhydrous acetone. Causality: Anhydrous acetone is used to prevent premature hydrolysis before the experiment begins.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance change at the λ_max of the basic form of the indicator.

    • Equilibrate the cuvette holder to 25.0 ± 0.1 °C.

  • Kinetic Run:

    • Pipette 3.0 mL of the indicator solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5 minutes.

    • Initiate the reaction by rapidly injecting a small volume (e.g., 10 µL) of the acyl chloride stock solution into the cuvette. The acyl chloride should be the limiting reagent. Causality: Using a large excess of water ensures the reaction follows pseudo-first-order kinetics with respect to the acyl chloride.

    • Immediately cap the cuvette, mix by inverting twice, and start recording the absorbance over time for at least 3 half-lives. The hydrolysis produces HCl, which protonates the indicator, causing a decrease in absorbance at the monitored wavelength.

  • Data Analysis:

    • Plot ln(A_t - A_∞) versus time (s), where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of the resulting straight line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • Repeat the experiment at least three times for each acyl chloride to ensure reproducibility.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sol Prepare Acyl Chloride & Indicator Solutions setup_spec Equilibrate Spectrophotometer & Cuvette to 25°C prep_sol->setup_spec mix Inject Acyl Chloride into Indicator Solution setup_spec->mix record Record Absorbance vs. Time mix->record plot Plot ln(A_t - A_∞) vs. Time record->plot calc Calculate k_obs from Slope plot->calc

Caption: Workflow for comparative hydrolysis rate determination.

Synthetic Implications: Amide Formation

The ultimate goal for a medicinal or process chemist is the efficient formation of new bonds. The synthesis of amides from amines is a cornerstone reaction where the choice of acylating agent is critical.[14]

  • With Acetyl Chloride: Reactions are extremely fast, often requiring cooling and careful addition to control the exotherm and prevent side reactions.

  • With Benzoyl Chloride: Reactions are slower, sometimes requiring a mild base catalyst (like pyridine or triethylamine) or elevated temperatures, especially with less nucleophilic amines.[7]

  • With this compound: We predict this reagent will offer a "goldilocks" scenario. It should be reactive enough to acylate a wide range of amines, including moderately deactivated anilines, under mild conditions without the violent reactivity of aliphatic acyl chlorides. This controlled yet enhanced reactivity makes it a potentially valuable tool for complex molecule synthesis where delicate functional groups must be preserved.

Protocol: Competitive Aminolysis

Objective: To directly compare the reactivity of this compound and Benzoyl chloride towards an amine.

Materials:

  • This compound

  • Benzoyl chloride

  • Benzylamine (nucleophile)

  • N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous solvent)

  • Internal Standard (e.g., dodecane)

  • HPLC or GC-MS for analysis

Methodology:

  • To a stirred solution of Benzylamine (1.0 mmol) and DIPEA (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add an internal standard.

  • In a separate flask, prepare a solution containing this compound (1.0 mmol) and Benzoyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the acyl chloride mixture dropwise to the amine solution over 5 minutes.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with a saturated solution of NaHCO₃. Extract the organic layer, dry with Na₂SO₄, and concentrate.

  • Analyze the crude product mixture by HPLC or GC-MS. The ratio of the two amide products (N-benzylquinoline-3-carboxamide and N-benzylbenzamide), corrected by the internal standard, will directly reflect the relative reactivity of the two acyl chlorides.

Conclusion

This compound occupies a strategic position in the reactivity spectrum of acyl chlorides. Its reactivity is attenuated relative to simple aliphatic acyl chlorides like acetyl chloride, but it is electronically activated for nucleophilic attack compared to standard aromatic acyl chlorides like benzoyl chloride. This enhanced reactivity is driven by the potent inductive electron withdrawal of the quinoline nitrogen atom, which increases the electrophilicity of the carbonyl carbon. For the synthetic chemist, this translates to a reagent that is potent yet potentially more selective and controllable than its aliphatic counterparts, making it an excellent choice for the acylation of sensitive or moderately reactive substrates in pharmaceutical and materials science applications.

References

  • Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... (2023). Filo. Retrieved from [Link]

  • Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride? (2020). Quora. Retrieved from [Link]

  • Why is acetyl chloride hydrolyzed faster than benzoyl chloride? (2015). brainly.com. Retrieved from [Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). Chemistry Steps. Retrieved from [Link]

  • Explain why acetyl chloride is hydrolyzed faster than benzoyl... (2023). Transtutors. Retrieved from [Link]

  • ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides? (2017). Reddit. Retrieved from [Link]

  • Acetyl chloride is hydrolysed rapidly by water, whereas benzoyl chloride is not. (n.d.). Allen Digital. Retrieved from [Link]

  • How come acyl chlorides are the most reactive? (2012). Student Doctor Network. Retrieved from [Link]

  • Reactivity of carboxylic acid derivatives (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Is an acyl chloride more reactive than an aldehyde? (2022). Reddit. Retrieved from [Link]

  • A2 Level Chemistry - Acyl Chlorides. (2024). YouTube. Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

  • synthesis of amides from acid chlorides. (2019). YouTube. Retrieved from [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of Quinoline-3-Carboxamide and Carboxylate Derivatives Versus Other Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its versatile framework allows for functionalization at various positions, leading to a diverse range of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.[3][4] This guide provides a comparative analysis of the biological activities of quinoline derivatives, with a particular focus on compounds derived from the quinoline-3-carbonyl moiety, such as quinoline-3-carboxamides and carboxylates, versus other key quinoline analogues.

The Significance of the Quinoline-3-Carbonyl Moiety

The substituent at the 3-position of the quinoline ring has been identified as a critical determinant of biological activity.[5] Specifically, the presence of a carboxamide or carboxylic acid group at this position has been shown to be crucial for various pharmacological effects. For instance, structure-activity relationship (SAR) studies on certain quinoline derivatives have highlighted an absolute requirement for a substituent at the C-3 position for potent activity.[5] This makes the synthetic precursor, quinoline-3-carbonyl chloride, a valuable starting point for generating libraries of diverse derivatives with therapeutic potential. By reacting this intermediate with various amines or alcohols, a wide range of amides and esters can be synthesized, allowing for fine-tuning of the molecule's properties.

Anticancer Activity: A Tale of Diverse Mechanisms

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[6][7]

Quinoline-3-Carboxamide Derivatives as Kinase Inhibitors

Recent research has focused on quinoline-3-carboxamide derivatives as potent inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and ATM (Ataxia-Telangiectasia Mutated) kinase.[8][9] For example, a series of novel quinoline-3-carboxamides were designed and synthesized as EGFR inhibitors.[8][10] Optimization of a lead compound led to the discovery of derivatives with significantly improved EGFR inhibitory activity, with IC50 values in the sub-micromolar range.[8][11] Specifically, a thiophene derivative exhibited an EGFR IC50 of 0.49 µM and a potent anticancer effect against the MCF-7 breast cancer cell line with an IC50 of 5.069 µM.[8] Another study highlighted quinoline-3-carboxamides as inhibitors of ATM kinase, a key player in the DNA damage response pathway.[9] These findings suggest that the quinoline-3-carboxamide scaffold is a promising framework for developing targeted cancer therapies.

Comparison with Other Quinoline Anticancer Agents

While quinoline-3-carboxamides show promise as kinase inhibitors, other quinoline derivatives exhibit different mechanisms of action. For instance, many 2,4-disubstituted quinolines act as growth inhibitors by inducing cell cycle arrest and apoptosis.[12] Some quinoline analogues are known to intercalate with DNA, interfering with the replication process, a mechanism shared by established anticancer drugs like doxorubicin.[12][13] Furthermore, several FDA-approved anticancer drugs, such as Bosutinib, Lenvatinib, and Cabozantinib, feature a quinoline core and primarily function as multi-kinase inhibitors, targeting receptors like c-Met, VEGF, and EGF.[6][14]

The following table summarizes the anticancer activity of selected quinoline derivatives, highlighting the diversity of active scaffolds.

Derivative ClassExample Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-3-Carboxamide Thiophene derivativeMCF-75.069EGFR Inhibition[8]
Quinoline-3-Carboxamide Furan derivativeMCF-73.355EGFR Inhibition[8][15]
Quinoline-3-Carboxamide Benzyloxy derivativeMCF-710.85EGFR Inhibition[8]
4-Anilinoquinoline-3-Carboxamide Compound 37Not specified3.46EGFR Inhibition[15]
Pim-1 Kinase Inhibitor Compound 5PC-31.29 (GI50)Pim-1 Kinase Inhibition[13]
Src Kinase Inhibitor Lead drug (24)Breast Cancer Cell Lines0.87Src Kinase Inhibition[13]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline derivatives have long been recognized for their antimicrobial properties, with some of the earliest antimalarial drugs, like quinine, belonging to this class.[16][17] Modern research continues to explore the potential of synthetic quinolines against a wide range of bacterial and fungal pathogens.[18][19]

Quinoline-3-Carboxylic Acid Derivatives in Antimicrobial Therapy

The presence of a carboxylic acid moiety, particularly at the 3-position, has been associated with moderate to excellent antibacterial activity.[18] One study found that quinoline-based amino acid derivatives with a carboxylic acid group showed significant activity against E. coli, S. aureus, B. subtilis, and P. aeruginosa.[18] This suggests that the acidic functionality plays a key role in the compound's interaction with bacterial targets.

Comparative Antimicrobial Efficacy

The antimicrobial activity of quinolines is highly dependent on the substitution pattern around the ring. For example, a series of novel quinoline derivatives were synthesized and showed excellent antibacterial activity, with some compounds exhibiting MIC values as low as 3.12 µg/mL against both Gram-positive and Gram-negative bacteria.[19] Another study reported on quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and C. difficile.[20] The table below provides a comparison of the antimicrobial activity of different quinoline derivatives.

Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Substituted Quinoline Bacillus cereus3.12[19]
Substituted Quinoline Staphylococcus aureus3.12[19]
Substituted Quinoline Pseudomonas aeruginosa6.25[19]
Substituted Quinoline Escherichia coli3.12[19]
Quinoline-based amino acid derivative E. coli, S. aureus, B. subtilis, P. aeruginosa0.62 (mg/mL)[18]
General Quinoline Derivatives E. coli100[18]
General Quinoline Derivatives P. aeruginosa100[18]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key factor in the pathogenesis of many diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[21][22] They have been shown to target several key pharmacological targets, including cyclooxygenase (COX) and various enzymes involved in the inflammatory cascade.[21][22]

The Role of the 3-Carboxy and 3-Carboxamide Groups in Anti-inflammatory Action

Structure-activity relationship studies have revealed that the nature of the substituent on the quinoline ring dictates the specific anti-inflammatory target.[21] For instance, quinolines bearing a carboxylic acid moiety have been shown to exhibit COX inhibition, while those with a carboxamide group can act as TRPV1 antagonists.[21][22] One study demonstrated that quinoline-3-carboxylic acid exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, comparable to the classical NSAID indomethacin.

Comparison with Other Anti-inflammatory Quinolines

The anti-inflammatory potential of quinolines is not limited to derivatives with substituents at the 3-position. For example, quinolines with an aniline moiety at C-4 have been shown to inhibit PDE4.[21][22] A study on novel quinoline derivatives bearing azetidinone scaffolds also reported significant anti-inflammatory and analgesic activities.[23] This highlights the versatility of the quinoline scaffold in generating compounds with diverse anti-inflammatory mechanisms.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[24][25]

Principle: The MTT assay is a colorimetric assay that measures cell viability.[24] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases.[25] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[24]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[26]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.[25][27]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[25][28]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.[25][26]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[25] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[25][26]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[24][25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives against bacterial strains.[29][30]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[31]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Quinoline derivative stock solution (in DMSO)

  • Sterile saline or PBS

  • McFarland turbidity standards

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[30] Dilute this suspension in MHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in MHB directly in the 96-well plate.[30] The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the total volume to 100 or 200 µL.[32] Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[30]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[31]

Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_synthesis Synthesis of Quinoline-3-Carboxamides/Esters cluster_activity Diverse Biological Activities Start Quinoline-3-Carbonyl Chloride Product_Amide Quinoline-3-Carboxamide Derivatives Start->Product_Amide + Product_Ester Quinoline-3-Carboxylate Derivatives Start->Product_Ester + Amine R1R2NH (Various Amines) Amine->Product_Amide Alcohol R3OH (Various Alcohols) Alcohol->Product_Ester Anticancer Anticancer Product_Amide->Anticancer e.g., Kinase Inhibition Antiinflammatory Anti-inflammatory Product_Amide->Antiinflammatory e.g., TRPV1 Antagonism Antimicrobial Antimicrobial Product_Ester->Antimicrobial

Caption: Synthesis and biological activities of quinoline-3-carbonyl derivatives.

MTT_Workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinoline Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The quinoline nucleus remains a highly versatile and fruitful scaffold for the development of new therapeutic agents. While diverse substitution patterns lead to a wide range of biological activities, derivatives of this compound, particularly the resulting carboxamides and carboxylic acids, have demonstrated significant potential as targeted anticancer, broad-spectrum antimicrobial, and potent anti-inflammatory agents. The structure-activity relationships discussed herein underscore the importance of the substituent at the 3-position in dictating the pharmacological profile of these compounds. Further exploration and optimization of this particular class of quinolines hold considerable promise for the discovery of novel and effective drugs to address unmet medical needs.

References

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Quinoline-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, quinoline and its derivatives represent a cornerstone of molecular design due to their broad spectrum of biological activities.[1][2] Quinoline-3-carbonyl chloride, in particular, serves as a highly valuable and reactive intermediate for synthesizing a diverse array of amides and esters, enabling the exploration of new chemical space. However, its utility is intrinsically linked to its reactivity. As an acyl chloride, it is highly susceptible to hydrolysis and can participate in side reactions, making unambiguous structural confirmation not just a procedural step, but a critical checkpoint for synthetic success.[3][4]

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causality behind the spectroscopic signals, establish self-validating protocols, and compare the product's signature against its common precursor and potential byproducts.

Part 1: Confirming the Critical Functional Group Transformation

The synthesis of this compound from quinoline-3-carboxylic acid is defined by the conversion of a carboxylic acid to an acyl chloride.[5][6][7] This transformation is best monitored by Infrared (IR) Spectroscopy, with supporting evidence from ¹³C NMR.

Infrared (IR) Spectroscopy: The First Line of Evidence

IR spectroscopy is the most direct and rapid method for confirming the success of the reaction. The rationale lies in the pronounced effect the chlorine atom has on the carbonyl (C=O) bond's vibrational frequency. Due to the strong inductive electron-withdrawing effect of chlorine, the C=O double bond in an acyl chloride is strengthened and shortened, causing it to absorb at a significantly higher wavenumber compared to the corresponding carboxylic acid.[8]

Key Diagnostic Signals:

  • Disappearance of Starting Material: The broad O-H stretching band of the carboxylic acid, typically found between 2500-3300 cm⁻¹, must be completely absent in the product spectrum.

  • Appearance of Product: A sharp, strong C=O stretching band for the acyl chloride should appear in the region of 1750-1800 cm⁻¹ .[3] This is a notable shift from the ~1700-1725 cm⁻¹ C=O band of the starting quinoline-3-carboxylic acid.

This clear "disappearance-and-appearance" workflow provides a self-validating system for confirming the functional group conversion.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Corroborating the Change

While IR provides the primary evidence, ¹³C NMR offers valuable confirmation. The chemical environment of the carbonyl carbon changes distinctly upon conversion. This carbon is highly deshielded in all carbonyl compounds, but its precise chemical shift is diagnostic.

Expected Chemical Shift:

  • The carbonyl carbon of this compound is expected to resonate in the 160-180 ppm range. While this range can overlap with other carbonyl derivatives, the specific shift, when compared directly with the starting material, confirms a change in the electronic environment consistent with acyl chloride formation.

cluster_start Starting Material cluster_product Product start Quinoline-3-carboxylic Acid ir_start IR: Broad O-H (2500-3300 cm⁻¹) C=O (~1710 cm⁻¹) start->ir_start reagent + SOCl₂ or (COCl)₂ start->reagent product This compound ir_product IR: NO O-H band Strong C=O (~1780 cm⁻¹) product->ir_product reagent->product caption Key IR spectral changes during synthesis.

Figure 1. Diagram illustrating the key diagnostic IR shifts.

Part 2: Verifying the Integrity of the Quinoline Scaffold

Once the functional group transformation is confirmed, it is imperative to verify that the core quinoline structure remains intact. ¹H NMR and Mass Spectrometry are the principal tools for this validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Aromatic Fingerprint

The seven protons on the quinoline ring system create a unique "fingerprint" in the ¹H NMR spectrum. Their chemical shifts and coupling patterns are highly sensitive to their position relative to the nitrogen atom and the electron-withdrawing carbonyl chloride group. This pattern provides definitive proof of the scaffold's identity.

Expected ¹H NMR Signals for this compound:

  • H2 & H4 Protons: The protons at the C2 and C4 positions are the most deshielded due to their proximity to the heterocyclic nitrogen atom. They are expected to appear as sharp singlets or narrow doublets at the far downfield end of the aromatic region, typically >8.5 ppm .

  • H5-H8 Protons: The protons on the fused benzene ring will appear as a series of doublets, triplets, or multiplets between 7.5 and 8.5 ppm . The exact splitting pattern confirms the 3-substitution pattern.

Any significant deviation from this expected pattern could indicate an undesired reaction on the ring itself.

Mass Spectrometry (MS): The Definitive Molecular Formula

Mass spectrometry provides the most direct evidence of a compound's elemental composition through the determination of its molecular weight. For this compound (C₁₀H₆ClNO), MS is particularly powerful due to the characteristic isotopic signature of chlorine.

Key Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The spectrum must show a molecular ion peak corresponding to the mass of the molecule. The calculated monoisotopic mass is 191.01 Da .[9]

  • Isotope Pattern (M+2): Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks: an M⁺ peak (for the ³⁵Cl isotopologue) and an M+2 peak (for the ³⁷Cl isotopologue) with a relative intensity of approximately 3:1 .[10] This signature is definitive proof of the presence of one chlorine atom.

  • Fragmentation Pattern: The fragmentation can also be diagnostic. Common fragmentation pathways for quinoline derivatives include the loss of HCN, while acyl chlorides often lose a chlorine radical (Cl•) or the entire carbonyl chloride group (•COCl) to form a stable acylium ion.[11][12]

Part 3: An Integrated Workflow for Unambiguous Confirmation

A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures a logical and efficient analysis, minimizing the risk of misinterpretation.

G start Crude Product Post-Synthesis ir_step Acquire IR Spectrum start->ir_step ir_decision C=O at ~1780 cm⁻¹? No broad O-H? ir_step->ir_decision ms_step Acquire Mass Spectrum ir_decision->ms_step  Yes fail Structure NOT Confirmed (Re-evaluate synthesis) ir_decision->fail  No ms_decision M⁺ at m/z 191? M+2 peak present (3:1)? ms_step->ms_decision nmr_step Acquire ¹H & ¹³C NMR Spectra ms_decision->nmr_step  Yes ms_decision->fail  No nmr_decision Quinoline proton fingerprint correct? Correct carbon count? nmr_step->nmr_decision nmr_decision->fail  No success Structure Confirmed nmr_decision->success  Yes

Figure 2. Recommended workflow for spectroscopic analysis.

Data Summary: Spectroscopic Signature of this compound
Technique Feature Expected Observation Purpose
IR C=O StretchStrong, sharp peak at ~1750-1800 cm⁻¹ Confirms acyl chloride functional group
O-H StretchAbsent Confirms removal of carboxylic acid
¹H NMR Aromatic ProtonsCharacteristic pattern for 3-substituted quinoline; H2/H4 > 8.5 ppmVerifies integrity of the quinoline scaffold
¹³C NMR Carbonyl CarbonSignal at ~160-180 ppm Confirms carbonyl environment
Aromatic Carbons9 distinct signals in the aromatic regionConfirms carbon backbone
MS (EI) Molecular IonM⁺ peak at m/z ≈ 191 Confirms molecular weight
Isotope PeakM+2 peak at m/z ≈ 193 with ~33% intensity of M⁺Confirms presence of one chlorine atom

Part 4: Comparative Analysis—Distinguishing from Key Alternatives

Objective comparison against the most likely alternatives and impurities is crucial for ensuring product purity.

Product vs. Starting Material

The most common impurity is unreacted starting material, quinoline-3-carboxylic acid.[4] The distinction is straightforward with the techniques discussed.

Spectroscopic Feature This compound (Product) Quinoline-3-carboxylic Acid (Starting Material)
IR: O-H Stretch AbsentPresent, very broad (2500-3300 cm⁻¹)
IR: C=O Stretch ~1780 cm⁻¹ (sharp, strong)~1710 cm⁻¹ (strong)
¹H NMR: Acidic Proton AbsentPresent, very broad singlet (>12 ppm)
MS: Molecular Weight 191/193 g/mol 173 g/mol
Alternative 2: Hydrolysis Product

This compound readily reacts with ambient moisture to hydrolyze back to quinoline-3-carboxylic acid. Therefore, the spectroscopic signature of the hydrolysis impurity is identical to that of the starting material . This underscores the importance of using dry solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis and performing sample preparation swiftly under anhydrous conditions.[4]

Alternative 3: Anhydride Byproduct

Self-reaction of the acyl chloride or reaction with unconsumed carboxylic acid can potentially form the corresponding anhydride. This byproduct has a distinct spectroscopic signature.

  • IR Spectroscopy: The key diagnostic feature of an anhydride is the presence of two C=O stretching bands , typically separated by about 60 cm⁻¹, often near 1820 cm⁻¹ and 1760 cm⁻¹.[10]

  • Mass Spectrometry: The anhydride would have a significantly different molecular weight (338 g/mol ), making it easily distinguishable in the mass spectrum.

By systematically applying this multi-technique, comparative approach, researchers can move forward with confidence, knowing their this compound is both structurally correct and free from common process-related impurities.

References

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  • Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[Link]

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  • D'Arcy, B. R., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.[Link]

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  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.[Link]

  • Clugston, D. M., & MacLean, D. B. MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.[Link]

  • How to identify an Acyl Chloride in an IR spectra? Reddit.[Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.[Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate.[Link]

  • Carboxylic Acid to Acid Chloride Explained. Pearson.[Link]

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  • Supplementary Information. The Royal Society of Chemistry.[Link]

  • The infrared spectra and vibrational assignments of the acetyl halides. RSC Publishing.[Link]

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  • Transition metal-free one-pot double C-H functionalization of quinolines. The Royal Society of Chemistry.[Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.[Link]

  • Quinoline. NIST WebBook.[Link]

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A Senior Application Scientist's Guide to In Vitro Efficacy Validation of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is earned by its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities. From the historic antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently proven to be a rich source of therapeutic leads.[2][3] Their versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with diverse biological targets.

This guide provides an in-depth comparison of essential in vitro assays for validating the efficacy of newly synthesized quinoline compounds. We will move beyond mere protocols, delving into the causality behind experimental choices and the principles of self-validating assay design. Our focus will be on three primary therapeutic areas where quinolines have shown significant promise: oncology, infectious diseases (bacterial), and malaria.

High-Level Experimental Workflow for Efficacy Assessment

A logical, tiered approach is crucial for the efficient evaluation of novel compounds, ensuring that resources are directed toward the most promising candidates. The workflow begins with broad primary screening to identify biologically active molecules, proceeds to quantitative assays to determine potency, and culminates in mechanistic studies to elucidate the mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Mechanistic Investigation A Synthesized Quinoline Library B High-Throughput Primary Assays (e.g., Single-Dose Cytotoxicity, Disk Diffusion) A->B Initial Screen C Dose-Response Assays (e.g., MTT, Broth Microdilution) B->C Identify 'Hits' D Calculate Potency Metrics (IC50, MIC) C->D E Target-Based Assays (e.g., Topoisomerase Inhibition, Heme Polymerization) D->E Prioritize Potent Compounds F Elucidate Mechanism of Action E->F G Preclinical Development F->G Lead Candidate Selection

Caption: General experimental workflow for assessing novel quinoline compounds.

Section 1: Anticancer Efficacy Assays

Quinoline-based compounds exert their anticancer effects through diverse mechanisms, including interfering with DNA replication, disrupting cytoskeletal dynamics, and inhibiting critical cell signaling pathways.[4][5] This multi-targeted potential makes them highly attractive candidates for oncology drug development.

G cluster_targets Key Cellular Targets cluster_outcomes Cellular Outcomes Quinoline Quinoline Compound DNA DNA (Intercalation) Quinoline->DNA Topo Topoisomerase II (Inhibition) Quinoline->Topo Tubulin Tubulin (Polymerization Disruption) Quinoline->Tubulin Kinase Pim-1 Kinase (Inhibition) Quinoline->Kinase Arrest Cell Cycle Arrest DNA->Arrest Topo->Arrest Tubulin->Arrest Kinase->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Common mechanisms of action for anticancer quinoline derivatives.

Assay 1.1: Primary Cytotoxicity Screening (MTT Assay)

The initial step in assessing anticancer potential is to determine a compound's general cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[6]

Principle of Causality: This assay quantifies cell viability by measuring the metabolic activity of mitochondria.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[8] A potent cytotoxic compound will result in fewer viable cells and thus a lower absorbance reading.

Detailed Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with medium only, representing 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, typically <0.5%) used to dissolve the compounds. This ensures the solvent itself is not causing cytotoxicity.[7]

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to validate the assay's sensitivity.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.[10]

Data Interpretation: The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay. It represents the concentration of the compound required to inhibit cell growth by 50%. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay 1.2: Mechanistic Study (Topoisomerase II Inhibition Assay)

Many quinoline-based anticancer drugs, such as mitoxantrone, function by inhibiting DNA topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication and transcription.[11] An in vitro DNA relaxation assay can directly measure a compound's ability to inhibit this target.

Principle of Causality: Topoisomerase IIα relieves torsional stress in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[12] This enzymatic activity can be monitored by observing the conversion of supercoiled plasmid DNA into its relaxed form. An effective inhibitor will prevent this conversion, leaving the DNA in its supercoiled state. The different topological forms of DNA can be separated and visualized using agarose gel electrophoresis.[13]

Detailed Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing a reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test quinoline compound at various concentrations.[10]

  • Controls (Self-Validation):

    • No-Enzyme Control: Plasmid DNA with buffer only (shows mobility of supercoiled DNA).

    • Enzyme Control: Plasmid DNA with Topoisomerase IIα and vehicle (shows mobility of relaxed DNA).

    • Positive Control: A known Topoisomerase IIα inhibitor like Etoposide.[12]

  • Enzyme Addition: Add purified human Topoisomerase IIα enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a proteinase (e.g., Proteinase K).

  • Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis until the supercoiled and relaxed forms of the plasmid are well separated.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

Data Interpretation: A decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing compound concentration indicates inhibitory activity. Potent inhibitors will show a high proportion of supercoiled DNA even at low concentrations.

Comparative Data Summary: Anticancer Activity

Compound IDQuinoline ClassMCF-7 IC50 (µM)[14]A549 IC50 (µM)[14]Topo IIα Inhibition (at 50 µM)
QN-01 2,4-Disubstituted1.52.8+++ (Strong)
QN-02 N-alkylated, 2-oxo15.225.7- (None)
QN-03 Quinoline-Chalcone5.17.5++ (Moderate)
Doxorubicin (Reference Drug)0.81.2+++ (Strong)

Section 2: Antimicrobial Efficacy Assays

The emergence of multidrug-resistant bacteria is a global health crisis, necessitating the discovery of new antimicrobial agents.[15] Quinolones (a subclass of quinolines) are a successful class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15]

Assay 2.1 & 2.2: Determining Bacteriostatic and Bactericidal Activity (MIC & MBC)

The first step in evaluating a potential antibiotic is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These two values differentiate between compounds that merely inhibit bacterial growth (bacteriostatic) and those that actively kill bacteria (bactericidal).[16]

Principle of Causality:

  • MIC: This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] It is a measure of the compound's bacteriostatic potency. The standard method for its determination is the broth microdilution assay.[18]

  • MBC: This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18] It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar to see if any bacteria survived the initial treatment.[19]

G cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial dilutions of Quinoline compound in 96-well plate B Inoculate with standardized bacterial suspension A->B C Incubate 18-24h at 37°C B->C D Observe lowest concentration with no visible growth (turbidity) = MIC C->D E Take aliquot from clear wells (at and above MIC) D->E Proceed from MIC results F Plate onto antibiotic-free agar E->F G Incubate 18-24h at 37°C F->G H Observe lowest concentration with no colony growth = MBC G->H

Caption: Workflow for Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentration assays.

Detailed Experimental Protocol (MIC & MBC):

  • MIC - Broth Microdilution:

    • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[18]

    • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

    • Controls (Self-Validation): Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin).

    • Incubation & Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[20]

  • MBC - Subculturing:

    • Plating: Take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth in the MIC plate.

    • Spreading: Spread the aliquot onto a fresh, antibiotic-free agar plate.

    • Incubation & Reading: Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[17]

Data Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. A large ratio of MBC to MIC suggests a primarily bacteriostatic effect.

Comparative Data Summary: Antimicrobial Activity

Compound IDGram-Positive (S. aureus) MIC (µg/mL)[3]Gram-Positive (S. aureus) MBC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)[21]Gram-Negative (E. coli) MBC (µg/mL)
QN-04 4832>128
QN-05 8161632
Ciprofloxacin 0.510.250.5

Section 3: Antimalarial Efficacy Assays

Quinoline-containing drugs like chloroquine and mefloquine have been mainstays of antimalarial therapy for decades.[22] Their primary mechanism involves disrupting the detoxification of heme within the parasite's food vacuole.[23]

Assay 3.1: Mechanistic Study (Heme Polymerization Inhibition Assay - HPIA)

Principle of Causality: The malaria parasite, Plasmodium falciparum, digests host hemoglobin for nutrients, releasing large quantities of toxic free heme.[22] To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin (also known as β-hematin).[24] Quinoline antimalarials are thought to cap the growing hemozoin crystal, preventing further polymerization.[25] This leads to a buildup of toxic heme, which kills the parasite. The HPIA is a cell-free assay that mimics this process, quantifying a compound's ability to inhibit the formation of β-hematin from a heme solution.[22]

Detailed Experimental Protocol:

  • Reaction Setup: In a 96-well plate, add a solution of hematin. Then add the test quinoline compounds at various concentrations.[26]

  • Controls (Self-Validation):

    • Negative Control: Hematin solution with vehicle (e.g., DMSO), representing 0% inhibition.

    • Positive Control: A known inhibitor like Chloroquine.[26]

  • Initiation of Polymerization: Add a solution (e.g., acetate buffer) to lower the pH, which initiates the polymerization of hematin into insoluble β-hematin.[26]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for several hours to 24 hours to allow for crystal formation.[26]

  • Quantification:

    • Centrifuge the plate to pellet the insoluble β-hematin.

    • Remove the supernatant containing unreacted, soluble heme.

    • Wash the pellet with a solvent like DMSO to remove any residual inhibitor.[22]

    • Dissolve the β-hematin pellet in a basic solution (e.g., NaOH).

    • Measure the absorbance of the dissolved β-hematin using a plate reader (typically at 405 nm).[22]

Data Interpretation: The amount of β-hematin formed is proportional to the absorbance. The percentage of inhibition is calculated relative to the negative control. An IC50 value can be determined by plotting percent inhibition against compound concentration.[27]

Assay 3.2: Whole-Cell Efficacy (In Vitro Antiplasmodial Assay)

While the HPIA is an excellent mechanistic screen, it is crucial to confirm that the compound can kill the live parasite. This is done using an in vitro culture of P. falciparum.

Principle of Causality: This assay directly measures the ability of a compound to inhibit the growth and replication of parasites within human red blood cells. Parasite viability can be quantified by measuring the incorporation of a fluorescent DNA-intercalating dye, such as SYBR Green I, which stains the parasite's DNA.[28] A reduction in fluorescence intensity indicates parasite death or growth inhibition.

Detailed Experimental Protocol:

  • Parasite Culture: Maintain a culture of P. falciparum (both chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., W2, strains) in human red blood cells.[28][29]

  • Assay Setup: In a 96-well plate, add the test quinoline compounds at various concentrations.

  • Inoculation: Add the parasitized red blood cell culture to the wells.

  • Incubation: Incubate the plate for 72 hours under specific gas conditions (low O2, high CO2) that mimic the physiological environment.

  • Lysis and Staining: Add a lysis buffer containing the SYBR Green I dye. This buffer lyses the red blood cells and releases the parasites, allowing the dye to bind to the parasite DNA.

  • Fluorescence Measurement: Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

Data Interpretation: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value is determined by plotting the percentage of growth inhibition (relative to untreated controls) against the compound concentration.[30]

Comparative Data Summary: Antimalarial Activity

Compound IDHPIA IC50 (µM)[27]Antiplasmodial IC50 (µM) (3D7 - Sensitive)[30]Antiplasmodial IC50 (µM) (W2 - Resistant)[28]Resistance Index (W2 IC50 / 3D7 IC50)
QN-06 5.50.0450.45010.0
QN-07 25.10.0200.0251.25
Chloroquine 8.20.0300.65021.7

Conclusion

The validation of synthesized quinoline compounds requires a systematic and multi-faceted in vitro testing strategy. This guide outlines a logical progression from broad cytotoxicity and antimicrobial screening to more focused, mechanism-based assays. By combining general viability assays like MTT with target-specific evaluations such as topoisomerase or heme polymerization inhibition, researchers can build a comprehensive efficacy profile. The objective comparison of data, presented in clear tabular format, against reference compounds is essential for identifying promising lead candidates for further preclinical development. The causality-driven approach to assay selection and the inclusion of rigorous, self-validating controls are paramount to ensuring the scientific integrity of the findings.

References

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Comparative study of different synthetic routes to quinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline-3-Carboxamides in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. Among its many derivatives, quinoline-3-carboxamides have emerged as a particularly promising class of compounds. The carboxamide functional group at the 3-position is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets, leading to potent and selective inhibition of enzymes and receptors implicated in various diseases. This guide provides a comparative analysis of the principal synthetic routes to quinoline-3-carboxamides, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to empower researchers in the rational design and synthesis of novel drug candidates.

Classical Approaches to the Quinoline Core: Building the Foundation

The traditional synthesis of quinoline-3-carboxamides often involves a two-stage process: the initial construction of the quinoline ring system, followed by the introduction or modification of the substituent at the 3-position to yield the desired carboxamide. Two of the most venerable methods for quinoline synthesis are the Gould-Jacobs and Conrad-Limpach-Knorr reactions.

The Gould-Jacobs Reaction: A Thermal Cyclization Route

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinoline derivatives, which can be subsequently converted to quinoline-3-carboxamides.[1][2] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1]

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the alkoxymethylenemalonic ester, leading to the formation of an anilidomethylenemalonate intermediate. The choice of a high-boiling point solvent, such as diphenyl ether, is critical for the subsequent step: a thermally induced intramolecular cyclization. This high-temperature cyclization is an electrocyclic reaction that forms the quinoline ring. The resulting 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid and subsequently amidated to afford the target quinoline-3-carboxamide.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction [3]

  • Step 1: Condensation: Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are combined in a microwave vial equipped with a magnetic stir bar.

  • Step 2: Cyclization: The mixture is heated to 250-300 °C using a microwave synthesizer for a specified time (e.g., 5-15 minutes). The high temperature is crucial for the intramolecular cyclization.[3]

  • Step 3: Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration and washed with a cold solvent like acetonitrile.

  • Step 4: Amidation (General): The resulting ethyl 4-hydroxyquinoline-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. The carboxylic acid is then coupled with a desired amine using a standard coupling agent (e.g., HATU, HOBt/EDC) to yield the final quinoline-3-carboxamide.

Advantages and Disadvantages:

The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines, which are versatile precursors. However, the harsh reaction conditions, particularly the high temperatures required for cyclization, can limit its applicability for substrates with sensitive functional groups. The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[3][4]

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Regioisomers

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters to produce hydroxyquinolines.[5][6][7] A fascinating aspect of this reaction is the temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[5]

Mechanism and Rationale:

At lower temperatures (typically below 140 °C), the reaction favors the formation of the 4-hydroxyquinoline isomer through the initial formation of a Schiff base, followed by cyclization.[5] Conversely, at higher temperatures, the reaction proceeds via a β-keto anilide intermediate, leading to the 2-hydroxyquinoline. For the synthesis of precursors to quinoline-3-carboxamides, the Conrad-Limpach conditions are generally preferred. The resulting 4-hydroxyquinoline-3-carboxylate can then be further functionalized.

Experimental Protocol: General Conditions for Conrad-Limpach Synthesis [5]

  • Step 1: Condensation: An aniline is reacted with a β-ketoester in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) in a high-boiling point solvent.

  • Step 2: Cyclization: The reaction mixture is heated to a moderate temperature (around 140-160 °C) to facilitate the cyclization to the 4-hydroxyquinoline derivative.

  • Step 3: Subsequent Functionalization: Similar to the Gould-Jacobs product, the resulting ester is hydrolyzed and then amidated to yield the quinoline-3-carboxamide.

Advantages and Disadvantages:

The ability to control the regioselectivity by adjusting the reaction temperature is a key advantage of this method. However, like the Gould-Jacobs reaction, it often requires high temperatures and can have limitations with sensitive substrates.

Direct Approaches to Quinoline-3-Carboxamides: Enhancing Efficiency

More contemporary synthetic strategies aim to construct the quinoline-3-carboxamide scaffold in a more direct and efficient manner, often avoiding the need for multiple post-synthesis functionalization steps.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a powerful and versatile method for constructing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-keto amide.[8][9] This approach can directly lead to the formation of quinoline-3-carboxamides.

Mechanism and Rationale:

The reaction can be catalyzed by either acids or bases. The mechanism generally involves an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the aromatic quinoline ring.[8] The use of β-keto amides as the methylene component directly installs the carboxamide functionality at the 3-position of the quinoline ring.

dot

Friedlander_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminoaryl_ketone 2-Aminoaryl Aldehyde/Ketone condensation Acid or Base-Catalyzed Condensation 2_aminoaryl_ketone->condensation beta_keto_amide β-Keto Amide beta_keto_amide->condensation quinoline_3_carboxamide Quinoline-3-carboxamide condensation->quinoline_3_carboxamide Cyclization & Dehydration

Caption: Workflow of the Friedländer Annulation for Quinoline-3-carboxamide Synthesis.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of Quinolines [10][11]

  • Step 1: Reactant Mixture: A 2-aminophenyl ketone and a cyclic or acyclic ketone are mixed in neat acetic acid, which serves as both the solvent and the acid catalyst.

  • Step 2: Microwave Irradiation: The mixture is subjected to microwave irradiation at 160 °C for approximately 5 minutes.

  • Step 3: Work-up: After cooling, the reaction mixture is worked up to isolate the quinoline product. This method has been shown to provide excellent yields in a very short reaction time.[10][11]

Advantages and Disadvantages:

The Friedländer synthesis is highly versatile and can be adapted to produce a wide range of substituted quinolines.[9] The use of microwave assistance has been demonstrated to dramatically improve reaction times and yields, making it a highly efficient and green methodology.[10][11][12] A one-pot, three-component variation using cyanoacetamides and 2-aminobenzaldehydes provides a convenient route to 2-aminoquinoline-3-carboxamides.[13]

The Vilsmeier-Haack Reaction: A Gateway to Functionalized Quinolines

The Vilsmeier-Haack reaction of acetanilides provides a convenient route to 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates that can be readily converted to quinoline-3-carboxamides.[14]

Mechanism and Rationale:

The reaction involves the formylation of an acetanilide using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This is followed by an intramolecular cyclization to form the 2-chloroquinoline-3-carbaldehyde. The aldehyde can then be oxidized to the corresponding carboxylic acid, which is subsequently coupled with an amine to afford the desired carboxamide.

dot

Vilsmeier_Haack_Workflow cluster_start Starting Material cluster_vh Vilsmeier-Haack Reaction cluster_conversion Conversion to Carboxamide acetanilide Acetanilide vh_reagent POCl3 / DMF acetanilide->vh_reagent intermediate 2-Chloroquinoline-3-carbaldehyde vh_reagent->intermediate oxidation Oxidation intermediate->oxidation carboxylic_acid Quinoline-3-carboxylic Acid oxidation->carboxylic_acid amidation Amidation carboxylic_acid->amidation product Quinoline-3-carboxamide amidation->product

Caption: Synthetic workflow from acetanilide to quinoline-3-carboxamide via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

  • Step 1: Vilsmeier-Haack Cyclization: Phosphorus oxychloride is added to a solution of the N-arylacetamide in dimethylformamide at 0-5 °C. The reaction mixture is then heated to 90 °C to effect cyclization, affording the 2-chloro-3-formylquinoline.

  • Step 2: Oxidation: The resulting aldehyde is oxidized to the carboxylic acid using a suitable oxidizing agent.

  • Step 3: Amidation: The carboxylic acid is then coupled with the desired amine using standard peptide coupling reagents.

Advantages and Disadvantages:

This method provides a reliable route to 2-chloro-3-substituted quinolines, which are valuable synthetic intermediates. The chloro group at the 2-position can be further functionalized, adding to the versatility of this approach. However, the use of phosphorus oxychloride requires careful handling.

Modern Catalytic Approaches: Precision and Efficiency

Recent advances in organic synthesis have led to the development of highly efficient and selective catalytic methods for the synthesis of quinoline-3-carboxamides, including transition-metal-catalyzed C-H activation and cross-coupling reactions.

Palladium-Catalyzed C-H Amidation: A Direct Functionalization

Direct C-H activation and amidation of the quinoline ring at the C-3 position represents a highly atom-economical and elegant approach to quinoline-3-carboxamides.[15][16]

Mechanism and Rationale:

This method typically employs a palladium catalyst and a directing group to achieve regioselective C-H activation at the desired position. The catalytic cycle involves the coordination of the directing group to the palladium center, followed by C-H bond cleavage and subsequent coupling with an amine source.

Experimental Protocol: Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Amidation of Quinoline-8-carbaldehydes [15]

  • Reaction Setup: Quinoline-8-carbaldehyde, an amine, a palladium catalyst (e.g., Pd(OAc)2), and a base are combined in a suitable solvent under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 110 °C) for a specified period.

  • Work-up and Purification: The product is isolated and purified using standard techniques such as column chromatography.

Advantages and Disadvantages:

C-H activation strategies offer a highly efficient and direct route to functionalized quinolines, minimizing the need for pre-functionalized starting materials. However, the development of suitable directing groups and catalytic systems for selective C-3 amidation can be challenging.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[17][18] This reaction can be effectively employed for the synthesis of N-aryl quinoline-3-carboxamides from 3-bromoquinolines.

Mechanism and Rationale:

The catalytic cycle involves the oxidative addition of the 3-bromoquinoline to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [17]

  • Reaction Setup: In an inert atmosphere, 3-bromoquinoline, a palladium precatalyst, a phosphine ligand, and a base (e.g., sodium tert-butoxide) are combined in an anhydrous, degassed solvent.

  • Reaction Conditions: The reaction mixture is heated until the starting material is consumed, as monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Advantages and Disadvantages:

The Buchwald-Hartwig amination is a highly versatile and reliable method for the synthesis of a wide range of N-aryl and N-alkyl amines with excellent functional group tolerance. The availability of a variety of phosphine ligands allows for fine-tuning of the reaction conditions for optimal results.

Comparative Summary of Synthetic Routes

Synthetic RouteKey Starting MaterialsKey IntermediatesTypical Reaction ConditionsYieldsKey AdvantagesKey Disadvantages
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic esterAnilidomethylenemalonate, 4-Hydroxyquinoline-3-carboxylateHigh temperature (conventional or microwave)Moderate to HighReliable for 4-hydroxyquinoline precursorsHarsh conditions, limited substrate scope
Conrad-Limpach-Knorr Aniline, β-KetoesterSchiff base or β-Keto anilideTemperature-dependentModerate to HighTemperature-controlled regioselectivityHigh temperatures often required
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, β-Keto amideAldol-type adductAcid or base catalysis, conventional or microwave heatingGood to ExcellentHigh versatility, can be very efficient with microwaveAvailability of substituted 2-aminoaryl carbonyls
Vilsmeier-Haack Reaction Acetanilide, Vilsmeier reagent2-Chloroquinoline-3-carbaldehydeModerate to high temperatureGoodAccess to versatile 2-chloro-3-substituted quinolinesUse of hazardous reagents (POCl3)
Pd-Catalyzed C-H Amidation Quinoline, Amine sourceOrganopalladium speciesPalladium catalyst, directing group, elevated temperatureVariesHigh atom economy, direct functionalizationRequires directing group, catalyst optimization
Buchwald-Hartwig Amination 3-Bromoquinoline, AmineOrganopalladium speciesPalladium catalyst, phosphine ligand, baseGood to ExcellentBroad substrate scope, high functional group toleranceRequires pre-functionalized starting material

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate synthetic route to a desired quinoline-3-carboxamide depends on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions.

  • For the synthesis of 4-hydroxyquinoline-3-carboxamide precursors, the Gould-Jacobs and Conrad-Limpach-Knorr reactions remain valuable classical methods, with microwave-assisted protocols offering significant improvements in efficiency.

  • The Friedländer annulation stands out as a highly versatile and direct approach, particularly when employing β-keto amides as starting materials and leveraging microwave assistance for rapid and high-yielding syntheses.

  • The Vilsmeier-Haack reaction provides a reliable pathway to 2-chloroquinoline-3-carboxamides, which are valuable intermediates for further diversification.

  • Modern palladium-catalyzed methods , such as C-H activation and Buchwald-Hartwig amination, offer unparalleled efficiency and selectivity for the synthesis of specific quinoline-3-carboxamide derivatives, albeit sometimes requiring more specialized catalysts and reaction conditions.

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access novel quinoline-3-carboxamides for the advancement of drug discovery and development.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link][2]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Comb. Sci.2014 , 16 (11), 603–608. [Link][13]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen2020 , 9 (11), 1113–1122. [Link][10]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022 , 27 (13), 4103. [Link]

  • Friedländer reactions of β-keto amides proceed readily in aqueous acetic acid. Nat. Chem.2020 , 12, 854–861. [Link][19]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synfacts2012 , 2012 (04), 0444. [Link][20]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Int. J. Sci. Res.2015 , 4 (6), 2534-2537. [Link][14]

  • Friedländer synthesis. In Wikipedia; 2023. [Link][8]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2004 , 43B(12), 2635-2640. [Link]

  • Synthesis of quinolines via the Friedländer reaction under microwave conditions. Tetrahedron Lett.2006 , 47 (28), 4941-4944. [Link][21]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen2020 , 9 (11), 1113–1122. [Link][11]

  • Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon2024 , 10 (8), e28931. [Link][9]

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  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Lett. Org. Chem.2010 , 7 (2), 143-148. [Link][12]

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  • Gould-Jacobs Reaction. Organic Syntheses; 1955 ; Coll. Vol. 3, p 272. [Link][2]

  • Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. J. Org. Chem.2024 , 89 (2), 1058–1063. [Link][15]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link][3]

  • Conrad–Limpach synthesis. In Wikipedia; 2023. [Link][5]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (19), 5827. [Link][25]

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  • Methods for the synthesis of quinoline‐3‐carboxamides. Synthesis2019 , 51 (05), 1104-1114. [Link][27]

  • One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IIT Bombay. [Link][28]

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  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Org. Process Res. Dev.2006 , 10 (4), 761–765. [Link][31]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega2019 , 4 (6), 10815–10823. [Link][32]

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Sources

Validating the purity of synthesized compounds using HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research Phase

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A Comparative Guide to the Antimicrobial Spectrum of Quinolone-Based Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, demonstrating a remarkable breadth of activity against various pathogens.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of different quinoline-based amides, a chemical class that continues to yield promising therapeutic candidates. By examining experimental data and exploring the underlying structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and evaluation of novel antimicrobial compounds. This document will delve into the nuances of their activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Enduring Potential of Quinolone Scaffolds

Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, including antimalarial, anticancer, and, most notably, antimicrobial activities.[3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of biological activity and selectivity.[3] Amide derivatives of quinoline, in particular, have emerged as a rich area of investigation, with numerous studies demonstrating their potent and broad-spectrum antimicrobial effects.[5][6] The continued exploration of this chemical space is driven by the urgent need for new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[1][7]

The antimicrobial mechanism of quinoline-based compounds can be multifaceted. Some derivatives are known to intercalate with microbial DNA and inhibit key enzymes like DNA gyrase and topoisomerase, thereby disrupting nucleic acid and protein biosynthesis.[3] Others have been shown to target the microbial cytoplasmic membrane, leading to depolarization, leakage of intracellular components, and ultimately, cell death.[8] This diversity in mechanisms of action provides a strong rationale for their continued development.

Comparative Antimicrobial Spectrum of Representative Quinolone-Based Amides

The antimicrobial efficacy of quinoline-based amides is highly dependent on the specific substitutions on the quinoline core and the nature of the amide moiety. To illustrate this, we present a comparative summary of the Minimum Inhibitory Concentration (MIC) values for several distinct classes of quinoline-based amides against a panel of clinically relevant microorganisms.

Antibacterial Activity

The antibacterial spectrum of quinoline-based amides encompasses both Gram-positive and Gram-negative bacteria. The data below, compiled from various studies, highlights the differential activity of selected compounds.

Compound ClassRepresentative CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
Quinoline-6-carboxamides VariesActiveActive[5]
2-Chloroquinoline-4-carboxamides VariesActiveActive[5]
Quinoline-5-sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideActive against MRSANot Reported[9]
N-(quinolin-8-yl)amides Compound 3c14.7 ± 1.6 mm (inhibition zone)<5 mm (inhibition zone)[3]
Quinoline-based Hydroxyimidazolium Hybrids Compound 7b2 (5 µM)≥50[10]
Oxazino[5,6-h]quinoline Derivatives Compound 5d0.125–80.125–8[11]

Analysis of Antibacterial Spectrum:

  • Quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have demonstrated activity against both Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum potential.[5]

  • Quinoline-5-sulfonamides , particularly the 8-hydroxy derivatives, have shown significant activity against methicillin-resistant S. aureus (MRSA), a major concern in clinical settings.[9]

  • The N-(quinolin-8-yl)amide derivative (compound 3c) exhibited potent activity against Gram-positive strains but was less effective against Gram-negative bacteria, indicating a narrower spectrum.[3]

  • Quinoline-based hydroxyimidazolium hybrids , such as compound 7b, displayed strong anti-staphylococcal activity but were largely inactive against Gram-negative bacteria.[10] This highlights how hybridization with other pharmacophores can modulate the spectrum.

  • In contrast, the oxazino[5,6-h]quinoline derivative (compound 5d) showed promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.125 µg/mL.[11]

Antifungal Activity

Several classes of quinoline-based amides have also been investigated for their antifungal properties, demonstrating their potential as broad-spectrum antimicrobial agents.

Compound ClassRepresentative CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
N-(quinolin-8-yl)amides Compound 3a & 3cApproaches potency of ketoconazoleApproaches potency of ketoconazole[3]
Quinoline Amides VariesPotent ActivityPotent Activity[12]
Quinoline Derivatives Compound 6Potentially ActivePotentially Active[13]
Quinoline-based Hydroxyimidazolium Hybrids Compound 7c & 7d62.562.5[10]

Analysis of Antifungal Spectrum:

  • N-(quinolin-8-yl)amides (compounds 3a and 3c) have shown promising antifungal profiles, with efficacy approaching that of the reference drug ketoconazole.[3][14]

  • Studies on various quinoline amides have reported potent activity against both Candida albicans and Aspergillus fumigatus, two of the most common fungal pathogens.[12]

  • The antifungal screening of certain quinoline derivatives has indicated their potential as broad-spectrum antifungal agents.[13]

  • Quinoline-based hydroxyimidazolium hybrids also exhibited antifungal activity, although at higher concentrations compared to their antibacterial effects.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum of quinoline-based amides is intricately linked to their chemical structure. Key SAR observations from the literature include:

  • Substitution at the Quinoline Core: The position and nature of substituents on the quinoline ring are critical. For instance, an unsubstituted phenolic group at the 8-position of quinoline-5-sulfonamides was found to be essential for biological activity.[9] Modifications at the C-2, C-4, and C-6 positions have also been shown to influence antifungal selectivity.[15]

  • The Amide Moiety: The amine component of the amide linkage plays a significant role in determining the antimicrobial profile. Variations in this part of the molecule can lead to significant changes in potency and spectrum.[5]

  • Hybridization: Combining the quinoline scaffold with other known antimicrobial pharmacophores, such as imidazolium salts, can result in hybrid molecules with unique and potentially enhanced antimicrobial properties.[10] This strategy can also lead to dual-target mechanisms of action, as seen with the quinolone-coupled hybrid 5d, which is thought to target both bacterial LptA and Topoisomerase IV.[11]

Experimental Methodologies

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the quinoline-based amide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific fungal species.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Zone of Inhibition Assay (Disk Diffusion)

This method provides a qualitative assessment of antimicrobial activity.

Protocol: Disk Diffusion Assay

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized microbial inoculum as described for the MIC assay.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks:

    • Impregnate sterile filter paper disks with a known concentration of the quinoline-based amide solution.

    • Aseptically place the disks onto the surface of the inoculated agar plate.

  • Incubation and Measurement:

    • Incubate the plates under the same conditions as the MIC assay.

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C Add Inoculum B Prepare Serial Dilutions of Quinolone-Amide B->C Add Compound D Incubate Plate C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Relationship between Structure and Antimicrobial Spectrum

SAR_Concept Core Quinoline Core Spectrum Antimicrobial Spectrum (Broad vs. Narrow) Core->Spectrum Amide Amide Moiety Amide->Spectrum Substituents Ring Substituents Substituents->Spectrum Hybrid Hybridization Hybrid->Spectrum

Caption: Factors influencing the antimicrobial spectrum of quinoline-based amides.

Conclusion and Future Directions

Quinolone-based amides represent a versatile and promising class of antimicrobial agents with a broad and tunable spectrum of activity. The evidence presented in this guide demonstrates their potential against both bacterial and fungal pathogens, including drug-resistant strains. The structure-activity relationships highlighted offer valuable insights for the rational design of new and more potent derivatives.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of novel quinoline-based amides will be crucial for understanding their efficacy and potential for resistance development.[8]

  • In Vivo Efficacy and Toxicology: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of quinoline-based amides with existing antimicrobial drugs could provide new strategies to combat multidrug-resistant infections.

By continuing to explore the rich chemical diversity of quinoline-based amides and applying rigorous experimental methodologies, the scientific community can advance the development of next-generation antimicrobial therapies.

References

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  • Li, G., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 3(10), 14389-14395. [Link]

  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan. [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 537. [Link]

  • Fakhfakh, M. A., et al. (2018). Quinoline-based antifungals. Expert Opinion on Therapeutic Patents, 28(4), 315-331. [Link]

  • Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]

  • Anonymous. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • Morales-San-Frutos, J., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6649. [Link]

  • Saha, A., et al. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(2), e2000241. [Link]

  • de Almeida, J. G. L., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Medical Mycology, 58(8), 1109-1118. [Link]

  • da Silva, A. C. S., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(16), 4983. [Link]

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A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile template for chemists to elaborate upon, yielding compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses specifically on derivatives of quinoline-3-carbonyl chloride, which are typically converted into more stable and pharmacologically active quinoline-3-carboxamides. We will dissect the nuanced structure-activity relationships (SAR) that govern their efficacy, compare their performance based on experimental data, and provide robust protocols to empower your own research endeavors.

The core of our analysis centers on how subtle molecular modifications to the quinoline-3-carboxamide scaffold translate into significant changes in biological outcomes. This exploration is critical for any researcher aiming to design novel therapeutics with enhanced potency and selectivity.

Core Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

A primary therapeutic target for quinoline-3-carboxamide derivatives has been cancer.[1][3][5][6] These compounds exert their effects through various mechanisms, including the inhibition of critical cell signaling enzymes like protein kinases and topoisomerases, disruption of tubulin polymerization, and the induction of apoptosis.[1][3][6][7] A particularly promising avenue of research has been the targeting of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator in the DNA Damage Response (DDR) pathway.[8][9][10] Inhibiting ATM can sensitize cancer cells to traditional DNA-damaging therapies like radiation and chemotherapy.[9][10]

The fundamental SAR landscape for these derivatives can be understood by examining substitutions at three key positions: the amide nitrogen (R1), the C2 position of the quinoline ring (R2), and various positions on the fused benzene ring (R3).

Diagram: Key Modification Sites on the Quinoline-3-Carboxamide Scaffold

A diagram illustrating the primary points of chemical modification on the quinoline-3-carboxamide core.

1. The Amide Substituent (R1): The Driver of Potency

The nature of the group attached to the amide nitrogen is arguably the most critical determinant of potency. SAR studies on ATM inhibitors revealed that large, complex heterocyclic moieties are highly favorable.

Compound IDR1 Substituent (Amide Group)Target/AssayActivity (IC₅₀)
HTS Hit 2-pyridinylCellular ATM490 nM
AZ31 (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl on a 6-(methoxymethyl)-3-pyridinyl ringCellular ATM0.6 nM
Analog 74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl on a 6-(methoxymethyl)pyridin-3-yl ringCellular ATM1.1 nM
Data extracted from the Journal of Medicinal Chemistry, 2016.[8]

Causality & Field Insights: The dramatic increase in potency from the simple pyridinyl group in the initial hit to the complex side chains in optimized compounds like AZ31 highlights the importance of this region for target engagement.[8] The likely reason is that these elaborate substituents can form multiple, specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket of the target kinase. The stereochemistry of these substituents is also crucial, as demonstrated by the slight drop in activity for Analog 74, which has an (S)-configuration compared to the (R)-configuration of AZ31.[8] This suggests a highly defined three-dimensional binding site.

2. Substitutions on the Quinoline Ring System (R2 & R3)

Modifications to the quinoline core itself, while often having a less dramatic impact than the R1 group, are vital for fine-tuning properties like selectivity, solubility, and metabolic stability.

  • C2-Position (R2): Introducing small groups at the C2-position can influence the electronics and planarity of the ring system. For instance, in a series of 2-chloroquinoline-3-carboxamide derivatives, the chloro group was installed as part of the synthesis, but its electron-withdrawing nature can impact the overall reactivity and binding affinity of the molecule.[4]

  • Benzene Ring (R3): Substituents on the fused benzene ring primarily modulate physicochemical properties. SAR studies on a series of quinoline-3-carboxamides showed that the position of an electron-donating methoxy group (-OCH₃) on the R1 phenyl ring was important, with the para-position conferring the best activity.[11] This suggests that electron-donating groups can enhance target interaction, possibly by modulating the electronics of the amide linkage or by directly interacting with the target protein.[9][10]

Comparative Analysis: Anticancer vs. Antimicrobial Activity

While much focus has been on anticancer applications, quinoline-3-carboxamides also exhibit significant antimicrobial activity.[4][12][13][14] The SAR for antimicrobial effects, however, can differ significantly from that for anticancer activity, indicating different molecular targets.

Compound SeriesKey Structural FeaturePrimary ActivityComments
ATM Inhibitors Large, complex R1 amide substituents.Anticancer (Kinase Inhibition)High specificity and nanomolar potency are achievable.[8]
2-chloroquinoline-3-carboxamides Variously substituted anilines at R1.Antibacterial (Gram-positive)Activity is generally in the millimolar (mM) range, suggesting lower potency than anticancer counterparts.[4]
Fluorinated Quinolines Fluorine substitutions on the quinoline ring.Anticancer (TNBC cells)Ester group and fluorine substitution were critical for activity, with IC₅₀ values in the 2.5–5 μM range.[15]
1,2-dihydroquinoline carboxamides Dihydroquinoline core.AntitubercularPotent activity against M. tuberculosis with IC₅₀ values as low as 0.39 µg/mL.[12]

Expertise & Interpretation: The divergence in SAR profiles strongly implies distinct mechanisms of action. The high-potency anticancer agents are designed to fit precisely into the ATP-binding pocket of specific kinases.[8][9] In contrast, the broader-spectrum, lower-potency antimicrobial activity may result from less specific mechanisms, such as membrane disruption or inhibition of bacterial enzymes like DNA gyrase, a known target for other quinoline-based antibiotics (fluoroquinolones). The potent antitubercular activity of the dihydroquinoline series suggests a unique target within M. tuberculosis.[12] This highlights a critical principle in drug design: a single scaffold can be tailored for vastly different therapeutic purposes by strategic chemical modification.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data is built on a foundation of robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a representative quinoline-3-carboxamide and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of N-Aryl-Quinoline-3-Carboxamide

This protocol describes the conversion of a quinoline-3-carboxylic acid to its corresponding amide via a reactive acyl chloride intermediate. This two-step approach is common and adaptable.[16]

Diagram: Synthetic Workflow

Synthesis_Workflow A Step 1: Acyl Chloride Formation B Quinoline-3-carboxylic acid + Thionyl Chloride (SOCl₂) in dry Toluene A->B C Reflux reaction mixture B->C D Evaporate solvent to yield crude this compound C->D F Dissolve crude acyl chloride in dry DCM Cool to 0°C D->F Use immediately E Step 2: Amidation E->F G Slowly add solution of desired aniline + Triethylamine (base) in dry DCM F->G H Warm to RT, stir for 2-12h (Monitor by TLC) G->H J Quench with NaHCO₃ (aq) Extract with DCM Dry, concentrate, and purify (Column Chromatography) H->J Upon completion I Workup & Purification I->J K Final Product: N-Aryl-Quinoline-3-Carboxamide J->K

A step-by-step workflow for the synthesis of N-Aryl-Quinoline-3-Carboxamides.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a solution of quinoline-3-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (2.0 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

    • Heat the mixture to reflux (approx. 110°C) for 2-4 hours until the evolution of gas ceases.

    • Causality Check: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, making it susceptible to nucleophilic attack by the amine in the next step. Refluxing ensures the reaction goes to completion.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is a solid and should be used immediately without further purification.[16]

  • Amidation:

    • Dissolve the crude this compound (1.0 eq) in anhydrous dichloromethane (DCM).[16]

    • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (TEA) (2.5 eq) in anhydrous DCM.

    • Causality Check: TEA is a non-nucleophilic base that acts as a scavenger for the HCl gas generated during the reaction, driving the equilibrium towards product formation.

    • Cool the acyl chloride solution to 0°C in an ice bath and add the aniline/TEA solution dropwise with vigorous stirring.[16]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure N-aryl-quinoline-3-carboxamide.

Protocol 2: MTT Assay for Anticancer Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[17][19]

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest cancer cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well microtiter plate. Include wells with medium only as a blank control.[20]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19][20]

  • Compound Treatment:

    • Prepare a stock solution of the synthesized quinoline-3-carboxamide derivative in DMSO. Create a series of dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include untreated cells as a negative control.

    • Incubate the plate for another 48-72 hours.[19]

  • MTT Incubation and Measurement:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[17]

    • Add 10-20 µL of the MTT solution to each well (including controls) and incubate for 2-4 hours at 37°C, or until a purple precipitate is clearly visible under a microscope.[21]

    • Causality Check: Only metabolically active cells can reduce the MTT, ensuring that the signal is a direct measure of cell viability.

    • Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[21]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The quinoline-3-carboxamide scaffold is a remarkably privileged structure in drug discovery. As demonstrated, its biological activity can be precisely manipulated through targeted chemical modifications. The SAR for anticancer activity, particularly as kinase inhibitors, is driven by large, complex substituents on the amide nitrogen that form specific interactions within the enzyme's active site. In contrast, the structural requirements for antimicrobial activity appear to be less stringent, suggesting different, perhaps less specific, mechanisms of action.

Future research should focus on developing derivatives with improved selectivity for their intended targets to minimize off-target effects.[6] For anticancer agents, this means designing compounds that are highly selective for a specific kinase to reduce toxicity. For antimicrobial agents, the challenge lies in identifying the specific bacterial targets to enable rational design for increased potency and to overcome resistance mechanisms.[12] The robust synthetic and screening protocols provided herein offer a validated framework for researchers to build upon in the quest for novel, highly effective quinoline-based therapeutics.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. Available at: [Link]

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A Researcher's Guide to Navigating the Kinome: A Comparative Assessment of Quinoline-Based Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in modern kinase inhibitor design. Its versatility has led to a multitude of approved drugs and clinical candidates targeting a wide array of kinases implicated in oncology and other diseases. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: ensuring target selectivity to maximize efficacy and minimize off-target toxicities.[1][2] This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of quinoline-based inhibitors, grounded in field-proven insights and experimental data.

The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Matters

The therapeutic success of kinase inhibitors often hinges on their selectivity profile. While highly selective inhibitors can offer a cleaner safety profile, a degree of "polypharmacology," or controlled off-target activity, can sometimes be beneficial, contributing to a drug's overall efficacy.[3] For instance, the clinical efficacy of Imatinib in gastrointestinal stromal tumors (GIST) was discovered due to its inhibition of c-Kit, an off-target effect relative to its primary Bcr-Abl target.[3] Conversely, unintended off-target effects can lead to adverse events. The differing side-effect profiles of the Bruton's tyrosine kinase (BTK) inhibitors ibrutinib, acalabrutinib, and zanubrutinib are largely attributed to their varying degrees of off-target kinase engagement.[4] A comprehensive understanding of a quinoline-based inhibitor's interaction with the broader kinome is therefore not just an academic exercise but a critical step in translational drug development.

A Comparative Overview of Cross-Reactivity Assessment Techniques

A multi-faceted approach, employing both biochemical and cellular methods, is essential for a thorough cross-reactivity assessment. Biochemical assays provide a direct measure of an inhibitor's interaction with a purified kinase, while cellular assays offer a more physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations.[5]

In Vitro Biochemical and Biophysical Profiling: The First Line of Scrutiny

Biochemical assays are the cornerstone of initial cross-reactivity profiling, offering high-throughput screening against large panels of kinases.

1. Radiometric Assays: The traditional gold standard, these assays directly measure the transfer of a radiolabeled phosphate from ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[3]

2. Fluorescence-Based Assays: These methods, which include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative. They rely on the detection of a change in fluorescence upon substrate phosphorylation or inhibitor binding.[6]

3. Luminescence-Based Assays: Assays like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in a kinase reaction.[1][6] The amount of ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity.[6]

4. Competition Binding Assays: These assays, such as the KINOMEscan™ platform, measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[7] This method directly quantifies the binding affinity (Kd) of the inhibitor for each kinase.[7]

5. Thermal Shift Assays (TSA): This biophysical technique assesses the stabilizing effect of an inhibitor on a kinase's thermal denaturation profile. A tightly binding inhibitor increases the melting temperature (Tm) of the kinase, providing a measure of target engagement.[3]

Experimental Protocol: High-Throughput Kinase Profiling using ADP-Glo™

This protocol outlines a typical workflow for assessing the cross-reactivity of a quinoline-based inhibitor against a panel of kinases using the ADP-Glo™ assay.

I. Materials and Reagents:

  • Quinoline-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (lyophilized or frozen aliquots)

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

II. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the quinoline-based inhibitor in kinase reaction buffer. A common concentration range for initial screening is 10 µM to 1 nM. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO control to the appropriate wells of the 384-well plate.

    • Prepare a master mix of kinase, substrate, and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[3]

    • Initiate the kinase reaction by adding 2.5 µL of the kinase master mix to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Cellular Target Engagement and Functional Assays: Validating In Vitro Findings

While informative, biochemical assays do not fully replicate the cellular environment.[5] Cellular assays are crucial for confirming that an inhibitor can engage its target in a live cell and exert a functional effect.

1. Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.

2. NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[5] A fluorescent tracer competes with the inhibitor for binding to the kinase, and a change in Bioluminescence Resonance Energy Transfer (BRET) signal is used to quantify inhibitor binding.[5]

3. Cellular Phosphorylation Assays: These assays, often performed using Western blotting or ELISA, measure the phosphorylation status of a kinase's downstream substrate in inhibitor-treated cells. A reduction in substrate phosphorylation indicates target inhibition.[5]

4. Cell Proliferation Assays: These assays determine the functional consequence of kinase inhibition by measuring the inhibitor's effect on the proliferation of cancer cell lines that are dependent on the target kinase.[5]

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor Quinoline Inhibitor Serial Dilution Reaction Kinase Reaction (Inhibitor + Kinase + ATP) Inhibitor->Reaction KinasePanel Kinase Panel Plate KinasePanel->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: High-throughput kinase profiling workflow.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Inhibitor Quinoline-based Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation

Sources

Benchmarking Novel Antimalarial Quinolines: A Head-to-Head Performance Analysis of DDD107498 versus Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Legacy and Evolving Challenge of Quinolines in Malaria Therapy

The quinoline scaffold represents a cornerstone in the history of antimalarial drug discovery, with quinine, isolated from cinchona bark, being one of the earliest effective treatments for malaria.[1] This foundational structure gave rise to synthetic analogs like chloroquine, which for decades was a first-line therapy due to its high efficacy, low cost, and favorable safety profile.[2] However, the widespread emergence of chloroquine-resistant Plasmodium falciparum strains has severely compromised its utility, creating an urgent need for new antimalarials with novel mechanisms of action.[3]

This guide provides an in-depth comparative analysis of a promising new quinoline derivative, DDD107498 (cabamiquine) , against the well-established drug, chloroquine . We will delve into their distinct mechanisms of action, present a head-to-head comparison of their in vitro and in vivo efficacy based on experimental data, and provide detailed protocols for the key assays used in this benchmark. This guide is intended for researchers and scientists in the field of drug development, offering a comprehensive framework for evaluating the performance of next-generation antimalarial candidates.

The Contenders: A Tale of Two Quinolines

The Veteran: Chloroquine

Chloroquine is a 4-aminoquinoline that has been a mainstay in malaria treatment for over 70 years.[2] Its primary mechanism of action involves disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in its digestive vacuole.[4]

The Challenger: DDD107498 (Cabamiquine)

DDD107498 is a novel quinoline-4-carboxamide identified through phenotypic screening against the blood stage of P. falciparum.[5] It exhibits potent, multi-stage activity against the malaria parasite and, crucially, possesses a novel mechanism of action, offering a potential solution to existing drug resistance.[6]

Mechanisms of Action: A Divergence in Strategy

The contrasting mechanisms of action of chloroquine and DDD107498 are central to the latter's potential to overcome resistance.

Chloroquine: Disrupting Heme Detoxification

The malaria parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[3] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole.[4] Here, it is believed to bind to heme, preventing its polymerization into hemozoin.[8] The resulting buildup of free heme leads to oxidative stress and parasite death.[7]

cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Heme_Chloroquine Heme-Chloroquine Complex Chloroquine->Heme_Chloroquine Binding Heme_Chloroquine->Hemozoin Inhibition

Figure 1: Mechanism of Action of Chloroquine.

DDD107498: Halting Protein Synthesis

In contrast to chloroquine, DDD107498 targets a fundamental process in parasite survival: protein synthesis.[5] It has been identified as a potent inhibitor of the parasite's translation elongation factor 2 (eEF2).[6] This factor is crucial for the translocation of the ribosome along mRNA during protein synthesis. By inhibiting eEF2, DDD107498 effectively shuts down the production of essential proteins, leading to parasite death across multiple life-cycle stages.[5][6] This novel mechanism is a significant advantage, as it is not susceptible to the resistance mechanisms that have evolved against chloroquine.

cluster_parasite Malaria Parasite cluster_ribosome Ribosome mRNA mRNA Ribosome_moving Ribosome Translocation mRNA->Ribosome_moving Translation Protein Protein Synthesis Ribosome_moving->Protein Parasite_Death Parasite Death Protein->Parasite_Death Essential for Survival eEF2 eEF2 eEF2->Ribosome_moving Facilitates DDD107498 DDD107498 DDD107498->eEF2 Inhibition

Figure 2: Mechanism of Action of DDD107498.

Performance Benchmark: A Data-Driven Comparison

The following tables summarize the comparative performance of DDD107498 and chloroquine based on key preclinical parameters.

Table 1: In Vitro Antiplasmodial Activity (IC50)
CompoundP. falciparum StrainIC50 (nM)Reference(s)
DDD107498 3D7 (Chloroquine-sensitive)1.0[1][5]
Chloroquine 3D7 (Chloroquine-sensitive)21[9]
Chloroquine Dd2 (Chloroquine-resistant)178[9]
Chloroquine K1 (Chloroquine-resistant)275[10]

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy (P. berghei Mouse Model)
CompoundEfficacy MetricValueReference(s)
DDD107498 ED90 (single dose, p.o.)0.57 mg/kg[1]
Chloroquine 100% suppression10 mg/kg/day[10]

ED90 (90% effective dose) is the dose of a drug that is pharmacologically effective for 90% of the population exposed to the drug.

Table 3: Cytotoxicity Profile
CompoundCell LineCC50 (µM)Reference(s)
DDD107498 Not specified>100 (in a human cell line)[11]
Chloroquine H9C217.1 (at 72h)[12]
Chloroquine HEK2939.88 (at 72h)[12]

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells in a given time.

Experimental Protocols: The Foundation of Reliable Benchmarking

The following are detailed protocols for the key experiments used to generate the comparative data presented above.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum blood stages.

start Start step1 Synchronized ring-stage parasite culture start->step1 step3 Add parasite culture to wells step1->step3 step2 Serial dilution of compounds in 96-well plate step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add SYBR Green I lysis buffer step4->step5 step6 Measure fluorescence step5->step6 end Calculate IC50 step6->end

Figure 3: Workflow for In Vitro Antiplasmodial Activity Assay.

Methodology:

  • Parasite Culture: Maintain P. falciparum cultures (e.g., 3D7, Dd2, K1) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[13]

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol treatment.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds (DDD107498 and chloroquine) in a 96-well plate.

  • Assay Setup: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the wells containing the compounds. Include drug-free controls (positive growth) and uninfected erythrocytes (background).

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.[13]

  • Lysis and Staining: After incubation, add a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of parasitic DNA, and thus to parasite growth.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Methodology:

  • Reagent Preparation: Prepare a solution of hemin (the precursor of hemozoin) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the hemin solution, the test compound at various concentrations, and a buffer to maintain an acidic pH, mimicking the parasite's digestive vacuole.

  • Incubation: Incubate the plate at a temperature that promotes β-hematin formation (e.g., 37°C) for a specified period.

  • Quantification: After incubation, quantify the amount of β-hematin formed. This can be done by various methods, such as spectrophotometry after dissolving the pellet in a suitable solvent.

  • Data Analysis: Calculate the percentage of inhibition of hemozoin formation for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate.

  • Compound Treatment: Add the test compounds at various concentrations to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 value.

Conclusion: A New Era for Quinolines in Malaria Treatment

The data presented in this guide clearly demonstrates the superior preclinical profile of the novel quinoline derivative, DDD107498, when compared to the traditional antimalarial, chloroquine. Its potent, multi-stage activity, coupled with a novel mechanism of action that circumvents existing resistance pathways, positions DDD107498 as a highly promising candidate for the next generation of antimalarial drugs.

The experimental framework detailed herein provides a robust methodology for the continued evaluation of new chemical entities. As the challenge of drug resistance continues to evolve, a rigorous and comparative approach to benchmarking is essential for the successful development of new and effective therapies to combat malaria.

References

  • Baragaña, B., Hallyburton, I., Lee, M. C., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Gilbert, I. H. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315-320. [Link]

  • Sullivan, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. [Link]

  • Sullivan, D. J. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences of the United States of America, 93(21), 11865–11870. [Link]

  • Pandey, A. V., & Tekwani, B. L. (2023). Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation. bioRxiv. [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315-320. [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315-320. [Link]

  • Egan, T. J. (2019). Hemozoin and antimalarial drug discovery. Future medicinal chemistry, 11(1), 59-73. [Link]

  • Medicines for Malaria Venture. (2023). Moving seasonal malaria chemoprevention out of its geographical isolation. Retrieved from [Link]

  • Pandey, A. V., & Tekwani, B. L. (2023). Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation. bioRxiv. [Link]

  • Sanchez, C. P., Dave, A., Grout, M., & D'Alessandro, U. (2021). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial agents and chemotherapy, 65(12), e01348-21. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 59(21), 9672–9685. [Link]

  • de Villiers, K. A., & Egan, T. J. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. ACS infectious diseases, 4(11), 1596–1606. [Link]

  • Baragaña, B., et al. (2015). A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle. Cell host & microbe, 18(2), 241–251. [Link]

  • Saudi, M. N., Rostom, S. A., Fahmy, H. T., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165–174. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 59(21), 9672–9685. [Link]

  • Moura, J. D., & Gamo, F. J. (2018). IC 50 in vitro values of compound 22 and 24-27 on chloroquine (CQ) a sensible (D10) b and resistant (W2) b strains of P. falciparum; cytotoxicity on HMEC-1 cell line c and relevant selectivity index (SI) d ; SI on NIH-3T3 cell line e . ResearchGate. [Link]

  • Aguiar, A. C. C., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. eScholarship, University of California. [Link]

  • Gural, N., et al. (2021). Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors. PLoS pathogens, 17(10), e1009993. [Link]

  • Hochegger, P., et al. (2018). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Molecules, 23(1), 148. [Link]

  • Pabon, A., et al. (2015). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... ResearchGate. [Link]

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  • Zakeri, S., & Pirahmadi, N. (2020). Interaction between Chitosan and Chloroquine against Plasmodium berghei and P. falciparum Using In-Vivo and In-Vitro Tests. Iranian journal of parasitology, 15(2), 205–213. [Link]

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  • Pradines, B., et al. (1998). High-level chloroquine resistance of Plasmodium berghei is associated with multiple drug resistance and loss of reversal by calcium antagonists. The Journal of antimicrobial chemotherapy, 42(6), 799–806. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinoline-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in drug discovery and development, the responsible management of reactive chemical reagents is paramount. Quinoline-3-carbonyl chloride, a valuable building block in organic synthesis, is also a reactive acyl chloride that demands meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety procedures and regulatory compliance.

The core principle for disposing of this compound is the controlled conversion of this reactive substance into a less hazardous form through neutralization before it is collected for final disposal by a certified hazardous waste management service.

Immediate Safety & Hazard Assessment

This compound is a corrosive, moisture-sensitive compound. Its primary hazard stems from its reactivity as an acyl chloride. Upon contact with water, it hydrolyzes to form quinoline-3-carboxylic acid and hydrochloric acid, releasing heat in a potentially vigorous, exothermic reaction.[1] The quinoline moiety itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[2][3][4] It is also toxic to aquatic life with long-lasting effects.[2][3][4]

Hazard Class & Category GHS Hazard Statements
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Germ Cell MutagenicityH341: Suspected of causing genetic defects
CarcinogenicityH350: May cause cancer
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects

This table summarizes the hazards associated with the quinoline functional group, which remains after the hydrolysis of the carbonyl chloride.

Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be conducted by trained laboratory personnel within a certified chemical fume hood.

Part 1: Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is mandatory to wear the appropriate PPE to prevent any direct contact with the chemical.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection : Use tight-sealing safety goggles and a face shield.

  • Body Protection : A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All procedures must be performed in a certified chemical fume hood.[5][6]

Part 2: Neutralization (Quenching) of this compound

The primary objective is to safely hydrolyze the reactive acyl chloride. This is best achieved by slowly adding the this compound to a basic solution. This controlled neutralization mitigates the vigorous reaction that would occur with pure water.

Required Materials:

  • A large beaker or flask (at least 5-10 times the volume of the solution to be prepared).

  • Stir bar and magnetic stir plate.

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10% w/v in water).

  • pH paper or a calibrated pH meter.

  • A container for the neutralized hazardous waste, properly labeled.

Procedure:

  • Prepare the Neutralizing Solution : In a large beaker placed within an ice bath on a magnetic stir plate, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The ice bath will help to dissipate the heat generated during the exothermic reaction.[7]

  • Slow Addition : With vigorous stirring, add the this compound dropwise to the basic solution. The slow addition is critical to control the rate of reaction and heat generation.[6] Expect some gas evolution (CO₂) as the acid generated from hydrolysis is neutralized.

  • Monitor the Reaction : Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • pH Verification : Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 5.5 and 9.0.[7] If the solution is still acidic, add more of the basic solution until the desired pH is achieved.

  • Label the Waste : Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents (e.g., "Neutralized this compound solution, containing quinoline-3-carboxylic acid sodium salt and sodium chloride").[8][9]

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills : For small spills, absorb the material with an inert, dry absorbent such as sand, vermiculite, or a commercial sorbent.[5] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[5]

  • Major Spills : In the case of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department immediately.

Logistical and Regulatory Compliance

All chemical waste must be managed in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

  • Waste Accumulation : The neutralized waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management : Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the waste they hold.

  • Disposal Vendor : The final disposal of the hazardous waste must be carried out by a licensed hazardous waste hauler.[8] This company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_logistics Logistics & Compliance PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start This compound Waste PPE->Start FumeHood Work in a Certified Chemical Fume Hood FumeHood->Start Neutralize Slowly add to stirred, cold 5-10% NaHCO3 or Na2CO3 solution Start->Neutralize Initiate Neutralization Stir Stir for >1 hour to ensure complete reaction Neutralize->Stir CheckpH Verify pH is between 5.5 and 9.0 Stir->CheckpH CheckpH->Neutralize pH is acidic (add more base) Collect Transfer to a Labeled Hazardous Waste Container CheckpH->Collect pH is neutral Store Store in Satellite Accumulation Area (SAA) Collect->Store Pickup Arrange for pickup by licensed waste vendor Store->Pickup End Final Disposal at a TSDF Facility Pickup->End

Caption: Disposal Workflow for this compound.

Conclusion

The safe disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the chemical's reactivity and adhering to a systematic neutralization and disposal protocol, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This commitment to safety and compliance builds a foundation of trust and integrity in the scientific community.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]

  • This compound. PubChem. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. [Link]

  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Quinoline Safety data sheet. CPAchem. [Link]

  • QUINOLINE SAFETY DATA SHEET. Penta chemicals. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2024). Yufeng. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]

  • Carbonyl Chloride Safety Data Sheet. (2024). GHC. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]

  • Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. (2019). Applied Organometallic Chemistry. [Link]

  • Quinoline. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.